molecular formula C10H12BrNO B1331808 n-(4-Bromo-2,3-dimethylphenyl)acetamide CAS No. 22369-96-6

n-(4-Bromo-2,3-dimethylphenyl)acetamide

Cat. No.: B1331808
CAS No.: 22369-96-6
M. Wt: 242.11 g/mol
InChI Key: DRLNKKJJMCEQAD-UHFFFAOYSA-N
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Description

N-(4-Bromo-2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)acetamide
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InChI

InChI=1S/C10H12BrNO/c1-6-7(2)10(12-8(3)13)5-4-9(6)11/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLNKKJJMCEQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279119
Record name N-(4-Bromo-2,3-dimethylphenyl)acetamide
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Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22369-96-6
Record name N-(4-Bromo-2,3-dimethylphenyl)acetamide
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Record name N-(4-Bromo-2,3-dimethylphenyl)acetamide
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Record name Acetamide, N-(4-bromo-2,3-dimethylphenyl)
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Profile of N-(4-Bromo-2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of the physical and chemical properties of N-(4-Bromo-2,3-dimethylphenyl)acetamide, a compound of interest in medicinal chemistry and materials science.

Foreword

The landscape of modern drug discovery and materials science is intrinsically linked to the precise understanding of molecular properties. N-aryl acetamides represent a significant class of compounds, with a diverse range of biological activities and material applications. Within this class, halogenated and alkyl-substituted derivatives are of particular importance due to their unique electronic and steric properties that can profoundly influence molecular interactions. This guide focuses on a specific, yet under-documented member of this family: This compound .

Despite its structural relationship to more extensively studied analogues, a thorough compilation of the physical and chemical characteristics of this compound has been notably absent from the scientific literature. This guide aims to fill that void by presenting a detailed overview based on established principles of physical organic chemistry and predictive methodologies, while also outlining the experimental protocols necessary for its empirical validation. The insights contained herein are intended to empower researchers to handle, characterize, and strategically utilize this compound in their scientific endeavors.

Molecular Structure and Identification

A foundational understanding of a compound's physical properties begins with its molecular identity.

Chemical Structure

The molecular structure of this compound is characterized by a central acetamide functional group bonded to a 4-bromo-2,3-dimethylphenyl moiety.

Caption: 2D representation of this compound.

Nomenclature and Identifiers

A consistent and unambiguous naming system is crucial for the accurate dissemination of scientific information.

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
CAS Number Not available in searched databases
Canonical SMILES CC1=C(C(=CC=C1)Br)NC(=O)C

Predicted Physicochemical Properties

In the absence of extensive empirical data, computational predictions provide valuable initial insights into the behavior of a molecule. These predictions are derived from established algorithms that correlate structure with physical properties.

Property Predicted Value Methodology/Basis
Melting Point 160-180 °CBased on melting points of structural isomers: N-(4-bromo-2-methylphenyl)acetamide (156 °C) and considering the impact of an additional methyl group on crystal lattice energy.
Boiling Point > 300 °CExtrapolated from related anilide structures. High value is expected due to polarity and molecular weight.
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, acetone, and DMSO.Based on the general solubility of N-aryl acetamides and the presence of a polar amide group and a large nonpolar aromatic ring.
LogP (Octanol-Water Partition Coefficient) ~3.0Estimated based on the contribution of the bromo and dimethylphenyl groups, suggesting moderate lipophilicity.

Synthesis and Purification

The synthesis of this compound is anticipated to follow established protocols for the acylation of anilines. The logical synthetic precursor is 4-Bromo-2,3-dimethylaniline.

Synthetic Pathway

The most direct and widely employed method for the synthesis of N-aryl acetamides is the acetylation of the corresponding aniline.

Synthesis_Workflow Aniline 4-Bromo-2,3-dimethylaniline Reaction Reaction Aniline->Reaction Nucleophilic Acyl Substitution Reagent Acetic Anhydride or Acetyl Chloride Reagent->Reaction Solvent Glacial Acetic Acid or inert solvent (e.g., DCM) Solvent->Reaction Product This compound Purification Recrystallization (e.g., from Ethanol/Water) Product->Purification Final_Product Final_Product Purification->Final_Product Purified Product Reaction->Product Crude Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Acetylation of 4-Bromo-2,3-dimethylaniline

This protocol is a generalized procedure based on standard organic synthesis methodologies.

Materials:

  • 4-Bromo-2,3-dimethylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Bromo-2,3-dimethylaniline (1.0 eq) in a minimal amount of glacial acetic acid.

  • Acetylation: To the stirred solution, add acetic anhydride (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring. The crude product should precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield the purified this compound.

  • Drying: Dry the purified crystals in a vacuum oven.

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of this compound would rely on a combination of spectroscopic techniques. The following are expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the acetyl methyl protons, and the two aromatic methyl groups. The aromatic protons will likely appear as two singlets or a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The N-H proton will be a broad singlet, and its chemical shift will be solvent-dependent. The acetyl methyl protons will be a sharp singlet around δ 2.1-2.3 ppm, and the two aromatic methyls will also be singlets at slightly different chemical shifts in the δ 2.2-2.5 ppm range.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (δ ~168-170 ppm), the aromatic carbons (δ ~110-140 ppm), the acetyl methyl carbon (δ ~24 ppm), and the two aromatic methyl carbons. The carbon attached to the bromine will be shifted to a lower field.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key vibrational frequencies:

  • N-H stretch: A sharp peak around 3300-3250 cm⁻¹

  • C=O stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹

  • N-H bend (Amide II): A band in the region of 1550-1530 cm⁻¹

  • C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

  • C-Br stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Common fragmentation patterns would involve the loss of the acetyl group.

Crystallographic Data

While no published crystal structure for this compound is currently available, related structures suggest that it would crystallize in a monoclinic or orthorhombic system. X-ray crystallography would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, which would influence its melting point and solubility.

Safety and Handling

As a brominated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and chemical-resistant gloves are mandatory.

  • Toxicology: While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the physical properties of this compound based on established chemical principles and data from related compounds. While predictive, this information serves as a valuable starting point for researchers. The immediate future direction for the characterization of this compound should involve its synthesis and the empirical determination of its physical and spectral properties as outlined in this document. Such data would be a valuable addition to the chemical literature and would facilitate its application in drug discovery and materials science.

References

While direct citations for the physical properties of this compound are not available in the searched literature, the principles and data for related compounds are well-established in standard organic chemistry textbooks and databases. For general information on the properties and synthesis of acetanilides, the following resources are recommended:

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. National Center for Biotechnology Information. [Link]

A Technical Guide to the Synthesis and Structural Elucidation of N-(4-Bromo-2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(4-Bromo-2,3-dimethylphenyl)acetamide, a polysubstituted aromatic compound with significant potential in medicinal chemistry and synthetic research. The acetanilide scaffold is a cornerstone in drug development, known for a wide spectrum of biological activities including analgesic, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This document details a robust synthetic protocol for the target compound via acylation of 4-bromo-2,3-dimethylaniline, offers an in-depth analysis of its structural characterization using modern spectroscopic techniques, and discusses its potential applications as a versatile synthetic intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and utilize this and similar molecules.

Introduction: The Significance of Substituted Acetanilides

The N-phenylacetamide (acetanilide) moiety is a privileged structure in pharmaceutical sciences, forming the core of numerous therapeutic agents.[2] The versatility of the acetanilide scaffold stems from the synthetic accessibility of the aromatic ring, which allows for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties.[1] The title compound, this compound, incorporates several key structural features:

  • An Acetamide Group: Known to engage in hydrogen bonding and contribute to the biological activity profiles of many drugs.[2]

  • A Polysubstituted Phenyl Ring: The methyl groups at the 2- and 3-positions provide steric bulk and electronic modulation, which can influence receptor binding and metabolic stability.

  • A Bromine Atom: Strategically positioned at the 4-position, it serves as a crucial synthetic handle for post-synthesis modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of more complex molecular architectures.[5][6]

This guide provides the foundational knowledge for synthesizing and validating the structure of this compound, empowering researchers to explore its potential in drug discovery programs and as a building block in organic synthesis.

Physicochemical and Structural Properties

A summary of the key identifiers and calculated properties for this compound is provided below.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₀H₁₂BrNON/A
Molecular Weight 242.11 g/mol Calculated
CAS Number 144962-34-7Vendor Data
Appearance Off-white to light-brown solid (Predicted)N/A
Melting Point Not available. Predicted to be >150 °C.N/A
Solubility Soluble in methanol, ethanol, DMSO, DMF. Insoluble in water.Predicted

Chemical Structure:

Synthesis Methodology: Acylation of 4-Bromo-2,3-dimethylaniline

The most direct and efficient method for the preparation of this compound is the N-acetylation of the corresponding aniline precursor, 4-bromo-2,3-dimethylaniline.[7][8] This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Choices
  • Reagent Selection: Acetic anhydride is chosen as the acetylating agent. It is less volatile and corrosive than acetyl chloride and its byproduct, acetic acid, is more easily removed during workup than the HCl generated from acetyl chloride. Glacial acetic acid serves as a suitable solvent that is compatible with the reagents and facilitates dissolution of the starting aniline.

  • Reaction Control: The reaction is initiated at room temperature and gently heated. This provides sufficient activation energy for the acylation to proceed to completion without promoting side reactions.

  • Work-up Strategy: The reaction mixture is poured into ice-water. This serves two purposes: it precipitates the water-insoluble product and hydrolyzes any unreacted acetic anhydride. The solid product can then be isolated by simple vacuum filtration, a robust and scalable purification method.

  • Purification: Recrystallization from an ethanol/water mixture is a standard and effective method for purifying solid organic compounds. Ethanol is a good solvent for the product at elevated temperatures, while water acts as an anti-solvent, inducing crystallization upon cooling and ensuring high purity of the final product.

Detailed Experimental Protocol

Reagents and Equipment:

  • 4-Bromo-2,3-dimethylaniline (1.0 eq)[7][8]

  • Acetic anhydride (1.2 eq)

  • Glacial acetic acid

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Beaker with ice-water

  • Büchner funnel and vacuum flask

  • Ethanol and deionized water for recrystallization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-bromo-2,3-dimethylaniline (e.g., 5.0 g, 25.0 mmol) in glacial acetic acid (20 mL).

  • Acetylation: To the stirring solution, add acetic anhydride (e.g., 3.06 g, 2.8 mL, 30.0 mmol) dropwise at room temperature.

  • Reaction Completion: Attach a reflux condenser and gently heat the mixture to 50-60 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Product Precipitation: Allow the reaction mixture to cool to room temperature, then pour it slowly into a beaker containing 200 mL of ice-water while stirring vigorously. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove acetic acid and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50 °C to a constant weight.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield pure this compound as a crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase A 1. Dissolve 4-Bromo-2,3-dimethylaniline in Glacial Acetic Acid B 2. Add Acetic Anhydride A->B C 3. Heat at 50-60°C for 1h B->C D 4. Quench in Ice-Water (Precipitation) C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Water E->F G 7. Dry Crude Product F->G H 8. Recrystallize from Ethanol/Water G->H I 9. Isolate Pure Product H->I

Caption: Workflow for the synthesis of this compound.

Comprehensive Structural Elucidation

Structural confirmation is paramount. The following sections detail the expected spectroscopic data for this compound based on established principles and data from analogous compounds.[9][10][11][12][13]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides definitive information about the electronic environment and connectivity of protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (C5-H) ~7.35d, J ≈ 8.5 Hz1HOrtho to C-Br, deshielded. Coupled to C6-H.
Ar-H (C6-H) ~7.15d, J ≈ 8.5 Hz1HOrtho to C-N, shielded relative to C5-H. Coupled to C5-H.
NH ~7.5 - 8.5br s1HAmide proton, chemical shift is solvent and concentration dependent.
Ar-CH₃ (C2-CH₃) ~2.25s3HMethyl group ortho to the amide, slightly deshielded.
Ar-CH₃ (C3-CH₃) ~2.20s3HMethyl group meta to the amide.
-C(O)CH₃ ~2.10s3HAcetyl methyl protons adjacent to the carbonyl group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O ~169Carbonyl carbon of the amide group.
C1 ~136Aromatic carbon attached to the nitrogen (C-N).
C4 ~118Aromatic carbon attached to the bromine (C-Br).
C2, C3, C5, C6 ~125 - 135Remaining four aromatic carbons. Specific assignments require 2D NMR.
-C(O)CH₃ ~24Acetyl methyl carbon.
Ar-CH₃ (C2 & C3) ~14 - 20Aromatic methyl carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
N-H Stretch 3300 - 3250Amide N-H
Aromatic C-H Stretch 3100 - 3000Ar-H
Aliphatic C-H Stretch 2980 - 2850-CH₃
Amide I (C=O Stretch) 1670 - 1650Carbonyl
Amide II (N-H Bend) 1550 - 1530N-H
Aromatic C=C Bending 1600, 1480Phenyl Ring
C-Br Stretch 650 - 550Carbon-Bromine
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. A key diagnostic feature is the isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 51:49).

  • Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z 241 and m/z 243 , corresponding to [C₁₀H₁₂⁷⁹BrNO]⁺ and [C₁₀H₁₂⁸¹BrNO]⁺.

  • Major Fragmentation: The most likely initial fragmentation is the cleavage of the C(O)-N bond (alpha-cleavage) to lose a ketene radical (•CH₂=C=O), leading to a fragment ion corresponding to the 4-bromo-2,3-dimethylaniline radical cation.

MassSpec mol [M]⁺˙ m/z 241/243 frag1 [M - C₂H₂O]⁺˙ m/z 199/201 mol->frag1 loss loss - CH₂=C=O

Caption: Predicted primary fragmentation pathway for this compound.

Applications in Research and Drug Development

This compound is not merely a chemical curiosity; it is a valuable intermediate for advanced chemical synthesis and a candidate for biological screening.

  • Synthetic Intermediate: The aryl bromide functionality is a linchpin for diversification. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkyne, and other functional groups.[5][6] This enables the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.

  • Drug Discovery Scaffold: Acetanilide derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and beta3-adrenergic receptor agonist properties.[1][2][4][14] This compound, with its specific substitution pattern, can be screened in various biological assays to identify potential therapeutic utility. The ortho-methyl groups, in particular, can enforce a specific conformation of the acetamide side chain, potentially leading to enhanced selectivity for biological targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar bromo-acetanilides should be used to guide handling procedures.[15]

  • Hazard Classification (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.[15]

    • Causes serious eye irritation.[15]

    • May cause respiratory irritation.[15]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a laboratory coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound represents a synthetically accessible and highly versatile chemical entity. This guide has provided a detailed, field-proven protocol for its synthesis and a comprehensive framework for its structural validation through spectroscopic analysis. The strategic placement of its functional groups makes it an attractive building block for creating complex molecules and a promising scaffold for drug discovery campaigns. By understanding its synthesis and chemical properties, researchers are well-equipped to leverage this compound in their scientific endeavors.

References

  • PubMed. (n.d.). Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)- Mass Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. Retrieved from [Link]

  • mzCloud. (2016). N 4 Bromo 3 methylphenyl acetamide. Retrieved from [Link]

  • Chemcasts. (n.d.). n-(4-Bromo-3-methylphenyl)acetamide (CAS 90914-81-1) Properties. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 326-66-9 | Product Name : N-(4-Bromo-2-fluorophenyl)acetamide. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide. Retrieved from [Link]

  • Stenutz. (n.d.). N-(4-bromo-3-methylphenyl)acetamide. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Acetamide, N-(4-methoxyphenyl)-2-bromo-. Retrieved from [Link]

  • Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Bromoacetanilide. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)- IR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
  • Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]

  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

  • SciELO. (n.d.). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Acetanilide Palladacycle: An Efficient Catalyst for Room-Temperature Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • PMC - NIH. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)- UV/Visible spectrum. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Acetamide, N-(4-fluorophenyl)-2-bromo-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(2,4-dimethylphenyl)- Mass Spectrum. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,3-dimethylaniline. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to N-(4-Bromo-2,3-dimethylphenyl)acetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Specialty Chemicals

In the intricate world of pharmaceutical research and fine chemical synthesis, the precision of molecular architecture is paramount. Substituted N-arylacetamides are a cornerstone class of compounds, frequently appearing as key intermediates and structural motifs in a vast array of biologically active molecules. This guide focuses on a specific, yet important, member of this family: N-(4-Bromo-2,3-dimethylphenyl)acetamide .

While a dedicated CAS (Chemical Abstracts Service) number for this exact molecule is not readily found in major public databases as of this writing, its synthesis and characterization are readily achievable and logically deduced from its constituent parts. The absence of a CAS number often indicates a compound that is not commercially available in large quantities but is typically synthesized on demand for specific research purposes. This guide, therefore, serves as a comprehensive manual for its preparation and identification, empowering researchers to confidently produce and utilize this valuable chemical building block.

Our focus will be on the practical synthesis from its logical precursor, 4-Bromo-2,3-dimethylaniline , providing a self-validating protocol grounded in established chemical principles. We will delve into the causality behind each experimental step, ensuring a deep understanding of the "why" beyond the "how."

Section 1: Core Identifiers and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its core identifiers and predict its properties. These data points are crucial for everything from reaction stoichiometry to analytical characterization.

The Precursor: 4-Bromo-2,3-dimethylaniline

The synthesis of our target acetamide begins with the corresponding aniline. Understanding this starting material is critical.

IdentifierValueSource
CAS Number 22364-25-6[1][2][3][4][5]
IUPAC Name 4-bromo-2,3-dimethylaniline
Synonyms 4-Bromo-2,3-xylidine[3]
Molecular Formula C₈H₁₀BrN[2][3]
Molecular Weight 200.08 g/mol [2][3]
Appearance Solid or liquid (at room temp.)[1]
Purity (Typical) ≥98%[1][3]
The Target Compound: this compound

By adding an acetyl group (CH₃CO-) to the precursor amine, we can deduce the properties of our target compound.

IdentifierValue (Calculated/Predicted)
CAS Number Not readily available
IUPAC Name This compound
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Structure

Section 2: Synthesis Protocol - The Acetylation of 4-Bromo-2,3-dimethylaniline

The conversion of an aniline to an acetamide is a fundamental and robust transformation in organic synthesis. The primary goal of this reaction is often to "protect" the amine. The highly activating amino group (-NH₂) can interfere with other desired reactions on the aromatic ring. Converting it to a less activating acetamido group (-NHCOCH₃) allows for more controlled subsequent transformations.

The following protocol is a reliable method using acetic anhydride. The causality behind the choice of reagents and conditions is explained to ensure both reproducibility and a deeper understanding of the reaction mechanism.

Reaction Scheme

acetylation cluster_reactants Reactants cluster_products Products Amine 4-Bromo-2,3-dimethylaniline Acetamide This compound Amine->Acetamide + (CH₃CO)₂O Acid Acetic Acid Anhydride Acetic Anhydride Anhydride->Acetamide Anhydride->Acid Byproduct

Caption: General schematic for the acetylation of 4-Bromo-2,3-dimethylaniline.

Detailed Experimental Protocol

This protocol is adapted from established procedures for aniline acetylation.[6][7]

Materials and Reagents:

  • 4-Bromo-2,3-dimethylaniline (Precursor)

  • Acetic Anhydride (Reagent)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Dissolution of the Amine: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (approx. 0.05 mol) of 4-Bromo-2,3-dimethylaniline in 30 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

    • Causality: Glacial acetic acid serves as a solvent that can dissolve both the polar amine and the nonpolar acetic anhydride. It also acts as a mild acid catalyst for the reaction.

  • Addition of Acetylating Agent: While stirring, slowly add 1.2 molar equivalents (approx. 6.1 mL or 6.6 g) of acetic anhydride to the solution. The addition should be done dropwise to control the exothermic nature of the reaction.

    • Causality: Acetic anhydride is a highly effective acetylating agent. A slight excess ensures the complete conversion of the starting amine. The reaction is a nucleophilic acyl substitution where the nitrogen of the amine attacks one of the carbonyl carbons of the anhydride.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 110-120 °C) for 30 minutes.

    • Causality: Heating the reaction provides the necessary activation energy to drive the acetylation to completion in a reasonable timeframe.

  • Work-up and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the cooled solution into a beaker containing 200 mL of ice-cold water while stirring.

    • Causality: The product, this compound, is significantly less soluble in water than in acetic acid. Pouring the reaction mixture into water causes the product to precipitate out of the solution. The cold temperature further decreases its solubility, maximizing the yield of the precipitate. This step also serves to quench any unreacted acetic anhydride, converting it to the water-soluble acetic acid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold deionized water to remove any residual acetic acid and other water-soluble impurities.

    • Causality: Washing is a critical step to ensure the purity of the crude product.

  • Purification (Recrystallization): Transfer the crude solid to a clean flask and recrystallize from a minimal amount of hot ethanol or an ethanol-water mixture. Dissolve the solid in the hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Causality: Recrystallization is a powerful purification technique for solid compounds. The desired product should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while impurities remain dissolved or are removed by hot filtration. This process yields a product with high purity.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Safety and Handling
  • 4-Bromo-2,3-dimethylaniline: Causes skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetic Anhydride: Flammable, corrosive, and harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts with water. It is essential to handle this reagent in a fume hood and wear gloves, safety goggles, and a lab coat.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system. Use in a fume hood with appropriate PPE.

Section 3: Product Characterization - A Self-Validating System

Characterization is the process of confirming the identity and purity of the synthesized product. A combination of spectroscopic and physical methods provides a robust and self-validating confirmation of the successful synthesis of this compound.

Physical Properties
  • Melting Point: A sharp melting point range is a good indicator of purity. The melting point of the product is expected to be significantly different from the starting amine.

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product. The product should have a different Rf value compared to the starting aniline.

Spectroscopic Analysis

Workflow for Spectroscopic Characterization:

characterization Start Synthesized Product (Crude or Recrystallized) NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structure Elucidation IR Infrared (IR) Spectroscopy Start->IR Functional Group ID MS Mass Spectrometry (MS) Start->MS Molecular Weight Confirmation Purity Purity & Identity Confirmed NMR->Purity IR->Purity MS->Purity

Caption: A logical workflow for the comprehensive characterization of the synthesized product.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR):

    • Amide Proton (N-H): A broad singlet is expected, typically in the range of δ 7.5-9.5 ppm.

    • Aromatic Protons: The two aromatic protons will appear as singlets or doublets, with chemical shifts influenced by the surrounding substituents.

    • Methyl Protons (Aromatic): Two singlets are expected for the two non-equivalent methyl groups on the aromatic ring, likely in the range of δ 2.1-2.4 ppm.

    • Acetyl Protons (CH₃-CO): A sharp singlet integrating to three protons will be present, typically around δ 2.0-2.2 ppm.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-172 ppm.

    • Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring. The carbon attached to the bromine will be in the range of δ 115-125 ppm, while the carbon attached to the nitrogen will be around δ 135-140 ppm.

    • Methyl Carbons (Aromatic): Two signals for the aromatic methyl groups, typically in the range of δ 14-22 ppm.

    • Acetyl Carbon (CH₃-CO): A signal around δ 24-26 ppm.

3.2.2. Infrared (IR) Spectroscopy

  • N-H Stretch: A characteristic sharp peak around 3300-3250 cm⁻¹.

  • C=O Stretch (Amide I band): A strong, sharp absorption band around 1660-1680 cm⁻¹.

  • N-H Bend (Amide II band): A peak in the region of 1550-1530 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (242.11 for C₁₀H₁₂⁷⁹BrNO and a characteristic M+2 peak of similar intensity for the ⁸¹Br isotope). Fragmentation patterns would likely show the loss of the acetyl group.

Section 4: Potential Applications in Research and Development

This compound is not just a laboratory curiosity; it is a versatile intermediate with significant potential in several areas of chemical research, particularly in drug discovery and materials science.

  • Pharmaceutical Synthesis: The bromo- and acetamido- functionalities provide orthogonal handles for further chemical modifications. The bromine atom can be readily converted to other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of molecular complexity. The acetamido group can be hydrolyzed back to the free amine if needed for subsequent reactions.

  • Agrochemicals: Many pesticides and herbicides contain substituted anilide structures. This compound could serve as a starting point for the synthesis of novel agrochemicals.

  • Materials Science: The aromatic core and the potential for hydrogen bonding through the amide group make this class of molecules interesting for the development of novel organic materials with specific electronic or physical properties.

Conclusion

This guide has provided a comprehensive overview of this compound, from its fundamental identifiers to a detailed, field-proven protocol for its synthesis and characterization. By understanding the causality behind each step and employing a multi-faceted approach to product validation, researchers can confidently synthesize and utilize this valuable chemical intermediate in their research and development endeavors. The principles and techniques outlined herein are broadly applicable to the synthesis of a wide range of N-arylacetamides, making this guide a valuable resource for any synthetic chemist.

References

  • NIST Chemistry WebBook. Acetamide, N-(2,3-dimethylphenyl)-. [Link]

  • Gowda, B. T., et al. (2009). N-(2,3-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o964. [Link]

  • Shultz, G. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • Slideshare. Acetanilide synthesis. [Link]

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Technical Guide: N-(4-Bromo-2,3-dimethylphenyl)acetamide - Properties and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromo-2,3-dimethylphenyl)acetamide is a substituted aromatic amide. Its structure, featuring a brominated and dimethylated phenyl ring attached to an acetamide group, makes it a compound of interest for synthetic chemistry and potential applications in drug discovery and materials science. The strategic placement of bromo- and methyl- groups on the phenyl ring can significantly influence the molecule's steric and electronic properties, offering a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of its fundamental molecular properties, a detailed protocol for its laboratory synthesis, and essential safety information.

Core Molecular Properties

The foundational step in characterizing any chemical entity is to ascertain its molecular formula and weight. Based on its nomenclature, the structural components are an acetamide functional group and a 4-bromo-2,3-dimethylphenyl group.

From this structure, the molecular formula and weight have been determined.

PropertyValue
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
IUPAC Name This compound

Synthesis Protocol: N-Acetylation of 4-Bromo-2,3-dimethylaniline

The synthesis of this compound is most directly achieved through the N-acetylation of its corresponding aniline precursor, 4-bromo-2,3-dimethylaniline. This is a robust and widely employed transformation in organic synthesis.[1][2] The following protocol details a standard laboratory procedure using acetic anhydride as the acetylating agent.

Causality of Experimental Choices:
  • Starting Material : 4-Bromo-2,3-dimethylaniline is selected as the direct precursor. The amine group is a strong nucleophile, readily attacking the electrophilic carbonyl carbon of the acetylating agent.

  • Reagent : Acetic anhydride is a common and effective acetylating agent. It is often preferred over acetyl chloride as the reaction byproduct, acetic acid, is less corrosive than the hydrochloric acid generated from acetyl chloride.[3]

  • Solvent and Base : The reaction can be carried out in an aqueous acidic solution, followed by the addition of a base like sodium acetate.[2] The initial acidic condition protonates the aniline, making it soluble in water. The subsequent addition of sodium acetate deprotonates the anilinium ion, regenerating the nucleophilic amine, and also acts as a buffer.

Detailed Step-by-Step Methodology:
  • Preparation of the Aniline Salt Solution :

    • In a 100 mL Erlenmeyer flask, suspend 2.0 g of 4-bromo-2,3-dimethylaniline in 30 mL of deionized water.

    • While stirring, slowly add 2.0 mL of concentrated hydrochloric acid. The aniline should dissolve as its hydrochloride salt is formed. Gentle warming may be required to facilitate dissolution.

  • Acetylation Reaction :

    • To the clear solution of the aniline salt, add 2.5 mL of acetic anhydride.

    • Immediately thereafter, add a solution of 3.0 g of sodium acetate trihydrate dissolved in 10 mL of deionized water.

    • Stir the mixture vigorously. A white precipitate of this compound should form rapidly.

  • Isolation of the Crude Product :

    • Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of 20 mL of cold deionized water to remove any unreacted salts and water-soluble impurities.

  • Purification by Recrystallization :

    • Transfer the crude solid to a 100 mL beaker.

    • Add a minimal amount of a hot ethanol/water mixture to dissolve the solid. Start with approximately 20-30 mL of 50% ethanol and add more if necessary.

    • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Experimental Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_prep Step 1: Precursor Preparation cluster_reaction Step 2: Acetylation cluster_purification Step 3: Isolation & Purification aniline 4-Bromo-2,3-dimethylaniline aniline_salt Anilinium Hydrochloride Solution aniline->aniline_salt Dissolution hcl Conc. HCl + Water hcl->aniline_salt reaction_mix Reaction Mixture aniline_salt->reaction_mix acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_mix naoac Sodium Acetate Solution naoac->reaction_mix Immediate Addition precipitate Crude Product (Precipitate) reaction_mix->precipitate Precipitation filtration1 Vacuum Filtration & Washing precipitate->filtration1 recrystallization Recrystallization (Ethanol/Water) filtration1->recrystallization filtration2 Final Filtration & Drying recrystallization->filtration2 final_product Pure this compound filtration2->final_product Safety_Hierarchy Hierarchy of Controls for Chemical Safety elimination Elimination/Substitution (Use a less hazardous chemical if possible) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering Most Effective admin Administrative Controls (e.g., Standard Operating Procedures) engineering->admin ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) admin->ppe Least Effective

Caption: A diagram showing the hierarchy of safety controls for handling chemical reagents.

Conclusion

This compound, with a molecular formula of C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol , is a compound that can be reliably synthesized through standard N-acetylation of 4-bromo-2,3-dimethylaniline. While specific experimental data on this molecule is sparse, its properties and behavior can be reasonably inferred from well-understood chemical principles and data from related compounds. This guide provides a solid foundation for its synthesis and safe handling in a research and development setting.

References

  • Liu, P., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(11), 103401. [Link]

  • Reddy, K. S., et al. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 5(82), 67245-67250. [Link]

  • Reddy, K. S., et al. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]

  • Liu, P., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. ResearchGate. [Link]

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

  • Kumar, S., et al. (2023). Approaches for the N-acetylation of anilines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • PubChem. (n.d.). N-(3-Bromo-4-methylphenyl)acetamide. [Link]

  • PubChem. (n.d.). CID 22245727. [Link]

  • PubChem. (n.d.). CID 20152149. [Link]

  • PubChem. (n.d.). CID 57427434. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetanilide, 99+%. [Link]

  • PubChem. (n.d.). CID 102532861. [Link]

  • PubChem. (n.d.). CID 58656771. [Link]

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n-(4-Bromo-2,3-dimethylphenyl)acetamide spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Spectral Characteristics of N-(4-Bromo-2,3-dimethylphenyl)acetamide

Introduction

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This compound is a substituted aromatic amide whose utility may be explored in various synthetic applications. Its precise characterization is the foundational step for any further investigation into its chemical and biological properties. This guide provides a comprehensive, predictive analysis of the spectral data expected from the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Due to the absence of publicly available experimental spectra for this compound, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable predictive framework. This approach serves as both a roadmap for researchers working with this specific molecule and a practical illustration of spectral interpretation for complex aromatic systems. Our methodology is grounded in explaining the causal relationships between molecular structure and spectral output, ensuring a self-validating system of logic for structural confirmation.

Molecular Structure and Synthesis Context

A robust spectral analysis begins with a clear understanding of the molecule's constituent parts. This compound is comprised of a 1,2,3,4-tetrasubstituted benzene ring, an acetamide functional group, two methyl groups, and a bromine atom. Each of these components imparts a unique and predictable signature on the resulting spectra.

The logical synthetic route to this compound is the acylation of 4-bromo-2,3-dimethylaniline with an acetylating agent like acetyl chloride or acetic anhydride. This context is crucial for anticipating potential impurities, such as unreacted starting amine or di-acylated byproducts, which would be readily identifiable in the spectral analysis.

Figure 1: Structure of this compound with key groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, we can map the precise connectivity of atoms.[1]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it prevents the exchange of the N-H proton, allowing for its observation.

  • Transfer: Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.

  • Instrumentation: Place the tube in the NMR spectrometer.

  • Acquisition:

    • Acquire a ¹H NMR spectrum, typically over a range of 0-12 ppm. Standard acquisition involves 8-16 scans.

    • Acquire a ¹³C NMR spectrum, typically over a range of 0-200 ppm. Due to the lower natural abundance of ¹³C, more scans (e.g., 512-1024) are required.

    • For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments. The aromatic region is particularly informative for confirming the substitution pattern.[2]

Justification of Predictions:

  • Amide N-H: This proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift is highly dependent on solvent and concentration, but in DMSO-d₆, it is expected to be downfield (>8.5 ppm) due to hydrogen bonding.[3]

  • Aromatic Protons (H-5, H-6): The benzene ring has two remaining protons.

    • They are adjacent and will split each other, appearing as two doublets (an AX system).

    • The coupling constant (J) will be a typical ortho-coupling value of ~7-9 Hz.[4]

    • The acetamido group is an ortho, para-director and activating, while the bromine is deactivating. The methyl groups are weakly activating. The cumulative effect places the aromatic protons in the typical 7.0-8.0 ppm range.[5][6] H-6, being ortho to the electron-donating amide group, is expected to be slightly more shielded (upfield) than H-5, which is ortho to the electron-withdrawing bromine atom.

  • Aromatic Methyls (C2-CH₃, C3-CH₃): These protons will appear as sharp singlets as they have no adjacent protons to couple with. Their proximity to other substituents will cause slight differences in their chemical shifts, which are typically in the 2.1-2.4 ppm range.[2]

  • Acetyl Methyl (CO-CH₃): This singlet will be distinct from the aromatic methyls, typically appearing around 2.0-2.2 ppm.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.5 Broad Singlet 1H N-H
~7.5 Doublet (d) 1H Ar-H (H-5)
~7.2 Doublet (d) 1H Ar-H (H-6)
~2.3 Singlet (s) 3H Ar-CH
~2.2 Singlet (s) 3H Ar-CH

| ~2.1 | Singlet (s) | 3H | CO-CH ₃ |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, as the two aromatic methyl carbons and the two unsubstituted aromatic carbons are chemically non-equivalent.

Justification of Predictions:

  • Carbonyl Carbon (C=O): Amide carbonyls are characteristically deshielded and appear significantly downfield, typically in the 168-172 ppm range.[7]

  • Aromatic Carbons:

    • Substituted Carbons: The carbons directly attached to substituents (C1-C4) will have their chemical shifts significantly altered. The carbon attached to bromine (C-Br) will be shifted upfield to ~115-120 ppm due to the "heavy atom effect." The carbon attached to the nitrogen (C-N) will be downfield (~138-142 ppm).

    • Unsubstituted Carbons (C-H): C-5 and C-6 will appear in the typical aromatic region of 120-130 ppm.

  • Methyl Carbons: The acetyl methyl carbon is typically found around 24 ppm, while the aromatic methyl carbons appear slightly further upfield, around 15-20 ppm.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~169 C =O
~140 C -NH
~135 C -CH₃
~133 C -CH₃
~128 Ar-C H
~126 Ar-C H
~118 C -Br
~24 CO-C H₃
~18 Ar-C H₃

| ~16 | Ar-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the amide group and the substituted aromatic ring.

Justification of Predictions:

  • N-H Stretch: A secondary amide shows a single, sharp to moderately broad absorption band in the 3300-3100 cm⁻¹ region.[9][10]

  • C-H Stretches: Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.[2]

  • Amide I Band (C=O Stretch): This is one of the most intense and characteristic peaks in the spectrum, expected to appear strongly around 1660-1680 cm⁻¹.[11][12][13] Its position is sensitive to hydrogen bonding.

  • Amide II Band (N-H Bend): This is another strong, characteristic amide peak found between 1510-1570 cm⁻¹, arising from a combination of N-H bending and C-N stretching.[11][12][13]

  • Aromatic C=C Stretches: These appear as a series of medium-intensity bands in the 1600-1450 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine stretch is found in the fingerprint region, typically at lower wavenumbers (600-500 cm⁻¹).

Table 3: Predicted Key IR Absorptions

Wavenumber (cm⁻¹) Intensity Assignment
~3250 Strong, Sharp N-H Stretch
3100-3000 Medium-Weak Aromatic C-H Stretch
2980-2850 Medium Aliphatic C-H Stretch
~1670 Very Strong C=O Stretch (Amide I)
~1540 Strong N-H Bend / C-N Stretch (Amide II)

| 1600, 1480 | Medium | Aromatic C=C Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed under high-energy ionization offers a virtual "puzzle" that can be pieced together to confirm the structure.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a radical cation known as the molecular ion (M⁺•).[14]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum.

Predicted Mass Spectrum and Fragmentation

Justification of Predictions:

  • Molecular Ion (M⁺•): The most critical feature will be the molecular ion peak. Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[15][16] This is a definitive indicator of a monobrominated compound. For C₉H₁₀⁷⁹BrNO, the mass is ~227, and for C₉H₁₀⁸¹BrNO, it is ~229.

  • Key Fragments:

    • Loss of Ketene: A very common fragmentation pathway for N-arylacetamides is the cleavage of the amide bond to lose a neutral ketene molecule (CH₂=C=O, mass 42). This would result in a prominent ion corresponding to the 4-bromo-2,3-dimethylaniline radical cation at m/z 201/203.

    • Loss of Acetyl Radical: Cleavage can also occur to lose an acetyl radical (•COCH₃, mass 43), though this is often less favorable than ketene loss.

    • Loss of Bromine: Cleavage of the C-Br bond would lead to an ion at m/z 148.

M [C₉H₁₀BrNO]⁺• m/z 227/229 F1 [C₇H₈BrN]⁺• m/z 201/203 M->F1 - CH₂CO (42 Da) F2 [C₉H₁₀NO]⁺ m/z 148 M->F2 - Br• (79/81 Da) cluster_exp Experimental Acquisition cluster_data Data Analysis cluster_confirm Structural Confirmation A Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY) A->NMR IR FTIR Spectroscopy A->IR MS Mass Spectrometry A->MS NMR_Data ¹H: Shifts, Integration, Coupling ¹³C: Shifts NMR->NMR_Data IR_Data Functional Groups (N-H, C=O) IR->IR_Data MS_Data Molecular Weight (M⁺•) Isotopic Pattern (Br) Fragmentation MS->MS_Data Confirm Structure Verified NMR_Data->Confirm IR_Data->Confirm MS_Data->Confirm

Figure 3: Integrated workflow for the spectroscopic characterization of a novel compound.

Conclusion

This guide outlines the predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. By grounding these predictions in the fundamental principles of spectroscopy and chemical structure, we have established a robust framework for the empirical analysis of this compound. The convergence of evidence—the specific coupling patterns in the NMR, the characteristic amide bands in the IR, and the definitive bromine isotopic pattern in the mass spectrum—will provide unambiguous confirmation of the molecular structure for researchers in drug development and chemical synthesis.

References

Sources

A Comprehensive Guide to the Synthesis and Characterization of N-(4-Bromo-2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the synthesis and structural elucidation of N-(4-Bromo-2,3-dimethylphenyl)acetamide, a key intermediate in various organic synthesis pathways. Designed for researchers, chemists, and professionals in drug development, this document offers not just a protocol, but a foundational understanding of the chemical principles, experimental rationale, and analytical validation required for this process.

Strategic Overview: Synthesis Pathway

The synthesis of this compound is most efficiently achieved through the acetylation of its corresponding aniline precursor, 4-Bromo-2,3-dimethylaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

The overall workflow involves the preparation of the aniline starting material followed by its acetylation and subsequent purification and characterization of the final product.

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_main Acetylation Reaction cluster_end Purification & Analysis A 2,3-Dimethylaniline C 4-Bromo-2,3-dimethylaniline A->C Bromination B N-Bromosuccinimide (NBS) in DMF B->C E Crude this compound C->E Acetylation D Acetic Anhydride (or Acetyl Chloride) D->E F Pure Product E->F Recrystallization G Spectroscopic Analysis (IR, NMR, MS) F->G Characterization

n-(4-Bromo-2,3-dimethylphenyl)acetamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of N-(4-Bromo-2,3-dimethylphenyl)acetamide in Organic Solvents

Foreword: Navigating the Data-Scarce Landscape

Executive Summary

The solubility of a chemical entity is a cornerstone property that dictates its utility from synthesis to final application. For active pharmaceutical ingredients (APIs), it is a critical gatekeeper for bioavailability and therapeutic efficacy. This whitepaper provides a comprehensive technical overview of the solubility characteristics of this compound, a compound with potential applications in medicinal chemistry. We will explore its predicted physicochemical properties, delve into the theoretical underpinnings of solubility, present a rigorous, self-validating experimental protocol for its empirical determination, and discuss the interpretation of such data. This guide is intended to equip researchers, chemists, and drug development professionals with the necessary expertise to confidently handle and characterize this molecule and others like it.

Molecular Profile and Predicted Physicochemical Properties

A molecule's structure is the primary determinant of its physical and chemical properties. This compound possesses a multifaceted structure combining a halogenated, substituted aromatic ring with a polar acetamide functional group. This duality suggests a complex solubility profile.

  • Aromatic System: The 2,3-dimethylphenyl ring provides a significant nonpolar, hydrophobic character, contributing to solubility in nonpolar organic solvents through van der Waals interactions.

  • Halogenation: The bromine atom at the 4-position increases the molecular weight and polarizability of the molecule, subtly influencing its interactions with solvents.

  • Acetamide Group: The -NHC(=O)CH₃ group is highly polar and capable of acting as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen). This feature is crucial for its solubility in polar and protic solvents.

While experimental data is not available in major public databases, we can calculate and predict key properties based on its structure.

Table 1: Calculated and Predicted Properties of this compound

PropertyValue (Calculated/Predicted)Significance for Solubility
Molecular Formula C₁₀H₁₂BrNODefines the elemental composition and molar mass.
Molecular Weight 242.11 g/mol Influences dissolution kinetics and molar solubility calculations.
XLogP3 (Predicted) 2.9 - 3.2Indicates moderate lipophilicity, suggesting a preference for organic solvents over water and guiding initial solvent selection.
Hydrogen Bond Donors 1 (from the N-H group)Enables interaction with hydrogen bond acceptor solvents (e.g., acetone, DMSO, ethers).
Hydrogen Bond Acceptors 1 (from the C=O group)Enables interaction with hydrogen bond donor solvents (e.g., alcohols, water).

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Theoretical Foundations of Solubility

Before embarking on experimental work, a theoretical assessment can efficiently guide solvent selection. The age-old principle of "like dissolves like" provides a powerful qualitative framework.[1][2] This means that solutes tend to dissolve in solvents that share similar intermolecular force characteristics.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility will be primarily driven by the hydrophobic phenyl ring. We can predict low to moderate solubility. Toluene may be a better solvent than hexane due to potential π-π stacking interactions with the aromatic ring.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents cannot donate hydrogen bonds but have strong dipoles and can accept hydrogen bonds. The polar acetamide group will interact favorably with these solvents, suggesting good solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds, allowing for strong interactions with the acetamide group. Good solubility is expected, though it may be modulated by the energy cost of disrupting the solvent's own hydrogen-bonding network.

Gold-Standard Protocol: Equilibrium Shake-Flask Solubility Determination

Empirical measurement is the only definitive way to determine solubility. The shake-flask method is a globally recognized, robust technique for measuring the equilibrium solubility of a compound.[3]

Rationale for the Shake-Flask Method

This method is considered the gold standard because it is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This ensures that the measured solubility is a genuine physical constant under the specified conditions (temperature, pressure) and not an artifact of kinetics. Its self-validating nature comes from the requirement of ensuring an excess of solid is present throughout the experiment, guaranteeing that saturation is achieved and maintained.

Experimental Workflow Diagram

G cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Equilibration cluster_2 Phase 3: Sample Processing & Analysis A 1. Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Prepare multiple replicates for statistical validity. A->B C 3. Agitate at a constant, controlled temperature (e.g., 25°C) using a thermostatic shaker. B->C D 4. Equilibrate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. C->D E 5. Cease agitation. Allow solid to settle. Confirm excess solid remains. D->E F 6. Centrifuge vials to pellet undissolved solid. E->F G 7. Withdraw a precise aliquot of the supernatant using a pre-warmed pipette. F->G H 8. Filter the aliquot through a 0.45 µm syringe filter compatible with the solvent. G->H I 9. Accurately dilute the filtrate with a suitable analytical solvent. H->I J 10. Quantify concentration using a validated HPLC or UV-Vis method against a calibration curve. I->J

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-(4-Bromo-2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Research & Development Professionals

This guide provides an in-depth examination of the safety protocols, handling procedures, and essential data for N-(4-Bromo-2,3-dimethylphenyl)acetamide. As a specialized aryl bromide, this compound presents unique considerations for researchers in drug development and organic synthesis. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.

Compound Identification and Profile

Key Identifiers (Anticipated):

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₁₂BrNO-
Molecular Weight 242.11 g/mol -
CAS Number 188085-35-8-

Hazard Identification and GHS Classification (Predicted)

Based on analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are anticipated to be related to irritation and acute toxicity. The following GHS classifications are predicted and should be adopted as a precautionary measure.

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This classification is extrapolated from data for similar compounds and should be used for precautionary handling.[1][2][3][4]

The Hierarchy of Controls: A Proactive Safety Framework

Effective management of this compound hinges on a multi-layered safety approach. The "Hierarchy of Controls" is a fundamental risk mitigation model that prioritizes institutional and engineering safeguards over personal protective equipment (PPE).

Hierarchy_of_Controls cluster_most_effective Most Effective cluster_less_effective Less Effective elimination Elimination (Not applicable for required synthesis) substitution Substitution (Use a less hazardous reagent if possible) engineering Engineering Controls (e.g., Chemical Fume Hood, Glovebox) substitution->engineering Prioritize admin Administrative Controls (SOPs, Training, Designated Areas) engineering->admin Supplement with ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) admin->ppe Last line of defense

Caption: Hierarchy of Controls for Chemical Handling.

Causality in Practice: Relying solely on PPE is a reactive measure. By prioritizing engineering controls like a certified chemical fume hood, you are fundamentally removing the hazard from the operator's breathing zone, a far more reliable and effective safety measure than a respirator, which depends on fit and maintenance.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to prevent exposure and maintain compound integrity.

Handling:

  • Engineering Controls: All weighing and manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[3][4] Contaminated clothing should be removed immediately and laundered before reuse.

  • Dust and Aerosol Avoidance: Avoid creating dust when handling the solid material. If dissolving, add the solvent to the solid slowly to minimize dust generation.

Storage:

  • Container: Store in a tightly sealed, clearly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area.[3]

  • Incompatibilities: Store away from strong oxidizing agents.[3]

Personal Protective Equipment (PPE) Protocol

PPE is essential, but it is the final barrier between the researcher and the chemical hazard. Its selection must be based on the specific tasks being performed.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Safety glasses with side shields or chemical goggles (ANSI Z87.1)Nitrile gloves (ensure no tears)Standard lab coatNot required if in a fume hood. If outside a hood, an N95 respirator is recommended.
Solution Preparation/Reaction Chemical goggles or face shieldNitrile gloves (double-gloving recommended)Standard lab coatNot required if in a fume hood.
Large Scale Operations (>10g) Face shield over chemical gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatAs dictated by risk assessment; consult with EHS.

Accidental Release and First-Aid Measures

Rapid and correct response to spills or exposures is crucial.

Accidental Release Workflow:

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Spill Size & Hazard (Small vs. Large) evacuate->assess small_spill Small Spill: Don appropriate PPE assess->small_spill Small large_spill Large Spill: Contact Emergency Personnel / EHS assess->large_spill Large contain Cover with inert absorbent (e.g., vermiculite, sand) small_spill->contain collect Sweep up carefully Place in sealed container contain->collect decontaminate Decontaminate spill area Wash with soap and water collect->decontaminate dispose Dispose of waste as hazardous decontaminate->dispose

Caption: Workflow for Accidental Spill Response.

First-Aid Measures (Based on Predicted Hazards):

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide (HBr).

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Generation: Minimize waste generation wherever possible.

  • Containers: Collect waste in a designated, sealed, and properly labeled hazardous waste container.

  • Regulations: Disposal must be carried out in accordance with all local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment, which must be conducted by qualified personnel before any new procedure is undertaken. Always consult with your institution's safety office for guidance and training.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2,6-dimethylaniline.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-N,N-dimethylaniline.
  • Fisher Scientific. (2025). Safety Data Sheet: Acetamide, N-(4-bromophenyl)-.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2'-Bromo-4'-methylacetanilide.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline.
  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-bromo-2-methylphenyl)acetamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-(4-Bromo-2,3-dimethylphenyl)acetamide: From Precursor Sourcing to In-House Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Compound Identification and Strategic Approach

N-(4-Bromo-2,3-dimethylphenyl)acetamide is a derivative of 4-Bromo-2,3-dimethylaniline. The core of this guide is a strategic pivot from sourcing the final compound to a well-documented, in-house synthesis. This approach empowers researchers to produce the required material with a high degree of purity, tailored to their specific research needs.

Molecular Structure:

  • Precursor: 4-Bromo-2,3-dimethylaniline (CAS: 22364-25-6)

  • Target Compound: this compound

The synthesis involves the acetylation of the primary amine group of the precursor. Acetylation is a fundamental and reliable transformation in organic chemistry, often employed to protect amine functionalities or to explore structure-activity relationships in medicinal chemistry.[1]

Commercial Availability of the Key Precursor: 4-Bromo-2,3-dimethylaniline

The successful synthesis of the target compound hinges on the availability of high-purity 4-Bromo-2,3-dimethylaniline (CAS: 22364-25-6). Several reputable suppliers offer this precursor, and a selection is presented in the table below.

SupplierCAS NumberTypical PurityNotes
Sigma-Aldrich22364-25-6≥98%Available through various product lines.
AK Scientific, Inc.22364-25-6Not specifiedResearch and development grade.[2]
ChemScene22364-25-6≥98%Offered with detailed analytical data.[3]
J & K SCIENTIFIC LTD.22364-25-6Not specifiedAvailable in various package sizes.[4]
Santa Cruz Biotechnology22364-25-6Not specifiedSpecialty chemical for research applications.[5]

Researchers are advised to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the precursor before use.

Synthesis of this compound

The following protocol is adapted from well-established methods for the acetylation of anilines.[6][7] The reaction utilizes acetic anhydride as the acetylating agent in the presence of a mild acid catalyst, followed by neutralization to precipitate the product.

Rationale Behind Experimental Choices
  • Use of Hydrochloric Acid: Aniline and its derivatives are often sparingly soluble in water. The addition of hydrochloric acid protonates the amino group, forming the corresponding anilinium salt, which is significantly more water-soluble.[6] This ensures a homogeneous reaction medium for the initial phase of the acetylation.

  • Acetic Anhydride as Acetylating Agent: Acetic anhydride is a highly effective and readily available acetylating agent. It is more reactive than acetic acid and safer to handle than acetyl chloride.[1]

  • Sodium Acetate as a Buffer: The reaction is typically performed under mildly acidic to neutral conditions. Sodium acetate is added to buffer the solution, neutralizing the hydrochloric acid and any acetic acid byproduct from the reaction. This facilitates the precipitation of the neutral acetamide product, which is less soluble in water than its protonated form.[8]

Detailed Step-by-Step Experimental Protocol

Materials and Reagents:

  • 4-Bromo-2,3-dimethylaniline (CAS: 22364-25-6)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride

  • Sodium Acetate

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and vacuum filtration apparatus.

Procedure:

  • Dissolution of the Precursor: In a 100 mL Erlenmeyer flask, combine 1.0 g of 4-Bromo-2,3-dimethylaniline with 25 mL of deionized water. Add 1.0 mL of concentrated hydrochloric acid to the suspension. Stir the mixture until the aniline derivative dissolves completely, forming a clear solution of the hydrochloride salt.

  • Preparation for Acetylation: In a separate beaker, prepare a solution of 1.0 g of sodium acetate in 10 mL of deionized water.

  • Acetylation Reaction: To the stirred solution of the anilinium salt, add 1.2 mL of acetic anhydride. Immediately following this addition, add the prepared sodium acetate solution.

  • Precipitation and Isolation: A white precipitate of this compound should form rapidly. Cool the mixture in an ice bath for 20-30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold deionized water to remove any unreacted salts and water-soluble impurities.

  • Drying: Press the crystals as dry as possible on the filter paper, then transfer them to a watch glass and allow them to air-dry. For more rigorous drying, a vacuum oven at a low temperature (e.g., 50-60 °C) can be used.

Visualizing the Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 4-Bromo-2,3-dimethylaniline in water with HCl add_anhydride Add Acetic Anhydride dissolve->add_anhydride naoac_sol Prepare Sodium Acetate Solution add_naoac Add Sodium Acetate Solution naoac_sol->add_naoac add_anhydride->add_naoac precipitate Precipitate Product in Ice Bath add_naoac->precipitate filtrate Vacuum Filtration & Washing precipitate->filtrate dry Dry the Product filtrate->dry recrystallize Recrystallization (Optional) dry->recrystallize

Sources

Methodological & Application

Application Note: A Guide to Suzuki Coupling of N-(4-Bromo-2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of N-(4-Bromo-2,3-dimethylphenyl)acetamide in Suzuki coupling reactions. This substrate presents a unique challenge due to the steric hindrance imposed by two ortho-methyl groups adjacent to the reactive bromide site. We will dissect the mechanistic nuances, provide a robust and optimized experimental protocol, and offer a detailed troubleshooting guide to empower chemists to effectively synthesize complex biaryl acetamides, which are prevalent scaffolds in medicinal chemistry and materials science.[2][3]

Introduction: The Challenge of Steric Hindrance

The synthesis of substituted biaryl compounds is of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][4] The palladium-catalyzed Suzuki-Miyaura coupling reaction is a preferred method for constructing these motifs.[1] The substrate, this compound, is a valuable building block for accessing novel chemical space. However, its structure presents a significant hurdle for standard Suzuki coupling protocols.

The two methyl groups at the 2- and 3-positions create substantial steric bulk around the carbon-bromine bond. This steric congestion can severely inhibit the initial, and often rate-limiting, oxidative addition step, where the palladium(0) catalyst inserts into the C-Br bond.[4][5] Overcoming this challenge requires a carefully selected catalytic system, typically involving bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which are known to accelerate both the oxidative addition and the final reductive elimination steps.[5][6][7] This guide provides the rationale and practical steps for navigating these challenges.

The Catalytic Cycle: A Mechanistic Perspective

Understanding the mechanism of the Suzuki reaction is critical for rational optimization and troubleshooting.[8] The reaction proceeds through a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[9]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label Ar-X oa_complex Ar-Pd(II)(X)L₂ trans_label Transmetalation oa_complex->trans_label Ar'-B(OR)₂ + Base trans_complex Ar-Pd(II)(Ar')L₂ re_label Reductive Elimination trans_complex->re_label product Ar-Ar' (Product) oa_label->oa_complex trans_label->trans_complex re_label->pd0 Catalyst Regeneration re_label->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (this compound). This is a critical step, often slowed by the steric hindrance of the ortho-methyl groups.[10] The use of bulky, electron-rich ligands is essential to promote this transformation.[5][6]

  • Transmetalation : The organic group from the organoboron species (e.g., a phenylboronic acid) is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate complex.[1][11]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Optimizing the Reaction Conditions

The success of coupling a sterically hindered substrate like this compound hinges on the careful selection of four key parameters: the palladium source and ligand, the base, the solvent, and the temperature.

ParameterRecommended OptionsRationale & Key Insights
Catalyst & Ligand Catalyst: Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ Ligand: Buchwald-type phosphines (e.g., SPhos, XPhos), other bulky phosphines (e.g., PCy₃), or N-Heterocyclic Carbene (NHC) ligands.For sterically hindered aryl bromides, the ligand is critical. Bulky, electron-donating ligands stabilize the palladium center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[5][6][7] Using a pre-formed catalyst or an air-stable precatalyst can ensure smooth generation of the active catalyst.[10]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, t-BuOKA base is required to activate the boronic acid for transmetalation.[11] K₃PO₄ is an effective and commonly used base for challenging couplings.[12] The choice of base can significantly impact yield; stronger bases may be necessary but can also promote side reactions like protodeboronation.[10][13]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OAprotic organic solvents are standard. The addition of water often improves the reaction by helping to dissolve the inorganic base and facilitating the formation of the active boronate species.[14][15] Thoroughly degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[10]
Temperature 80 - 110 °CElevated temperatures are typically required to provide sufficient energy to overcome the activation barrier for the oxidative addition of hindered substrates.[12][13] Reaction progress should be monitored to avoid decomposition of starting materials or products at high temperatures.[15]

Detailed Experimental Protocol

This protocol is adapted from established procedures for coupling sterically hindered aryl bromides and related acetamide structures.[12]

Reagents and Equipment
  • Substrate: this compound

  • Coupling Partner: Arylboronic acid (1.2 equivalents)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Base: Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (10:1 ratio, deoxygenated)

  • Equipment: Schlenk tube or round-bottom flask, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen), TLC plates, standard glassware for workup and purification.

Step-by-Step Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification degas 1. Degas Solvent (e.g., N₂ sparging) charge 2. Charge Flask (Substrate, Boronic Acid, Base, Catalyst) purge 3. Purge with Inert Gas charge->purge add_solvent 4. Add Degassed Solvent purge->add_solvent heat 5. Heat to 90 °C add_solvent->heat monitor 6. Monitor by TLC (6-24 h) heat->monitor cool 7. Cool to RT & Quench (Add Water) monitor->cool extract 8. Extract with EtOAc cool->extract dry 9. Dry, Filter, Concentrate extract->dry purify 10. Purify via Column Chromatography dry->purify

Sources

The Strategic Application of N-(4-Bromo-2,3-dimethylphenyl)acetamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Bromo-2,3-dimethylphenyl)acetamide emerges as a pivotal, yet underexplored, building block in the landscape of medicinal chemistry. Its unique substitution pattern—a bromine atom amenable to cross-coupling, an acetamide group for modulating physicochemical properties, and ortho-dimethyl substituents influencing conformation—renders it a highly valuable intermediate for the synthesis of targeted therapeutics. This guide provides an in-depth exploration of its synthesis, strategic applications as a synthetic intermediate, and detailed protocols for its use in the development of kinase inhibitors and other pharmacologically active agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to empower the next generation of drug discovery.

Introduction: The Versatility of the Acetamide Scaffold

The acetamide group is a cornerstone in modern drug design, prized for its ability to influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Its capacity to act as both a hydrogen bond donor and acceptor is fundamental to molecular recognition at the active sites of enzymes and receptors. When incorporated into a brominated aryl scaffold, such as in this compound, it creates a powerful synthetic intermediate. The bromine atom serves as a versatile handle for introducing molecular complexity through reactions like the Suzuki-Miyaura cross-coupling, while the acetamide moiety can maintain crucial interactions with biological targets or be further modified.[2] This guide focuses on harnessing these features for therapeutic innovation.

Synthesis and Characterization

The synthesis of this compound is a straightforward, two-step process starting from commercially available 2,3-dimethylaniline. The causality behind this synthetic workflow is to first introduce the bromine atom at the sterically accessible and electronically favorable para-position and then to install the acetamide group.

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis of 4-Bromo-2,3-dimethylaniline (Intermediate)

This protocol details the regioselective bromination of 2,3-dimethylaniline. The use of N-Bromosuccinimide (NBS) provides a reliable source of electrophilic bromine, and dimethylformamide (DMF) serves as a suitable polar aprotic solvent.

Materials:

  • 2,3-Dimethylaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (for elution)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dimethylaniline (1.0 eq) in anhydrous DMF.

  • In a separate flask, dissolve NBS (1.1 eq) in anhydrous DMF.

  • Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.[1]

  • Upon completion, quench the reaction with deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 10% ethyl acetate/petroleum ether) to yield 4-Bromo-2,3-dimethylaniline.[1]

Protocol 2.2: Synthesis of this compound (Target Compound)

This protocol employs a standard N-acetylation reaction. Acetic anhydride serves as the acetyl source, and sodium acetate acts as a base to neutralize the HCl byproduct.[3]

Materials:

  • 4-Bromo-2,3-dimethylaniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride (1.2 eq)

  • Sodium Acetate (NaOAc)

  • Deionized water

  • 95% Ethanol (for recrystallization)

Procedure:

  • Suspend 4-Bromo-2,3-dimethylaniline (1.0 eq) in deionized water in a suitable flask.

  • Add a stoichiometric amount of concentrated HCl to form the aniline hydrochloride salt, ensuring the solution is acidic. Stir until dissolved.

  • In a separate beaker, prepare a solution of sodium acetate in water.

  • Add acetic anhydride (1.2 eq) to the aniline hydrochloride solution, swirl to mix, and immediately add the sodium acetate solution.[3]

  • A white precipitate of this compound should form instantly.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Recrystallize the crude product from 95% ethanol to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Notes: A Versatile Intermediate in Drug Discovery

This compound is a strategic starting material for creating libraries of potential drug candidates. Its primary utility lies in its role as a scaffold that can be elaborated through cross-coupling reactions.

Development of Kinase Inhibitors

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The N-phenylacetamide scaffold is a common feature in many kinase inhibitors. The bromine atom on this compound can be readily substituted using Suzuki-Miyaura cross-coupling to introduce various aryl or heteroaryl moieties. This allows for the systematic exploration of the chemical space around the kinase active site to optimize potency and selectivity.

Specifically, this scaffold is a promising precursor for inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family.[4][5] Alterations in FGFR signaling are implicated in various cancers, making them a key therapeutic target.[6]

Caption: Inhibition point of acetamide-based drugs in the FGFR pathway.

Synthesis of P2Y₁₄ Receptor Antagonists

The P2Y₁₄ receptor is a G protein-coupled receptor involved in inflammatory responses.[7] Antagonists of this receptor are being investigated as potential treatments for inflammatory diseases like gout.[8] N-substituted acetamide derivatives have recently been identified as potent and selective P2Y₁₄R antagonists.[7][8] The this compound scaffold can be used to synthesize novel antagonists where the bromo-dimethylphenyl group serves to probe interactions within the receptor's binding pocket.

Experimental Protocols for Medicinal Chemistry Applications

The following protocols provide step-by-step methodologies for utilizing this compound in common drug discovery workflows.

Protocol 4.1: Suzuki-Miyaura Cross-Coupling for Library Synthesis

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to generate a biaryl derivative. This is a foundational reaction for building a library of potential kinase inhibitors.[9]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane and Deionized Water (4:1 solvent mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), and Pd(PPh₃)₄ (0.03 eq).[10]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.[10]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Table 1: Representative Data for Suzuki Coupling Base Selection Data is illustrative and based on typical outcomes for similar substrates.[10]

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901275
Protocol 4.2: In Vitro Tyrosine Kinase Inhibition Assay (Radiometric)

This protocol provides a general method to screen synthesized compounds for their ability to inhibit a specific tyrosine kinase, such as FGFR1. The assay measures the incorporation of ³²P from [γ-³²P]ATP into a substrate peptide.[11]

Materials:

  • Synthesized inhibitor compound (e.g., from Protocol 4.1) dissolved in DMSO

  • Recombinant human tyrosine kinase (e.g., FGFR1)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP

  • 10% Trichloroacetic acid (TCA)

  • Filter paper mats

  • Scintillation counter

Procedure:

  • Prepare a dilution series of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer.

  • Add the recombinant kinase to each well.

  • Add the inhibitor compound at various concentrations (typically from 10 nM to 100 µM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

  • Add the substrate peptide to each well.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by spotting the reaction mixture onto filter paper mats and immediately immersing them in 10% TCA to precipitate the phosphorylated substrate.

  • Wash the filter mats extensively with TCA to remove unincorporated [γ-³²P]ATP.

  • Air dry the filter mats and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound stands out as a highly adaptable and valuable intermediate for medicinal chemists. Its straightforward synthesis and the strategic placement of its functional groups provide a robust platform for generating diverse molecular libraries. The protocols and application notes presented here offer a comprehensive framework for leveraging this compound in the rational design of novel kinase inhibitors and other targeted therapeutics. Future work should focus on synthesizing and screening libraries derived from this scaffold against a broad panel of kinases and other disease-relevant targets to fully unlock its therapeutic potential.

References

  • Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

  • ACS Publications. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link]

  • PubMed. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs. [Link]

  • PMC - NIH. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

  • ResearchGate. Synthesis of Acetamides from Aryl Amines and Acetonitrile by Diazotization under Metal-Free Conditions | Request PDF. [Link]

  • PMC - PubMed Central. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][12]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. [Link]

  • PMC. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. [Link]

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  • PubMed. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. [Link]

  • PubMed. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. [Link]

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  • ResearchGate. Synthesis and analgesic activity of some acetamide derivatives. [Link]

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  • ResearchGate. Synthesis of bromo substituted-4-biphenyl acetamide derivatives. [Link]

  • PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

  • Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. [Link]

  • ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • PubMed. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. [Link]

  • PubChem. N-(4-bromo-3-nitrophenyl)acetamide. [Link]

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  • PubMed Central. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. [Link]

  • ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline?. [Link]

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Sources

The Strategic Utility of N-(4-Bromo-2,3-dimethylphenyl)acetamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of organic synthesis, the strategic value of a building block is measured by its versatility, reactivity, and the molecular complexity it can unlock. N-(4-Bromo-2,3-dimethylphenyl)acetamide emerges as a particularly insightful choice for researchers engaged in the synthesis of complex molecular architectures, especially within the pharmaceutical and materials science sectors. Its structure is deceptively simple, yet it offers a powerful handle for sophisticated chemical transformations.

The molecule incorporates three key features that define its utility:

  • Aryl Bromide Handle: The bromine atom at the C4 position is the primary reactive site for a host of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

  • Ortho-Methyl Groups: The two methyl groups at the C2 and C3 positions introduce significant steric influence. This steric hindrance is not a limitation but a tool; it can direct the regioselectivity of subsequent reactions and influence the conformational properties of the final product. This is particularly crucial in the design of kinase inhibitors, where specific "hinge-binding" motifs are required.

  • Acetamide Group: The N-acetyl group serves a dual purpose. It acts as a protecting group for the aniline nitrogen, deactivating it towards unwanted side reactions under many coupling conditions.[1] Furthermore, it provides a hydrogen bond donor and acceptor, influencing the solubility and crystalline nature of intermediates and final products.

This guide provides an in-depth exploration of this compound as a strategic intermediate, offering detailed protocols and the scientific rationale behind its application in key synthetic transformations.

I. Synthesis of the Building Block: A Two-Step Protocol

The preparation of this compound is typically achieved in a straightforward two-step sequence starting from 2,3-dimethylaniline. The logic is to first introduce the bromine atom and then protect the reactive aniline.

Workflow for Synthesis

cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: N-Acetylation A 2,3-Dimethylaniline C 4-Bromo-2,3-dimethylaniline A->C regioselective bromination B N-Bromosuccinimide (NBS) in Acetonitrile E This compound C->E protection & isolation C->E Intermediate D Acetic Anhydride or Acetyl Chloride

Caption: Synthetic pathway to the target building block.

Protocol 1: Synthesis of 4-Bromo-2,3-dimethylaniline

Scientific Rationale: The directing effects of the amino and methyl groups on the aniline ring favor electrophilic substitution at the para position (C4), which is the least sterically hindered activated position. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, minimizing over-bromination and the formation of hazardous byproducts associated with liquid bromine. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Materials:

  • 2,3-Dimethylaniline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 2,3-dimethylaniline (1.0 equiv) in acetonitrile (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-2,3-dimethylaniline, which can be used directly or purified by column chromatography.

Protocol 2: Synthesis of this compound

Scientific Rationale: Acetylation of the synthesized 4-bromo-2,3-dimethylaniline protects the nucleophilic amino group.[2] Acetic anhydride is a common, effective, and relatively safe acetylating agent. The reaction is typically run in an acidic medium or with a mild base to neutralize the acetic acid byproduct.

Materials:

  • 4-Bromo-2,3-dimethylaniline (1.0 equiv)

  • Acetic anhydride (1.2 equiv)

  • Glacial acetic acid or a non-nucleophilic base like pyridine

  • Water

Procedure:

  • Suspend 4-Bromo-2,3-dimethylaniline (1.0 equiv) in glacial acetic acid (approx. 0.5 M) in a round-bottom flask.

  • Add acetic anhydride (1.2 equiv) dropwise to the stirred suspension.

  • Heat the mixture to 50-60 °C for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the collected solid in a vacuum oven to yield this compound as a stable, crystalline solid.

II. Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized in its application in palladium-catalyzed cross-coupling reactions. The C-Br bond serves as a versatile anchor point for constructing more complex molecules.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals and organic electronics.[3] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester.

Scientific Rationale: The choice of catalyst, ligand, and base is critical for success, especially with a sterically demanding and electron-rich substrate.

  • Catalyst/Ligand: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃.[4] Electron-rich, bulky phosphine ligands such as SPhos or XPhos are highly effective. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[5] Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used in an aqueous solvent mixture.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII Ar-Pd(II)L₂-Br OA->PdII TM Transmetalation PdII->TM PdII_B Ar-Pd(II)L₂-R' TM->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 Product (Ar-R') ArBr This compound ArBr->OA Boronic R'-B(OH)₂ + Base Boronic->TM

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid (Analogous Protocol)

This protocol is adapted from a procedure for the closely related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[6]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).

  • Seal the tube, then evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Add a degassed 10:1 mixture of 1,4-dioxane and water via syringe (to a concentration of approx. 0.1 M).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(2,3-dimethyl-[1,1'-biphenyl]-4-yl)acetamide.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Bromide Partner Boronic Acid Catalyst (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
N-(4-bromo-3-methylphenyl) pyrazine-2-carboxamide Aryl boronic acid Pd(PPh₃)₄ (5) K₃PO₄ (2.0) Dioxane/H₂O 90 60-85 [6]
1-bromo-4-fluorobenzene Phenylboronic acid Supported Pd NP K₂CO₃ DMF/H₂O 110 >95

| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 80-120 | 70-95 |[7] |

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[8] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a key component of numerous bioactive molecules.[9]

Scientific Rationale: The catalytic cycle is similar to the Suzuki coupling but involves an amine nucleophile. The base in this reaction is crucial not only for the reaction but also for its compatibility with other functional groups. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often used to deprotonate the amine or the intermediate palladium-amine complex, facilitating the final reductive elimination step.[9][10] The choice of ligand is again critical, with bulky, electron-rich phosphines (e.g., XPhos, RuPhos) or bidentate ligands (e.g., BINAP) showing high efficacy.[8]

cluster_bh Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII Ar-Pd(II)L₂-Br OA->PdII AmineAssoc Amine Association PdII->AmineAssoc PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺ AmineAssoc->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot PdII_Amido Ar-Pd(II)L₂-(NR'R'') Deprot->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product (Ar-NR'R'') ArBr This compound ArBr->OA Amine HNR'R'' + Base Amine->AmineAssoc Amine->Deprot

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination with Morpholine (Analogous Protocol)

This protocol is based on general procedures for the amination of N-(bromoaryl) amides.[9]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Argon or Nitrogen gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), XPhos (0.04 equiv), and NaOt-Bu (1.4 equiv) to a dry Schlenk tube.

  • Add Pd₂(dba)₃ (0.02 equiv).

  • Add anhydrous, degassed toluene (to approx. 0.1 M), followed by morpholine (1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to afford N-(2,3-dimethyl-4-(morpholino)phenyl)acetamide.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Substrate Amine Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
N-(4-bromophenyl) acetamide Morpholine Pd₂(dba)₃ (1.5) DavePhos (3) NaOt-Bu (1.4) Toluene 100 92 [9]
Bromobenzene Diphenylamine Pd₂(dba)₃ (2) XPhos (8) NaOt-Bu (2.08) Toluene 100 >99 [10]

| 2-bromo-6-methyl pyridine | 1,2-diamino cyclohexane | Pd₂(dba)₃ (0.18) | BINAP (0.35) | NaOt-Bu (25 mmol) | Toluene | 80 | 60 | |

III. Application in Drug Discovery: Synthesis of Kinase Inhibitors

Aryl-amino and biaryl scaffolds derived from this compound are privileged structures in modern drug discovery, particularly in the development of protein kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases.

The 2,3-dimethyl substitution pattern on the phenyl ring can be instrumental in achieving selectivity and potency. This substitution can orient the molecule within the ATP-binding pocket of a kinase, allowing for specific interactions with the "hinge region" while the rest of the molecule explores other pockets. For example, Vandetanib, an approved kinase inhibitor, features a N-(4-bromo-2-fluorophenyl) moiety, highlighting the importance of substitution patterns on the aniline ring for biological activity.[5]

The Suzuki and Buchwald-Hartwig reactions described above are routinely used to elaborate the this compound core into more complex heterocyclic systems, such as pyrimidines, quinazolines, or pyrrolo[2,3-d]pyrimidines, which are common cores for kinase inhibitors.

IV. Conclusion and Future Outlook

This compound is a testament to the strategic design of building blocks in organic synthesis. While its primary role is that of an intermediate, its carefully considered substitution pattern provides chemists with a powerful tool to control reactivity and three-dimensional structure. The protocols detailed herein, based on robust and well-established palladium-catalyzed methodologies, provide a reliable foundation for researchers to employ this building block in the synthesis of complex, high-value molecules. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the strategic application of sterically-tuned intermediates like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

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  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (2010). NIH. [Link]

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of n-(4-Bromo-2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Power of Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic and industrial laboratories, particularly for the synthesis of biaryl and substituted styrene motifs that are core structures in numerous pharmaceuticals, agrochemicals, and advanced materials.[2]

This guide provides an in-depth technical protocol for the Suzuki-Miyaura coupling of a specific, functionalized substrate: n-(4-Bromo-2,3-dimethylphenyl)acetamide . We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of each reaction component, and present a detailed, field-proven experimental protocol. The presence of the acetamide functional group and the steric environment created by the ortho- and meta-methyl groups on the aryl bromide present unique considerations that this protocol is designed to address, ensuring a high-yielding and reproducible outcome for researchers and drug development professionals.

The Engine of Synthesis: Understanding the Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered on a palladium complex. This cycle is broadly understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3][4][5] A thorough understanding of this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with a catalytically active, 14-electron Pd(0) complex, which inserts itself into the carbon-bromine bond of the this compound. This step forms a new, square-planar Pd(II) intermediate.[5]

  • Transmetalation: This is the crucial step where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is critically dependent on the presence of a base. The base activates the boronic acid, forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which facilitates the exchange of the bromide ligand on the palladium with the aryl group from the boron species.[6][7][8][9]

  • Reductive Elimination: In the final step, the two organic groups (the original acetamide-containing aryl group and the newly transferred aryl group) on the palladium center couple and are eliminated from the metal's coordination sphere. This forms the desired new C-C bond in the biaryl product and, critically, regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar¹)(X) pd0->oa_complex Oxidative Addition tm_complex L₂PdII(Ar¹)(Ar²) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar¹-Ar² (Product) tm_complex->product aryl_halide Ar¹-X (this compound) aryl_halide->oa_complex boronic_acid Ar²-B(OH)₂ boronic_acid->tm_complex base Base (e.g., K₃PO₄) base->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Component Selection: A Rationale for a Robust Protocol

The success of the Suzuki coupling hinges on the judicious selection of each component. The choices outlined below are based on empirical evidence and mechanistic understanding to overcome potential challenges posed by the substrate, such as steric hindrance and functional group compatibility.

The Substrate: this compound

Aryl bromides are excellent electrophiles for Suzuki couplings, offering a good balance of reactivity and stability.[3] The electron-donating methyl groups and the moderately electron-withdrawing acetamide group on our substrate create a relatively electron-neutral aromatic ring. The primary challenge is the potential steric hindrance from the methyl group ortho to the bromine atom, which can slow the rate of oxidative addition. This necessitates a catalyst system capable of accommodating sterically demanding substrates.

The Palladium Catalyst & Ligand

While many palladium sources can be used, a combination of a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand is often superior for challenging substrates.

  • Precatalyst: Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ . These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) catalyst.[6]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . For substrates with steric hindrance near the reaction site, a bulky and electron-rich Buchwald-type ligand like SPhos is highly recommended.[5] Such ligands promote the crucial, often rate-limiting, oxidative addition step and facilitate the final reductive elimination, leading to higher turnover numbers and yields.[10][11]

The Base: The Unsung Hero

The choice of base is critical for activating the boronic acid.[7] While carbonates are widely used, stronger, non-nucleophilic bases are often more effective, particularly when dealing with less reactive coupling partners or sterically hindered substrates.

BaseTypeTypical Use Case & Rationale
K₃PO₄ Phosphate(Recommended) A strong, yet poorly soluble base in many organic solvents. Its efficacy is high, and it minimizes base-sensitive side reactions. Often provides superior results for hindered substrates.[7][12]
Cs₂CO₃ CarbonateA strong and more soluble carbonate. Very effective but can be more expensive and hygroscopic. A good alternative to K₃PO₄.[5][12]
K₂CO₃ CarbonateA standard, cost-effective base. May require higher temperatures or longer reaction times for challenging substrates compared to K₃PO₄.[5][13]
The Solvent System

A biphasic solvent system is often employed to dissolve the organic substrates and the inorganic base.[3] This maximizes the interfacial area where the reaction occurs.

  • Recommended System: 1,4-Dioxane / Water (e.g., 4:1 v/v) . Dioxane is an excellent solvent for a wide range of organic substrates and palladium complexes. The addition of water is essential to dissolve the inorganic base (like K₃PO₄) and facilitate the formation of the active boronate species.[3][5]

  • Alternative: Toluene / Water . Toluene is another common choice, particularly for higher-temperature reactions. Greener solvent alternatives such as 2-MeTHF or CPME can also be considered.[14][15][16]

Detailed Experimental Protocol

This protocol details the coupling of this compound with a generic arylboronic acid.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Workup & Isolation A Charge Flask: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - K₃PO₄ (3.0 eq) - SPhos (0.04 eq) - Pd(OAc)₂ (0.02 eq) B Seal, Evacuate & Backfill with Argon (3x) A->B C Add Degassed Solvents (Dioxane/H₂O) via Syringe B->C D Heat with Vigorous Stirring (e.g., 90-100 °C, 4-12 h) C->D E Monitor Progress by TLC or LC-MS D->E F Cool to RT, Dilute with Ethyl Acetate E->F G Wash with Water & Brine F->G H Dry (Na₂SO₄), Filter, & Concentrate G->H I Purify by Flash Column Chromatography H->I

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Materials and Reagents
  • This compound (1.0 equiv.)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)

  • SPhos (0.04 equiv., 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate, ACS grade

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate (K₃PO₄), SPhos, and palladium(II) acetate.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the phosphine ligand and deactivate the catalyst.[16]

  • Solvent Addition: Prepare the solvent mixture (e.g., 4:1 1,4-Dioxane/Water) and degas it by bubbling Argon through it for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.

  • Reaction: Place the flask in a preheated oil bath set to 90-100 °C. Stir the mixture vigorously to ensure proper mixing between the two phases.

  • Monitoring: Allow the reaction to proceed for 4-12 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Add water and separate the layers. Wash the organic layer sequentially with water and then brine.[5]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.[17][5]

Troubleshooting and Optimization Guide

Even robust protocols can encounter issues. The following table provides guidance on common problems and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Poor quality reagents.3. Insufficient temperature.1. Ensure rigorous degassing of solvents and inert atmosphere setup. Use fresh catalyst/ligands.[16]2. Verify purity of starting materials.3. Increase reaction temperature in 10 °C increments.
Protodeborylation Hydrolysis of the boronic acid starting material back to the corresponding arene.1. Use a more stable boronate ester (e.g., pinacol, MIDA).[3]2. Use a milder base (e.g., K₂CO₃) or less water in the solvent system.3. Ensure the arylboronic acid is of high quality.
Homocoupling Coupling of two molecules of the aryl bromide or two molecules of the boronic acid.1. Decrease catalyst loading.2. Ensure a strictly anaerobic environment.3. Use a different ligand that disfavors this side reaction.
Difficult Purification Product co-elutes with impurities (e.g., residual ligand, homocoupled products).1. Optimize chromatography conditions (different solvent system).2. Consider recrystallization as an alternative or additional purification step.[17]3. A water wash during workup helps remove inorganic salts.[18]

Safety Precautions

  • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of dust.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is flammable and toxic. Handle these solvents only in a well-ventilated chemical fume hood.

  • Bases: Potassium phosphate is an irritant. Stronger bases can be corrosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when performing this procedure.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Szostak, M., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

  • Rutgers University. Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. [Link]

  • Vetticatt, M. J., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Paul Murray Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Alonso, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Society Reviews. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Doucet, H., & Santelli, M. (2006). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′-Tetra(diphenylphosphinomethyl)-1,2-ethylenediamines. ResearchGate. [Link]

  • Bhattacharya, S., & Sengupta, S. (2008). An Aerobic Ligandless Palladium Acetate Catalysed Suzuki-Miyaura Cross-Coupling Reaction in an Aqueous Solvent. Semantic Scholar. [Link]

  • The Chemists' Cookbook. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organ, M. G., et al. (2018). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • ResearchGate. (2015). Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]

  • Castagnolo, D., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. [Link]

  • Liotta, C. L., et al. (2018). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]

  • Juan,-Alcañiz, J., et al. (2013). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. ResearchGate. [Link]

  • Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

  • Al-Masry, H. Z., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PubMed Central. [Link]

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Application Notes & Protocols: N-(4-Bromo-2,3-dimethylphenyl)acetamide as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] The development of small molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy.[4] This guide provides a detailed examination of N-(4-Bromo-2,3-dimethylphenyl)acetamide, a key chemical precursor, highlighting its strategic importance in the synthesis of potent kinase inhibitors. We offer in-depth protocols for its synthesis, its elaboration into a complex inhibitor scaffold, and the subsequent biological evaluation of the final compound. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical building blocks for novel therapeutic discovery.

Introduction: The Strategic Role of Brominated Scaffolds in Kinase Inhibitor Design

The pursuit of novel kinase inhibitors often relies on "privileged scaffolds"—molecular frameworks that are known to interact with the ATP-binding pocket of various kinases.[5] The N-phenylacetamide moiety is one such scaffold. The strategic incorporation of a bromine atom, as seen in this compound, transforms this simple structure into a highly versatile platform for medicinal chemistry.

The bromine atom serves two primary functions:

  • A Handle for Cross-Coupling: It provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the efficient and modular construction of complex molecular architectures. This modularity is essential for exploring the Structure-Activity Relationship (SAR) of a new inhibitor series.

  • Modulation of Physicochemical Properties: The presence of a halogen can increase binding affinity through halogen bonding, enhance metabolic stability, and improve pharmacokinetic properties.[6][7] The dimethyl substitution pattern on the phenyl ring further allows for fine-tuning of the molecule's conformation and lipophilicity, which can be critical for achieving target selectivity and cell permeability.

This guide will walk through the complete workflow, from the synthesis of this key precursor to the biological validation of a downstream kinase inhibitor.

Synthesis and Characterization of the Precursor

The synthesis of this compound is a straightforward yet critical first step. The protocol below is designed for robustness and scalability.

Protocol: Synthesis of this compound

This protocol details the N-acetylation of 4-bromo-2,3-dimethylaniline. The reaction utilizes acetic anhydride as the acetylating agent and a mild base to neutralize the acetic acid byproduct.

Materials:

  • 4-Bromo-2,3-dimethylaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-2,3-dimethylaniline (1.0 eq) in dichloromethane (approx. 10 mL per gram of aniline).

  • Addition of Reagents: Add pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath. While stirring, add acetic anhydride (1.2 eq) dropwise over 5-10 minutes.

    • Causality Note: The reaction is cooled to control the exothermic acetylation. Pyridine acts as a base to quench the acetic acid formed, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup - Acid Wash: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash with 1 M HCl (2x). This step removes excess pyridine and any remaining starting aniline.

  • Workup - Base Wash: Wash the organic layer with saturated NaHCO₃ solution (1x) to neutralize any remaining acid, followed by a wash with brine (1x) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[8][9]

  • Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.

Visualization: Precursor Synthesis Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Acetylation cluster_2 Step 3: Workup & Purification Aniline 4-Bromo-2,3-dimethylaniline Mix1 Mix1 Aniline->Mix1 Dissolve DCM DCM DCM->Mix1 Reaction Reaction Mix1->Reaction Add Pyridine Pyridine Pyridine->Reaction Ac2O Acetic Anhydride Ac2O->Reaction Add dropwise at 0°C Wash Wash Reaction->Wash Stir at RT Dry Dry Wash->Dry Wash (HCl, NaHCO3, Brine) Concentrate Concentrate Dry->Concentrate Dry (MgSO4) Purify Purify Concentrate->Purify Concentrate FinalProduct This compound Purify->FinalProduct Recrystallize

Caption: Workflow for the synthesis of the key precursor.

Application: From Precursor to a Potent MEK Inhibitor Analog

To demonstrate the utility of this compound, we will outline the synthesis of a key intermediate for a Trametinib-like MEK inhibitor.[10] Trametinib is an allosteric inhibitor of MEK1/2 kinases and is used in the treatment of BRAF-mutant melanoma.[10] This section will focus on a pivotal Suzuki coupling reaction.

Protocol: Suzuki Coupling for Biaryl Scaffold Construction

This protocol describes the palladium-catalyzed Suzuki coupling between our precursor and a suitable boronic acid to form a biaryl system, a common core in many kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • (3-aminophenyl)boronic acid (or a suitable derivative) (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Causality Note: The palladium catalyst is oxygen-sensitive. Removing oxygen is crucial to prevent catalyst degradation and ensure an efficient reaction.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours, or until TLC/LC-MS analysis shows complete consumption of the starting bromide.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Visualization: Kinase Inhibitor Synthesis Workflow

G Precursor This compound Suzuki Suzuki Cross-Coupling (Dioxane/H2O, 90°C) Precursor->Suzuki Reactant 1 BoronicAcid Aryl Boronic Acid BoronicAcid->Suzuki Reactant 2 Catalyst Pd(PPh3)4 / K2CO3 Catalyst->Suzuki Catalyst System Workup Aqueous Workup Suzuki->Workup Reaction Complete Purify Column Chromatography Workup->Purify Extraction FinalInhibitor Biaryl Kinase Inhibitor Scaffold Purify->FinalInhibitor Isolation

Caption: Suzuki coupling to form the inhibitor scaffold.

Biological Evaluation of Synthesized Inhibitors

Once a target molecule is synthesized, its biological activity must be rigorously assessed. This involves a tiered approach, starting with biochemical assays and progressing to cell-based models.

Protocol: Biochemical MEK1 Kinase Assay (IC₅₀ Determination)

This protocol provides a general framework for determining the 50% inhibitory concentration (IC₅₀) of a compound against a purified kinase enzyme. Luminescence-based assays, such as ADP-Glo™, are widely used for their sensitivity and high-throughput compatibility.[11]

Principle: The assay measures the amount of ADP produced in a kinase reaction. As the inhibitor concentration increases, kinase activity decreases, resulting in less ADP production and a lower luminescent signal.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 10 µM) in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase reaction buffer, purified active MEK1 enzyme, and the ATP/substrate (inactive ERK2) solution.

  • Inhibitor Addition: Add a small volume of the serially diluted test compound to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase-luciferin reaction, generating light.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol: Cell-Based Proliferation Assay (GI₅₀ Determination)

This assay measures the ability of a compound to inhibit the proliferation of a cancer cell line, providing a measure of its potency in a more physiologically relevant context.[12][13][14] For a MEK inhibitor, a cell line with a BRAF V600E mutation (e.g., A375 melanoma) is an appropriate model.

Procedure:

  • Cell Plating: Seed A375 cells into a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compound (prepared as in 4.1). Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Data Acquisition & Analysis: Read luminescence on a plate reader. Calculate the 50% growth inhibition (GI₅₀) value by plotting the percentage of cell growth against the log of compound concentration.

Data Presentation: Hypothetical Biological Activity
CompoundStructureMEK1 IC₅₀ (nM)A375 GI₅₀ (nM)Kinase Selectivity (S-Score @ 1µM)
Precursor This compound>10,000>10,000N/A
Inhibitor 1 Synthesized Biaryl Analog15.245.80.08
Trametinib Reference Compound1.85.50.02

S-Score (Selectivity Score): A measure of selectivity across a panel of kinases; a lower score indicates higher selectivity.[1]

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

The synthesized inhibitor is designed to target MEK, a central node in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.[15] In many cancers, mutations in upstream proteins like BRAF lead to constitutive activation of this pathway, driving uncontrolled cell division.[16]

By inhibiting MEK1/2, our compound prevents the phosphorylation and activation of ERK1/2. This blockade halts the downstream signaling cascade, ultimately leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.[3][15][17]

Visualization: MAPK/ERK Signaling Pathway

G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Response Cell Proliferation, Survival, Angiogenesis TF->Response Inhibitor Synthesized Inhibitor (Trametinib Analog) Inhibitor->MEK Inhibits

Caption: Inhibition of the MAPK/ERK pathway by a MEK inhibitor.

Conclusion and Future Directions

This compound represents a strategically valuable and versatile precursor for the development of sophisticated kinase inhibitors. Its synthesis is straightforward, and the presence of the bromo-substituent provides an ideal anchor point for modular synthesis via modern cross-coupling chemistry. The protocols and data presented herein demonstrate a clear workflow from precursor synthesis to biological validation, exemplified by the creation of a potent MEK inhibitor analog.

Future work can leverage this scaffold to:

  • Explore Diverse Linkers: Modify the acetamide group to explore different vectors and interactions within the kinase binding pocket.

  • Optimize Phenyl Substitutions: Systematically alter the substitution pattern on the coupled aryl ring to enhance potency and selectivity.

  • Target Other Kinases: Apply this core scaffold in the design of inhibitors for other kinase targets where a biaryl structure is advantageous.

By providing a robust chemical foundation, precursors like this compound will continue to accelerate the discovery of next-generation targeted therapies.

References

  • Protein kinase profiling assays: a technology review.PubMed.
  • Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors.ACS Medicinal Chemistry Letters.
  • The Role of Bromine in Modern Pharmaceuticals.Tethys Chemical.
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  • Kinase Panel Screening and Profiling Service.Reaction Biology.
  • Pharmaceuticals.BSEF.
  • Discovery, optimization and biological evaluation for novel c-Met kinase inhibitors.PubMed.
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  • Kinase Screening & Profiling Service | Drug Discovery Support.Sama Therapeutics.
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  • Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
  • Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors.ACS Medicinal Chemistry Letters.
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  • SAFETY DATA SHEET - 4'-Bromoacetanilide.TCI Chemicals.
  • SAFETY DATA SHEET - 4-Bromoacetanilide.Sigma-Aldrich.
  • SAFETY DATA SHEET - 2'-Bromo-4'-methylacetanilide.Thermo Fisher Scientific.
  • SAFETY DATA SHEET - N-Bromoacetamide.Fisher Scientific.
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Application Note: N-(4-Bromo-2,3-dimethylphenyl)acetamide as a Versatile Scaffold for Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic construction of diverse chemical libraries is paramount for identifying novel therapeutic agents. Aryl halides are a cornerstone of combinatorial chemistry, serving as versatile scaffolds for rapid diversification.[1] This application note details the utility of N-(4-bromo-2,3-dimethylphenyl)acetamide as a valuable building block for library synthesis. The presence of a reactive aryl bromide handle, coupled with the structural features of the acetamide and dimethylphenyl core, makes this compound an ideal starting point for generating libraries of complex molecules. We provide an in-depth analysis of its reactivity and present detailed, field-proven protocols for its application in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Introduction: The Strategic Value of the Scaffold

This compound is a trifunctional scaffold with significant potential in medicinal chemistry. Its structure offers several key advantages for library synthesis:

  • Orthogonal Reactive Handle: The aryl bromide at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions. Its reactivity is well-understood and highly reliable, allowing for the introduction of a wide array of substituents.[2]

  • Modulation of Physicochemical Properties: The two methyl groups on the phenyl ring provide steric bulk and influence the electronics of the aromatic system. This substitution can enhance metabolic stability and modulate the conformation of the final compounds, which is critical for optimizing binding to biological targets.

  • Pharmacophoric Features: The acetamide moiety can act as a hydrogen bond donor and acceptor, a common feature in many active pharmaceutical ingredients (APIs).[3] It provides a vector for interaction with protein targets and can be further modified if necessary.

These features make this compound an excellent starting point for diversity-oriented synthesis, enabling the exploration of vast chemical space around a core structure.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the starting material is critical for successful library synthesis.

PropertyValueSource/Analogue
Molecular Formula C₁₀H₁₂BrNON/A
Molecular Weight 242.11 g/mol N/A
Appearance Off-white to light brown solid (predicted)General observation
Key Reactive Site C(4)-Br bondGeneral chemical principles
Solubility Soluble in THF, Dioxane, DMF, DMSOCommon solvents for cross-coupling

The key to this scaffold's utility is the C-Br bond. The reactivity of aryl bromides in palladium-catalyzed reactions is generally intermediate between the more reactive aryl iodides and the less reactive aryl chlorides, offering a good balance of stability and reactivity.[2] This allows for controlled, high-yielding coupling under well-established conditions.

Core Application: Palladium-Catalyzed Library Synthesis

The primary application of this scaffold is in generating libraries through palladium-catalyzed cross-coupling reactions. By pairing this compound with diverse sets of building blocks, researchers can rapidly produce arrays of novel compounds for screening.[4][5] The two most robust and versatile methods for this are the Suzuki-Miyaura coupling (for biaryl synthesis) and the Buchwald-Hartwig amination (for arylamine synthesis).[6]

Logical Workflow for Library Generation

The following diagram illustrates a typical workflow for diversity-oriented synthesis starting from the core scaffold.

G cluster_start Core Scaffold cluster_reactions Parallel Synthesis Reactions cluster_bbs Building Block Libraries cluster_products Final Compound Libraries A This compound B Suzuki-Miyaura Coupling A->B Pd Catalyst, Base C Buchwald-Hartwig Amination A->C Pd Catalyst, Base F Biaryl Acetamide Library (Diverse R¹) B->F Output G Arylamine Acetamide Library (Diverse R²/R³) C->G Output D Aryl/Heteroaryl Boronic Acids (R¹-B(OH)₂) D->B Input E Primary/Secondary Amines (R²R³NH) E->C Input

Caption: Diversity-oriented synthesis workflow.

Detailed Protocol 1: Suzuki-Miyaura Coupling for Biaryl Library Synthesis

Rationale: The Suzuki-Miyaura reaction is one of the most reliable methods for forming C(sp²)-C(sp²) bonds. Its tolerance for a wide range of functional groups makes it ideal for library synthesis where diverse building blocks are employed.[7] A common challenge is ensuring the complete consumption of the starting aryl bromide to simplify purification. The following protocol is optimized for high conversion.

Materials & Reagents:

ReagentPurposeTypical Supplier
This compoundCore ScaffoldAvailable from various chemical suppliers
Arylboronic Acid (R-B(OH)₂)Coupling Partnere.g., Combi-Blocks, Enamine
Pd(PPh₃)₄ (Tetrakis)Palladium(0) Catalyste.g., Sigma-Aldrich, Strem
Potassium Phosphate (K₃PO₄)Basee.g., Sigma-Aldrich, Acros
1,4-DioxaneSolventAnhydrous, inhibitor-free
Deionized WaterCo-solventN/A

Step-by-Step Protocol:

  • Reaction Setup: To a 2 mL reaction vial, add this compound (24.2 mg, 0.10 mmol, 1.0 equiv.), the desired arylboronic acid (0.12 mmol, 1.2 equiv.), and potassium phosphate (63.7 mg, 0.30 mmol, 3.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3.5 mg, 0.003 mmol, 3 mol%). The use of a pre-weighed catalyst in a glovebox is recommended for high-throughput applications.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.8 mL) and deionized water (0.2 mL) via syringe. The aqueous co-solvent is crucial for dissolving the inorganic base and facilitating the catalytic cycle.[8]

  • Reaction: Place the vial in a heating block pre-heated to 90 °C. Stir the reaction mixture vigorously for 12-16 hours.

  • Monitoring (Self-Validation): Progress can be monitored by thin-layer chromatography (TLC) or LC-MS. The reaction is considered complete upon the disappearance of the starting this compound.

  • Work-up & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (5 mL) and wash with water (2 x 2 mL) and brine (2 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography or preparative HPLC to yield the desired biaryl product.

Detailed Protocol 2: Buchwald-Hartwig Amination for Arylamine Library Synthesis

Rationale: The Buchwald-Hartwig amination provides direct access to N-aryl bonds, a motif prevalent in pharmaceuticals.[6] The choice of ligand and base is critical and depends on the amine's steric hindrance and pKa. This protocol uses a modern, highly active catalyst system suitable for a broad range of amines.[9][10]

Materials & Reagents:

ReagentPurposeTypical Supplier
This compoundCore ScaffoldAvailable from various chemical suppliers
Amine (R¹R²NH)Coupling Partnere.g., Combi-Blocks, Enamine
Pd₂(dba)₃Palladium(0) Pre-catalyste.g., Sigma-Aldrich, Strem
XPhosLigande.g., Sigma-Aldrich, Strem
Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic basee.g., Sigma-Aldrich, Acros
TolueneSolventAnhydrous, inhibitor-free

Step-by-Step Protocol:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃ (1.8 mg, 0.002 mmol, 2 mol% Pd), and XPhos (3.8 mg, 0.008 mmol, 8 mol%) to a 2 mL reaction vial.

  • Reagent Addition: Add this compound (24.2 mg, 0.10 mmol, 1.0 equiv.), the desired amine (0.12 mmol, 1.2 equiv.), and sodium tert-butoxide (13.5 mg, 0.14 mmol, 1.4 equiv.). The base is highly hygroscopic and should be handled in a dry environment.

  • Solvent Addition: Add anhydrous toluene (1.0 mL) to the vial.

  • Inert Atmosphere: Seal the vial tightly with a septum cap before removing it from the glovebox.

  • Reaction: Place the vial in a heating block pre-heated to 100-110 °C. Stir the reaction mixture vigorously for 16-24 hours.

  • Monitoring (Self-Validation): Monitor the reaction by LC-MS for the disappearance of the aryl bromide starting material.

  • Work-up & Purification: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3 x 5 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude material by flash chromatography or preparative HPLC.

Conclusion

This compound stands out as a highly effective and versatile scaffold for the synthesis of chemical libraries. Its well-defined reactive handle allows for the predictable and efficient application of robust palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols detailed herein provide a reliable foundation for researchers in drug discovery and medicinal chemistry to rapidly generate novel and diverse collections of molecules for biological screening, ultimately accelerating the identification of new therapeutic leads.

References

  • Badir, S. O., Sim, J., Billings, K., et al. (2020). Multifunctional Building Blocks Compatible with Photoredox-Mediated Alkylation for DNA-Encoded Library Synthesis. ACS Central Science, 6(3), 426-435. Available at: [Link]

  • Oliveto, E. P., & Gerold, C. (n.d.). Acetamide, N-bromo-. Organic Syntheses Procedure. Available at: [Link]

  • Wessjohann, L. A., & Ruijter, E. (2005). Combinatorial Chemistry and the Synthesis of Compound Libraries. Methods in Molecular Biology, 298, 277-302. Available at: [Link]

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  • Kyung Hee University. (2020). Multifunctional Building Blocks Compatible with Photoredox-Mediated Alkylation for DNA-Encoded Library Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Al-Obaidi, A. M. J., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(3), 1-10. Available at: [Link]

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  • Saddique, F. A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][11][12]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 15, 3569–3583. Available at: [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(24), 7564. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Available at: [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2213. Available at: [Link]

  • Maccioni, E., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Pharmaceuticals, 5(5), 539-555. Available at: [Link]

  • Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(3), o424. Available at: [Link]

  • Nayak, P. S., et al. (2014). Design and synthesis of novel heterocyclic acetamide derivatives for potential analgesic, anti-inflammatory, and antimicrobial activities. Medicinal Chemistry Research, 23(9), 4280-4294. Available at: [Link]

  • Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o424. Available at: [Link]

  • Al-Zaydi, K. M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341. Available at: [Link]

  • PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Gascón, I., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 79. Available at: [Link]

  • Park, S. U., & Luchsinger, S. (1961). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Journal of the American Chemical Society, 83(23), 5031-5035. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • PubChem. (n.d.). n-(3-Bromo-4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

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Application Notes and Protocols for Heck Coupling Reactions Involving N-(4-Bromo-2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Coupling Reaction in Modern Drug Discovery

The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the stereoselective formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This powerful transformation, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has become an indispensable tool in the pharmaceutical industry.[1][3][4] Its broad functional group tolerance and reliability enable the construction of complex molecular architectures, accelerating the synthesis of novel drug candidates and the optimization of lead compounds.[5][6][7]

This application note provides a detailed guide to employing the Heck coupling reaction with a specific, functionally rich substrate: N-(4-bromo-2,3-dimethylphenyl)acetamide. This substrate is of particular interest in medicinal chemistry due to the presence of a synthetically versatile aryl bromide, an acetamido group that can modulate physicochemical properties, and methyl substituents that can influence molecular conformation and metabolic stability. Mastering the Heck coupling of this substrate opens avenues for the rapid diversification of scaffolds in drug discovery programs.

Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[8][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The primary steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square planar Pd(II) complex.[8][10]

  • Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond.[10][11]

  • β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on a carbon adjacent to the palladium-bearing carbon is eliminated. This step is stereospecific and typically leads to the formation of a trans-(E)-alkene, which is thermodynamically more stable.[8] This regenerates a palladium-hydride species.

  • Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the hydrogen halide that is formed and to facilitate the reductive elimination that regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[8]

Heck_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->pd_complex alkene_coord Alkene Coordination pd_complex->alkene_coord insertion Migratory Insertion alkene_coord->insertion beta_elim β-Hydride Elimination insertion->beta_elim h_pd_complex H-Pd(II)-Br(L)₂ beta_elim->h_pd_complex product Coupled Product beta_elim->product h_pd_complex->pd0 Reductive Elimination base_h [Base-H]⁺Br⁻ h_pd_complex->base_h substrate This compound substrate->pd_complex Oxidative Addition alkene Alkene (e.g., Ethyl Acrylate) alkene->alkene_coord base Base (e.g., Et₃N) base->h_pd_complex

Figure 1: Catalytic cycle of the Heck reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a standard procedure for the synthesis of the starting material via the acylation of 4-bromo-2,3-dimethylaniline.

Materials:

  • 4-bromo-2,3-dimethylaniline

  • Acetyl chloride or acetic anhydride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2,3-dimethylaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., triethylamine, 1.2 eq) to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: Heck Coupling of this compound with Ethyl Acrylate

This protocol provides a representative method for the Heck coupling reaction. Optimization of catalyst, ligand, base, and solvent may be necessary for different alkene coupling partners.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

  • Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF or acetonitrile via syringe.

  • Add ethyl acrylate (1.5 eq) and triethylamine (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.[10]

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Data Presentation and Expected Outcomes

The following table summarizes typical reaction parameters for the Heck coupling of this compound with ethyl acrylate. Yields are estimates and may vary based on the specific reaction scale and purity of reagents.

ParameterRecommended ConditionRationale
Catalyst Palladium(II) acetate (Pd(OAc)₂)A common and effective palladium precatalyst that is reduced in situ to the active Pd(0) species.[10]
Ligand Triphenylphosphine (PPh₃)Stabilizes the Pd(0) catalyst and modulates its reactivity.[8]
Base Triethylamine (Et₃N)A common organic base used to neutralize the HBr formed during the reaction and facilitate catalyst regeneration.[10]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents that are effective for Heck reactions.[12]
Temperature 80-100 °CSufficient to promote the reaction without significant decomposition of reactants or products.[12]
Expected Yield 60-85%Based on typical yields for similar Heck coupling reactions.

Experimental Workflow Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants and Catalyst B Inert Atmosphere A->B C Add Solvent and Reagents B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Filter E->F Reaction Complete G Solvent Removal F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K Final Product J->K

Figure 2: General experimental workflow for the Heck coupling reaction.

Expertise & Experience: Rationale Behind Experimental Choices

The selection of reaction parameters is critical for a successful Heck coupling. The use of Pd(OAc)₂ as a precatalyst is a common and cost-effective choice. Triphenylphosphine is a robust ligand suitable for many Heck reactions, though for less reactive aryl chlorides or more challenging substrates, more electron-rich and bulky phosphine ligands may be required.

The choice of base is also crucial. While organic bases like triethylamine are common, inorganic bases such as potassium carbonate can also be effective and may be preferable in certain instances to simplify workup. The reaction temperature is a key variable to optimize; higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition. An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Trustworthiness: A Self-Validating System

The protocols provided are designed to be self-validating through in-process monitoring. The progress of the reaction should be carefully followed by TLC or GC-MS. The disappearance of the starting aryl bromide and the appearance of a new, less polar product spot (on a normal phase silica TLC plate) are indicators of a successful reaction. The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Heck cross coupling reaction. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]

  • PMC. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 1). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • sathee jee. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

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Application Notes & Protocols: N-(4-Bromo-2,3-dimethylphenyl)acetamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-(4-Bromo-2,3-dimethylphenyl)acetamide

This compound is a highly versatile and strategically important building block for the synthesis of complex heterocyclic scaffolds. Its utility in medicinal chemistry and materials science stems from a unique combination of structural features. The aryl bromide moiety serves as a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. The acetamide group, with its reactive N-H bond, can act as an internal nucleophile for cyclization reactions. Furthermore, the ortho- and meta-disposed methyl groups on the phenyl ring provide steric and electronic influence, guiding reaction regioselectivity and modifying the physicochemical properties of the final heterocyclic products, such as solubility and crystal packing.

This guide provides an in-depth exploration of the application of this compound in constructing key heterocyclic systems, with a focus on palladium- and copper-catalyzed intramolecular cyclization strategies. We will delve into the mechanistic rationale behind these transformations, present detailed, field-proven protocols, and offer insights to empower researchers in drug development and materials science to leverage this valuable synthetic intermediate.

Part 1: Palladium-Catalyzed Intramolecular Amination for Carbazole Synthesis

The most prominent application of this compound is in the synthesis of substituted carbazoles via intramolecular Buchwald-Hartwig amination. This reaction provides a direct and high-yielding pathway to form the central pyrrole ring by forging a C-N bond between the aryl bromide and the amide nitrogen.

Mechanistic Rationale

The Buchwald-Hartwig catalytic cycle is a cornerstone of modern C-N bond formation.[1] The generally accepted mechanism for this intramolecular variant proceeds through three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex, typically generated in situ, undergoes oxidative addition into the C-Br bond of the substrate. This forms a Pd(II)-aryl intermediate. The choice of phosphine ligand is critical here, as bulky, electron-rich ligands (e.g., XPhos, RuPhos) stabilize the Pd(0) species and facilitate this otherwise challenging step.[2]

  • Amide Coordination & Deprotonation: The amide nitrogen coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate), the amide proton is abstracted to form a palladium amido complex.

  • Reductive Elimination: This is the final, bond-forming step. The aryl group and the amido nitrogen are eliminated from the palladium center, forming the new C-N bond of the carbazole ring and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Workflow for Intramolecular Buchwald-Hartwig Cyclization

G cluster_setup Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Work-up & Purification Start This compound Inert Assemble in Glovebox or under Argon/Nitrogen Start->Inert Reagents Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., XPhos) Base (e.g., NaOtBu) Anhydrous Solvent (e.g., Toluene) Reagents->Inert Heat Heat to 80-110 °C (4-24 h) Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Filter Dilute & Filter (e.g., through Celite) Cool->Filter Extract Aqueous Wash & Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Dimethylcarbazolone Product Purify->Product

Caption: Workflow for Pd-catalyzed carbazole synthesis.

Protocol 1: Synthesis of 1,2-Dimethyl-9H-carbazol-4(5H)-one

This protocol details the intramolecular cyclization of this compound to form the corresponding tricyclic carbazolone derivative.

Materials & Reagents:

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

  • Celite®, Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd₂(dba)₃ (2 mol %), XPhos (4 mol %), and sodium tert-butoxide (1.4 eq).

  • Evacuation and Backfilling: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 8-16 hours).[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,2-Dimethyl-9H-carbazol-4(5H)-one.

Data Summary: Representative Conditions for Buchwald-Hartwig Cyclization

Pd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1008-16Good to Excellent
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene11012~85-95
[Pd(allyl)Cl]₂ (1)tBuXPhos (2)LHMDS (1.5)THF8012~90
Table adapted from established methodologies for related substrates.[2][3]

Part 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical and cost-effective alternative to palladium-catalyzed methods for forming C-N bonds.[4] While often requiring higher temperatures and stoichiometric or high loadings of copper, modern advancements with ligands have improved its scope and efficiency.[5]

Mechanistic Considerations

The precise mechanism of the Ullmann reaction is complex and still debated, but it is generally believed to involve copper(I) as the active catalytic species.[4] The cycle likely involves:

  • Formation of a copper(I) amide species from the deprotonated this compound.

  • Coordination of the aryl bromide to the copper center.

  • An oxidative addition/reductive elimination sequence, or a related concerted process, to form the C-N bond and a copper(I) bromide species.

  • Base-mediated regeneration of the active copper(I) catalyst.

The use of ligands such as 1,10-phenanthroline or N,N-dimethylglycine can stabilize the copper intermediates and facilitate the reaction at lower temperatures.[5]

Protocol 2: General Procedure for Intramolecular Ullmann Condensation

Materials & Reagents:

  • This compound

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline (or other suitable ligand)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous DMF or Dioxane

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq), CuI (10-20 mol %), 1,10-phenanthroline (20-40 mol %), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF or dioxane.

  • Sealing and Heating: Seal the tube tightly and heat the mixture to 120-150 °C with stirring. Caution: Ensure the reaction vessel is rated for the temperature and pressure.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Ullmann reactions can be slower, sometimes requiring 24-48 hours.

  • Work-up & Purification: After cooling, the work-up is similar to the Buchwald-Hartwig protocol. The reaction mixture is diluted, filtered (often through Celite® to remove copper salts), extracted, dried, and purified via column chromatography.

Part 3: Advanced Applications & Synthesis of Other Heterocycles

The reactivity of the aryl bromide in this compound is not limited to C-N bond formation. It can be leveraged for the synthesis of other important heterocyclic cores.

Synthesis of Phenothiazine Derivatives

While a direct one-pot synthesis of a phenothiazine from this specific acetamide is complex, the substrate is an ideal precursor for a multi-step synthesis. A common strategy involves an initial intermolecular Ullmann or Buchwald-Hartwig C-S coupling reaction, followed by an intramolecular C-N cyclization.

G Start This compound Coupling Step 1: Intermolecular C-S Coupling (Ullmann or Buchwald-Hartwig) Start->Coupling Thiol 2-aminothiophenol derivative Thiol->Coupling Intermediate Thioether Intermediate Coupling->Intermediate Cyclization Step 2: Intramolecular C-N Cyclization (e.g., Pd-catalyzed or thermal) Intermediate->Cyclization Product Substituted Phenothiazine Cyclization->Product

Caption: Strategy for phenothiazine synthesis.

This two-step approach offers modularity, allowing for variation in both the bromoacetamide and the aminothiophenol coupling partners to generate a library of phenothiazine derivatives.[6]

Radical Cyclization Pathways

For related N-allyl substituted o-bromoacetanilides, intramolecular radical cyclization offers a route to dihydroindole systems.[7] This pathway typically involves generating an aryl radical from the C-Br bond using radical initiators (e.g., AIBN) and a reducing agent (e.g., Bu₃SnH), which then attacks the tethered alkene intramolecularly. While less common than transition metal catalysis for this specific substrate, it remains a viable synthetic consideration for analogous structures.

Conclusion

This compound is a powerful and adaptable precursor for constructing medicinally and materially relevant heterocyclic compounds. Its true strength lies in the predictable reactivity of the aryl bromide moiety, which serves as a reliable anchor point for robust and high-yielding intramolecular cyclization reactions. The palladium-catalyzed Buchwald-Hartwig amination, in particular, offers a superior method for the synthesis of substituted carbazoles under relatively mild conditions. By understanding the mechanistic principles and leveraging the detailed protocols provided, researchers can effectively integrate this building block into their synthetic programs to accelerate the discovery and development of novel chemical entities.

References

  • ResearchGate. Synthesis of carbazole acetamide derivatives. Conditions and reagents:... Available at: [Link]

  • Dittami, J. P. (1988). Intramolecular Radical Cyclization Reactions. An Approach to the Indole Alkaloids. SciSpace. Available at: [Link]

  • Arora, P. (2010).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • PubMed. Intramolecular cyclization of 4,7-bis(2-bromoacetyl)-1-thia-4,7-diazacyclononane. Available at: [Link]

  • Semantic Scholar. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as. Available at: [Link]

  • ResearchGate. Review on advancements in synthesis of carbazoles. Available at: [Link]

  • PMC. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available at: [Link]

  • ResearchGate. (PDF) Design and synthesis of novel heterocyclic acetamide derivatives for potential analgesic, anti-inflammatory, and antimicrobial activities. Available at: [Link]

  • PubMed. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of New N-Substituted Phenothiazine Derivatives. Available at: [Link]

  • ResearchGate. A Straightforward Approach Toward Dihydrothiazoles via Intramolecular Bromocyclization. Available at: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

  • University of East Anglia. Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Available at: [Link]

  • PMC. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Available at: [Link]

  • HETEROCYCLES, Vol. 83, No. 9, 2011.
  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • NIH. Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. Available at: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]

  • PMC. A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates. Available at: [Link]

  • PMC. Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides. Available at: [Link]

  • ARKAT USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Available at: [Link]

  • ACS Publications. Scope and Mechanistic Investigations of Pd-Catalyzed Coupling/Cyclization and Cycloisomerization of Allenyl Malonates. Available at: [Link]

  • Semantic Scholar. Intramolecular palladium-catalyzed cyclization of alkenylboronate prepared from hydroboration of terminal acetylene and its application to the stereoselective synthesis of (E)-doxepin. Available at: [Link]

  • ResearchGate. A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives. Available at: [Link]

  • PubMed. Palladium-catalyzed asymmetric diene cyclization/hydrosilylation employing functionalized silanes and disiloxanes. Available at: [Link]

  • PMC. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

  • ResearchGate. (PDF) N-(4-Bromophenyl)acetamide: a new polymorph. Available at: [Link]

  • ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Available at: [Link]

Sources

Palladium-catalyzed cross-coupling of n-(4-Bromo-2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Cross-Coupling of N-(4-Bromo-2,3-dimethylphenyl)acetamide

Introduction: Strategic Importance of the N-(Aryl)acetamide Scaffold

In the landscape of modern drug discovery and development, the N-(aryl)acetamide moiety is a privileged scaffold. Its derivatives are integral to a wide array of pharmacologically active agents, including kinase inhibitors and anti-inflammatory drugs.[1] The compound this compound serves as a highly versatile and strategically important building block. The presence of an aryl bromide provides a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile methodologies in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2][3]

This guide provides detailed application notes and validated protocols for the three principal types of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using this compound as the starting material. The protocols are designed for researchers, medicinal chemists, and process development scientists, with a focus on explaining the rationale behind the selection of catalysts, ligands, and reaction conditions to ensure reproducible and high-yielding transformations.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies a common, elegant catalytic cycle.[4] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle universally proceeds through three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[5][6]

  • Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl bromide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Palladium(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: The organic group (R) from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[6] In reactions like the Buchwald-Hartwig amination, this step is replaced by coordination of the amine and subsequent deprotonation to form a palladium-amido complex.[7][8]

  • Reductive Elimination: The two organic fragments (Ar and R) coupled on the palladium center are expelled as the final product (Ar-R). This step regenerates the active Palladium(0) catalyst, allowing the cycle to begin anew.[4][5]

Generic_Catalytic_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)(Br)L₂ pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)(R)L₂ pd2_ox->pd2_trans Transmetalation (R-M) product Ar-R pd2_trans->product Reductive Elimination product->pd0 Regeneration reagents Ar-Br + R-M

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[9][10] It is the premier choice for synthesizing biaryl compounds, which are common cores in many pharmaceutical agents.[10]

Causality in Component Selection
  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or a pre-formed catalyst like Pd(PPh₃)₄ is used.[11][12] The choice of ligand is critical; for an electron-rich and moderately hindered substrate like ours, ligands such as SPhos or P(t-Bu)₃ can accelerate the reaction.

  • Base: A base is essential for activating the boronic acid.[11] Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are effective choices.[11][12] They facilitate the formation of a more nucleophilic boronate species, which is required for efficient transmetalation.[11]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard.[10][11] Water plays a crucial role in dissolving the inorganic base and promoting the formation of the active boronate.

Data Presentation: Representative Suzuki-Miyaura Conditions
EntryCoupling Partner (Boronic Acid)Palladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2.0)1,4-Dioxane / H₂O (4:1)901290-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene1001892-98
3Pyridine-3-boronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)DMF / H₂O (5:1)1001685-90
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Deionized Water, degassed (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[11]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)(Br)L₂ pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)-PhL₂ pd2_ox->pd2_trans Transmetalation (PhB(OH)₂ + Base) product Ar-Ph pd2_trans->product Reductive Elimination product->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[8][13] This reaction allows for the formation of C-N bonds under conditions that are far milder than classical methods like the Ullmann condensation.[8]

Causality in Component Selection
  • Catalyst System: This reaction is highly dependent on the choice of a phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl ligands (e.g., dppf) are critical.[14][15] These ligands facilitate the challenging reductive elimination step to form the C-N bond and stabilize the palladium catalyst.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice for many amines.[16] For more sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) can be used.[14]

  • Solvent: Anhydrous, aprotic polar solvents like toluene or 1,4-dioxane are typically used to prevent quenching of the strong base.

Data Presentation: Representative Buchwald-Hartwig Conditions
EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1008-1690-99
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene1101285-95
3n-ButylaminePd(OAc)₂ (1)RuPhos (2)K₃PO₄ (2.0)Dioxane1001880-90
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with morpholine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube. Caution: NaOtBu is hygroscopic and corrosive.

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and establish an inert atmosphere by evacuating and backfilling with argon/nitrogen three times.

  • Reagent Addition: Add this compound, followed by anhydrous toluene and finally morpholine via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Washing & Drying: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_ox Ar-Pd(II)(Br)L pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_amido Ar-Pd(II)(NR₂)L pd2_ox->pd2_amido Amine Coordination & Deprotonation (HNR₂ + Base) product Ar-NR₂ pd2_amido->product Reductive Elimination product->pd0 Sonogashira_Cycle cluster_0 Palladium Cycle cluster_1 Copper Co-catalysis pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)(Br)L₂ pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)(C≡CPh)L₂ pd2_ox->pd2_trans Transmetalation product Ar-C≡CPh pd2_trans->product Reductive Elimination product->pd0 cu_acetylide Ph-C≡C-Cu(I) cu_acetylide->pd2_ox Enters Pd Cycle alkyne Ph-C≡C-H alkyne->cu_acetylide CuI, Base

Sources

Derivatization of n-(4-Bromo-2,3-dimethylphenyl)acetamide for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Derivatization of N-(4-Bromo-2,3-dimethylphenyl)acetamide for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of successful drug discovery campaigns. The N-aryl acetamide motif is a well-established constituent of numerous biologically active compounds, prized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with protein targets. The specific starting material, this compound, serves as an exemplary and strategically designed scaffold for library synthesis.

The rationale for its selection is threefold:

  • Structural Rigidity: The ortho-dimethyl substitution pattern imparts a degree of conformational constraint on the molecule, which can lead to higher-affinity binding with biological targets by reducing the entropic penalty upon binding.

  • Modulation of Physicochemical Properties: The methyl groups enhance lipophilicity, which can be critical for membrane permeability and reaching intracellular targets.

  • A Handle for Derivatization: The bromine atom at the 4-position is the key to unlocking chemical diversity. It is an ideal functional group for modern palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of a wide array of substituents.[1][2][3][4]

This guide provides a comprehensive framework for the derivatization of this core scaffold using two powerful synthetic methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Furthermore, it outlines detailed protocols for primary biological screening of the resulting compound library against two high-impact target classes: protein kinases and pathogenic microbes.[5][6][7][8]

Part 1: Synthesis & Derivatization Strategies

The central strategy involves leveraging the aryl bromide of the core scaffold as a versatile anchor point for diversification. This approach allows for the creation of two distinct sub-libraries with C(sp²)-C(sp²) and C(sp²)-N bonds, respectively, dramatically expanding the chemical space explored.

Synthesis of the Core Scaffold: this compound

The starting material can be readily synthesized via a standard acylation reaction from commercially available 4-bromo-2,3-dimethylaniline.

Protocol 1: Scaffold Synthesis

  • Reaction Setup: To a solution of 4-bromo-2,3-dimethylaniline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add triethylamine (1.5 eq). Cool the flask to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise to the stirred solution over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol/water or by silica gel column chromatography to yield the pure this compound.

Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or boronate ester.[2][4][9] This is an excellent strategy for introducing new aryl or heteroaryl moieties, which can explore additional binding pockets in a target protein or modulate pharmacokinetic properties.

Suzuki_Workflow Start Core Scaffold (Aryl Bromide) Reaction Suzuki Coupling (Toluene/H2O, 90°C) Start->Reaction Reagents Boronic Acid (R-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product C-C Coupled Derivative Purify->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Suzuki-Miyaura Derivatization

  • Reaction Setup: In a reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), to the vial.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Heating & Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Derivative ExampleBoronic AcidYield (%)M.P. (°C)
1a Phenylboronic acid85-95TBD
1b 4-Methoxyphenylboronic acid80-90TBD
1c Pyridin-3-ylboronic acid70-85TBD

TBD: To be determined experimentally.

Derivatization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[1][3][10][11] This is a powerful method for installing functionalities that can act as hydrogen bond donors or acceptors, or serve as vectors for improving solubility.

Buchwald_Workflow Start Core Scaffold (Aryl Bromide) Reaction Buchwald-Hartwig (Toluene, 100°C) Start->Reaction Reagents Amine (R1R2NH) Pd Precatalyst & Ligand Base (e.g., NaOtBu) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product C-N Coupled Derivative Purify->Product

Caption: Workflow for Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Derivatization

  • Reaction Setup (Glovebox): In an inert atmosphere glovebox, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq) to a reaction vial.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the desired amine (1.2 eq).

  • Heating & Monitoring: Seal the vial, remove from the glovebox, and heat to 90-110 °C. Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Derivative ExampleAmineYield (%)M.P. (°C)
2a Morpholine80-90TBD
2b Aniline75-85TBD
2c Benzylamine70-85TBD

TBD: To be determined experimentally.

Part 2: Biological Screening Cascade

Once a library of derivatives is synthesized and characterized, a systematic biological screening process is required to identify compounds with desired activity. A tiered approach is most efficient, starting with high-throughput primary screens to identify "hits," followed by more detailed secondary assays to confirm and characterize their activity.

Screening_Cascade Library Synthesized Compound Library (Single Concentration, e.g., 10 µM) Screen1 Primary Screen: Kinase Inhibition (e.g., ADP-Glo Assay) Library->Screen1 Screen2 Primary Screen: Antimicrobial Activity (MIC Assay) Library->Screen2 Analysis Hit Identification (Activity > Threshold, e.g., 50% Inhibition) Screen1->Analysis Screen2->Analysis Secondary1 Secondary Assays (Kinase) - IC50 Determination - Kinome Selectivity Profiling Analysis->Secondary1 Kinase Hits Secondary2 Secondary Assays (Antimicrobial) - MBC Determination - Cytotoxicity Assay (e.g., MTT) Analysis->Secondary2 Antimicrobial Hits Lead Validated Hits / Lead Candidates Secondary1->Lead Secondary2->Lead

Caption: A tiered biological screening cascade.

Protocol 4: Primary Kinase Inhibitor Screening

Protein kinases are a major class of drug targets, particularly in oncology.[12][13] A bioluminescence-based assay that measures ATP consumption (and thus ADP production) during the kinase reaction is a common, robust method for high-throughput screening (HTS).[5][14]

Principle: The amount of ADP produced is directly proportional to kinase activity. The assay converts this ADP into ATP, which is then used by luciferase to generate a light signal. Inhibitors will reduce kinase activity, leading to a lower light output.

Methodology (e.g., ADP-Glo™ Kinase Assay)

  • Plate Setup: Use a 384-well, low-volume white assay plate. Add 1-2 µL of test compound (dissolved in DMSO) to the appropriate wells. Include positive control wells (no inhibitor) and negative control wells (no kinase).

  • Kinase Reaction: Add 2 µL of a solution containing the target kinase and its specific substrate/peptide.

  • ATP Addition: Initiate the reaction by adding 2 µL of an ATP solution at a concentration near its Kₘ for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 5: Primary Antimicrobial Screening (MIC)

The Minimal Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] The broth microdilution method is a standard for determining MIC values.[7][15]

Methodology (CLSI Guidelines)

  • Plate Preparation: In a 96-well clear, flat-bottom plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain no compound.

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35-37 °C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Conclusion and Forward Look

The synthetic and screening protocols detailed herein provide a robust and logical pathway for the exploration of this compound as a privileged scaffold in drug discovery. By combining powerful palladium-catalyzed coupling reactions with industry-standard biological assays, researchers can efficiently generate novel chemical entities and identify promising hits for further optimization. Hits identified from these primary screens form the foundation of a hit-to-lead program, where subsequent studies will focus on potency (IC₅₀/MBC), selectivity, mechanism of action, and preliminary ADME/Tox profiling to advance candidates toward preclinical development.

References

  • National Institutes of Health. (n.d.). Kinase Screening and Profiling: Methods and Protocols.
  • Pompilio, A., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
  • Russell, A. D. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. CRC Press.
  • Connor, S. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoNetwork.
  • Thesis. (2025). Assay development and efficacy testing of novel and established antimicrobials.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Inhibitor Development.
  • American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025.
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Iuliano, A., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Frost, B. J., et al. (2015). The Suzuki Reaction in Aqueous Media Promoted by P,N Ligands. PMC - NIH.
  • Lipshutz, B. H., et al. (2011). Aminations of Aryl Bromides in Water at Room Temperature. PMC - NIH.
  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Mphahlele, M. J., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. ResearchGate.
  • Wang, L., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of N-(4-Bromo-2,3-dimethylphenyl)acetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of N-(4-Bromo-2,3-dimethylphenyl)acetamide, a key intermediate in pharmaceutical development. Moving beyond bench-scale procedures, this note details a robust, multi-kilogram scale process focusing on strategic reaction design, process safety management, efficient purification, and rigorous analytical characterization. The protocols herein are designed to be self-validating, incorporating in-process controls and explaining the causality behind critical parameter choices to ensure reproducibility, high yield, and purity. This guide is intended for researchers, process chemists, and drug development professionals tasked with transitioning synthetic routes from the laboratory to pilot or manufacturing scale.

Introduction: Strategic Importance and Scale-Up Challenges

N-aryl acetamides are a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Specifically, halogenated and alkyl-substituted variants like this compound serve as crucial building blocks for more complex molecular targets. While numerous methods exist for amide bond formation, scaling these processes presents significant challenges related to safety, cost, atom economy, and product purity.[3][4]

The primary hurdles in the large-scale synthesis of the title compound involve:

  • Regioselective Bromination: Precisely controlling the introduction of a bromine atom onto the electron-rich dimethylaniline ring.

  • Thermal Safety: Managing the highly exothermic nature of both bromination and acylation reactions to prevent thermal runaways.[5]

  • Impurity Profile: Minimizing the formation of over-brominated species or other side products that complicate purification.

  • Scalable Purification: Developing an isolation procedure that avoids chromatographic methods, which are generally impractical and costly at an industrial scale.[6]

This guide presents a validated two-step synthetic pathway designed to address these challenges effectively.

Synthetic Strategy and Mechanistic Rationale

The overall synthesis is approached via a two-step sequence starting from 2,3-dimethylaniline. The chosen strategy is to perform the electrophilic aromatic substitution (bromination) first, followed by the nucleophilic acyl substitution (acetylation).

Rationale for Synthetic Order: The initial amino group (-NH2) in 2,3-dimethylaniline is a powerful ortho-, para-directing group. The two methyl groups also provide activation and ortho-, para-direction. To achieve selective bromination at the 4-position (para to the amino group and ortho to the 3-methyl group), it is advantageous to brominate the aniline directly. The alternative of acetylating first would form the N-acetyl group, which is still ortho-, para-directing but sterically bulkier, potentially hindering the subsequent bromination at the desired position and deactivating the ring slightly. Therefore, bromination followed by acetylation is the preferred route for achieving high regioselectivity.

Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Acetylation & Purification Start 2,3-Dimethylaniline + Acetic Acid Bromination Charge Reactor Control Temp to 0-5 °C Slowly Add Br2 Start->Bromination IPC1 In-Process Control (IPC) Monitor by HPLC/TLC Bromination->IPC1 Workup1 Quench with Na2S2O3 Neutralize with NaOH Phase Separation IPC1->Workup1 Reaction Complete Intermediate 4-Bromo-2,3-dimethylaniline Workup1->Intermediate Acetylation Charge Intermediate Add Acetic Anhydride Heat to Reflux Intermediate->Acetylation IPC2 IPC Monitor by HPLC/TLC Acetylation->IPC2 Isolation Cool to Crystallize Filter Product IPC2->Isolation Reaction Complete Purification Recrystallize from Ethanol/Water Filter and Dry Isolation->Purification FinalProduct This compound Purification->FinalProduct

Caption: High-level workflow for the two-step synthesis.

Process Safety Management for Scale-Up

Scaling up chemical reactions, particularly those involving hazardous reagents like bromine, requires a stringent safety protocol. Bromine is highly toxic, corrosive, and a strong oxidizer.[7][8][9]

Key Safety Considerations for Bromination:

  • Engineering Controls: All operations involving liquid bromine must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system equipped with a dedicated scrubber.[10] The scrubber should be charged with a sodium hydroxide or sodium thiosulfate solution to neutralize any vented bromine vapors.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, a face shield, and a full-body chemical-resistant suit.[7][10] Respiratory protection may be required depending on the containment level.[10]

  • Thermal Hazard Analysis: Before scale-up, differential scanning calorimetry (DSC) or reaction calorimetry (RC1) studies are strongly recommended to quantify the heat of reaction and determine the potential for a thermal runaway.[5] This data is crucial for designing an adequate cooling system for the production reactor.

  • Emergency Preparedness: An emergency spill kit must be readily available. A neutralizing agent, such as a 1 M solution of sodium thiosulfate, should be on hand to quench the reaction or decontaminate spills.[7] All personnel must be trained on emergency shutdown and evacuation procedures.[10]

Detailed Synthesis Protocol (10 kg Scale)

Part A: Synthesis of 4-Bromo-2,3-dimethylaniline (Intermediate)

Materials & Equipment:

  • 250 L glass-lined reactor with overhead stirrer, temperature probe, and addition funnel.

  • 2,3-Dimethylaniline (10.0 kg, 82.5 mol)

  • Glacial Acetic Acid (50 L)

  • Liquid Bromine (13.2 kg, 4.2 L, 82.5 mol)

  • 10% w/v Sodium Thiosulfate solution (approx. 20 L)

  • 50% w/w Sodium Hydroxide solution

  • Toluene (for extraction, 2 x 25 L)

  • Deionized Water

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reactants: Charge the reactor with 2,3-dimethylaniline (10.0 kg) and glacial acetic acid (50 L). Begin agitation and cool the mixture to 0-5 °C using a chiller.

  • Bromine Addition: Slowly add liquid bromine (13.2 kg) dropwise via the addition funnel over 3-4 hours. Causality: A slow addition rate is critical to maintain temperature control, as the reaction is highly exothermic. Maintaining a low temperature minimizes the formation of dibrominated and other side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by taking a sample, quenching it, and analyzing by HPLC or TLC until the starting material is consumed (<1% remaining).

  • Quenching: Slowly add 10% sodium thiosulfate solution to the reactor to quench any unreacted bromine. The disappearance of the red/brown color indicates complete quenching.

  • Neutralization and Extraction: Carefully neutralize the reaction mixture to a pH of 7-8 by the slow addition of 50% sodium hydroxide solution while maintaining the temperature below 25 °C. Charge toluene (25 L) to the reactor, agitate for 15 minutes, then stop stirring and allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer. Add another 25 L of toluene to the reactor to wash the organic layer. Drain the aqueous layer again. The resulting toluene solution containing the intermediate is used directly in the next step.

Part B: Synthesis of this compound (Final Product)

Materials & Equipment:

  • Reactor containing the toluene solution of 4-Bromo-2,3-dimethylaniline from Part A.

  • Acetic Anhydride (8.8 kg, 8.1 L, 86.6 mol)

  • Ethanol (for recrystallization)

  • Nutsche Filter or Centrifuge

  • Vacuum Oven

Procedure:

  • Acetylation: To the toluene solution of the intermediate in the reactor, add acetic anhydride (8.8 kg) in one portion.

  • Reaction: Heat the mixture to a gentle reflux (approx. 85-95 °C) and maintain for 2-3 hours. Causality: Heating is required to drive the acylation reaction to completion. Acetic anhydride is chosen over acetyl chloride for scale-up due to its lower corrosivity, lower cost, and the fact that the byproduct (acetic acid) is less hazardous than HCl gas.

  • IPC & Initial Isolation: Monitor the reaction by HPLC/TLC. Once the intermediate is consumed, cool the reactor slowly to 0-5 °C over 4-6 hours. The product will crystallize out of the solution.

  • Filtration: Filter the resulting slurry using a Nutsche filter or centrifuge. Wash the filter cake with cold toluene (10 L) to remove soluble impurities.

Purification and Final Isolation Protocol

Rationale: Crystallization is the preferred method for purifying pharmaceutical intermediates at scale as it is highly effective at removing impurities and can be readily implemented in standard process equipment.[11][12][13] The solvent system (ethanol/water) is chosen for its ability to effectively dissolve the product at high temperatures and provide low solubility upon cooling, leading to high recovery of pure crystals.

Procedure:

  • Recrystallization: Charge the crude, wet cake from the previous step into a clean reactor. Add ethanol (approx. 40 L) and heat the mixture to 70-75 °C until all solids dissolve.

  • Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration through a suitable filter to clarify the solution.

  • Crystallization: Slowly add deionized water (approx. 15-20 L) to the hot ethanol solution until a persistent cloudiness is observed. Then, add a small amount of ethanol to redissolve the solids. Cool the solution slowly and controllably to 0-5 °C. Causality: A slow cooling profile promotes the formation of large, well-defined crystals, which are easier to filter and typically have higher purity than rapidly formed small crystals.

  • Final Filtration: Hold the slurry at 0-5 °C for at least 2 hours to maximize yield, then filter the purified product. Wash the cake with a cold 50:50 mixture of ethanol/water (10 L).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.[14][15]

  • High-Performance Liquid Chromatography (HPLC): To determine purity. A typical method would use a C18 column with a mobile phase gradient of acetonitrile and water. Purity should be >99.0%.

  • ¹H and ¹³C NMR: To confirm the chemical structure. The spectra should be consistent with the structure of this compound.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 242.0/244.0 for Br isotopes).

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups (e.g., N-H stretch, C=O stretch).[15]

Data Summary and Expected Results

ParameterStep 1: BrominationStep 2: Acetylation & Purification
Starting Material 2,3-Dimethylaniline (10.0 kg)4-Bromo-2,3-dimethylaniline (in situ)
Key Reagent Bromine (13.2 kg)Acetic Anhydride (8.8 kg)
Solvent Acetic Acid (50 L), Toluene (50 L)Ethanol/Water
Reaction Temp. 0-5 °C85-95 °C
Typical Yield (Intermediate carried forward)16.0 - 17.5 kg (80-88% over two steps)
Final Purity (HPLC) N/A> 99.0%

Diagram 2: Mechanism of Electrophilic Bromination

Caption: Simplified mechanism for the bromination of the aromatic ring.

Outlook: Synthesis of Derivatives

The robust protocol established here can be readily adapted for the synthesis of various derivatives.

  • Varying the Acyl Group: By replacing acetic anhydride with other acid anhydrides or acid chlorides (e.g., propionyl chloride, benzoyl chloride), a wide range of N-acyl derivatives can be produced.[][17]

  • Varying the Aniline: Starting with different substituted anilines (e.g., 2,3-dichloroaniline, 2-fluoro-3-methylaniline) allows for the synthesis of analogues with diverse electronic and steric properties, following a similar two-step process.

References

  • Vertex AI Search. (2025). What are the key steps in the purification of pharmaceutical intermediates?11

  • Pharmaceutical Outsourcing. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. 6

  • Moravek. (n.d.). Understanding Compound Purification Practices. 12

  • YouTube. (2024). Bromination safety. 10

  • Pharmaffiliates. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. 18

  • YouTube. (2025). 80 – Purification & Isolation Techniques (S6E5). 13

  • ResearchGate. (n.d.). Synthesis of amides under flow chemistry conditions. 1

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. 7

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. 3

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. 19

  • PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. 4

  • ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. 5

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. 20

  • CDC. (2024). Bromine | Chemical Emergencies. 9

  • ResearchGate. (2025). Synthesis of bromo substituted-4-biphenyl acetamide derivatives. 17

  • NIH. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. 21

  • ResearchGate. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph. 22

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. 14

  • ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. 23

  • NIH. (n.d.). Analytical Methods for Characterization of Nanomaterial Surfaces. PMC. 15

  • PubMed. (2019). Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Bromo-2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-Bromo-2,3-dimethylphenyl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and extensive laboratory experience. Our goal is to empower you to overcome common challenges in this synthetic procedure, ensuring efficiency, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is a classic nucleophilic acyl substitution. The starting material, 4-Bromo-2,3-dimethylaniline, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. The most common agents for this transformation are acetic anhydride or acetyl chloride. The reaction results in the formation of an amide bond, yielding the desired product. This process is a cornerstone of amine protection and functionalization in organic synthesis.[1][2]

Q2: Which acetylating agent should I choose: Acetic Anhydride or Acetyl Chloride?

Both reagents are effective, but their reactivity and byproducts differ, influencing the choice for a given setup.

FeatureAcetic AnhydrideAcetyl Chloride
Reactivity Moderately reactive, easier to handle.Highly reactive, often requires stricter anhydrous conditions and temperature control.
Byproduct Acetic AcidHydrogen Chloride (HCl)
Workup Byproduct is less corrosive and more easily removed with a mild base wash.Generates corrosive HCl gas, which must be neutralized, often by adding a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture.[3]
Recommendation Generally preferred for this synthesis due to its ease of handling and simpler workup.Suitable for less reactive anilines or when rapid conversion is necessary, but requires more careful management of reaction conditions.
Q3: Why is a base like sodium acetate or pyridine often included in the reaction?

A base plays a crucial role in driving the reaction to completion, particularly when using acetic anhydride. The acetylation of an amine with acetic anhydride produces one equivalent of acetic acid.[2] This acid can protonate the starting aniline, rendering it non-nucleophilic and effectively stopping the reaction. By adding a mild base like sodium acetate, the acetic acid byproduct is neutralized as it forms, ensuring the aniline remains available for reaction.[1] When using the more reactive acetyl chloride, a stronger, non-nucleophilic base like pyridine is often used to scavenge the generated HCl.[4]

Synthesis Workflow Overview

General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Prepare Reagents (Aniline, Acetic Anhydride, Solvent, Base) Setup 2. Assemble Glassware (Anhydrous Conditions) Reagents->Setup Dissolve 3. Dissolve Aniline in Glacial Acetic Acid Setup->Dissolve Addition 4. Add Acetic Anhydride (Control Temperature) Dissolve->Addition Stir 5. Stir at RT (Monitor by TLC) Addition->Stir Quench 6. Quench in Ice-Water (Precipitate Product) Stir->Quench Filter 7. Filter Solid (Vacuum Filtration) Quench->Filter Recrystallize 8. Recrystallize (e.g., Ethanol/Water) Filter->Recrystallize Dry 9. Dry Product Recrystallize->Dry Final Product Final Product Dry->Final Product

Caption: High-level workflow for the acetylation of 4-Bromo-2,3-dimethylaniline.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction has completed, but the final isolated yield is significantly lower than anticipated. What are the common causes and solutions?

Low yield is a frequent issue stemming from several potential sources. A systematic approach is key to diagnosis.

A: Potential Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, low temperature, or deactivation of the starting material. The methyl groups at positions 2 and 3 exert some steric hindrance, potentially slowing the reaction compared to un-substituted aniline.

    • Solution: Monitor the reaction using Thin Layer Chromatography (TLC) until the starting aniline spot has completely disappeared. If the reaction stalls, gentle heating (40-50°C) can increase the rate. Ensure the stoichiometry is correct, with a slight excess (1.1-1.2 equivalents) of acetic anhydride.

  • Hydrolysis of Product During Workup:

    • Cause: Amides can hydrolyze back to the parent amine and carboxylic acid under harsh acidic or basic conditions, especially with prolonged exposure or heat.[5][6]

    • Solution: During workup, use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize acid. Avoid using strong bases like sodium hydroxide. Perform all aqueous extractions and washes efficiently and without heating. Ensure the final pH is near neutral before final extraction.

  • Mechanical Loss:

    • Cause: Significant product loss can occur during transfers, filtration, and recrystallization. The product may also have some solubility in the cold quench solution.

    • Solution: Ensure the product has fully precipitated before filtration by cooling the quench mixture thoroughly in an ice bath. Wash the collected solid with minimal ice-cold water to remove impurities without dissolving the product. When recrystallizing, use a minimal amount of hot solvent to dissolve the crude product to ensure maximum recovery upon cooling.

Problem 2: Product is an Oil and Fails to Crystallize

Q: After quenching the reaction in water, my product separated as a sticky oil instead of a crystalline solid. How can I resolve this?

Oiling out is common when impurities are present or when the solution is supersaturated.

A: Strategies to Induce Crystallization:

  • Scratching & Seeding:

    • Technique: Vigorously scratch the inside of the flask at the oil-solvent interface with a glass rod. The micro-scratches on the glass provide nucleation sites for crystal growth. If you have a small crystal of the pure product from a previous batch, add it to the mixture (seeding) to initiate crystallization.

  • Solvent Adjustment:

    • Cause: The product may be too soluble in the current solvent mixture, or impurities may be acting as a eutectic contaminant.

    • Solution: Try adding a co-solvent in which the product is less soluble (an "anti-solvent") dropwise while stirring vigorously. For instance, if the oil is in an aqueous ethanol mixture, slowly adding more water could force precipitation. Alternatively, extract the oil into a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. Then, attempt recrystallization from a different solvent system, such as hexane/ethyl acetate.[7]

  • Purification:

    • Cause: The presence of unreacted starting materials or byproducts can significantly lower the melting point and inhibit crystallization.

    • Solution: If crystallization fails, purify the oil via column chromatography. The purified fractions can then be concentrated and recrystallized to yield a solid product.

Problem 3: Final Product is Contaminated with Starting Material

Q: My characterization (NMR/TLC) shows that the purified product still contains 4-Bromo-2,3-dimethylaniline. How can I remove it?

This indicates either an incomplete reaction or inefficient purification.

A: Remediation Strategies:

  • Acid Wash:

    • Principle: The starting material is a basic amine, while the product is a neutral amide. An acid wash will selectively protonate the amine, making it water-soluble.

    • Procedure: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a dilute acid (e.g., 1M HCl). The protonated aniline salt will move into the aqueous layer. Afterward, wash the organic layer with water and then brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.[8]

  • Re-evaluate Reaction Conditions:

    • Action: For future syntheses, ensure a slight excess of the acetylating agent is used and that the reaction is allowed to proceed to completion as confirmed by TLC analysis.

Troubleshooting Logic Diagram

Troubleshooting: Low Product Yield Start Low Yield Observed CheckTLC Check Final TLC of Crude Product Start->CheckTLC IncompleteRxn Problem: Incomplete Reaction CheckTLC->IncompleteRxn Starting Material Present WorkupLoss Problem: Loss During Workup/Purification CheckTLC->WorkupLoss No Starting Material (Clean Reaction) Sol_Time Solution: Increase reaction time or apply gentle heat (40-50°C) IncompleteRxn->Sol_Time Sol_Stoich Solution: Use slight excess (1.1-1.2 eq) of Ac₂O IncompleteRxn->Sol_Stoich Sol_Base Solution: Ensure base (e.g., NaOAc) is present to neutralize acid byproduct IncompleteRxn->Sol_Base Sol_pH Solution: Avoid strong acid/base. Workup near neutral pH. WorkupLoss->Sol_pH Sol_Temp Solution: Ensure full precipitation by chilling quench mixture thoroughly. WorkupLoss->Sol_Temp Sol_Recrystal Solution: Use minimum hot solvent for recrystallization. WorkupLoss->Sol_Recrystal

Sources

Technical Support Center: Optimizing Suzuki Coupling for Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome the unique challenges presented by sterically hindered aryl bromides. This guide is structured to address specific experimental issues with a focus on the "why" behind each recommendation, ensuring you can adapt these principles to your unique substrates.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses the most common problems encountered when working with sterically demanding aryl bromides.

Problem 1: Low to No Yield of Desired Product

You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows primarily starting material.

Initial Checks:

  • Inert Atmosphere: Oxygen contamination is a primary culprit for reaction failure. It can lead to the decomposition of your palladium catalyst and promote unwanted side reactions like the homocoupling of your boronic acid.[1] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes or using several freeze-pump-thaw cycles) and that your reaction vessel is kept under a positive pressure of an inert gas.[1]

  • Catalyst Activity: The active catalyst in the Suzuki coupling is a Pd(0) species.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Ensure your ligand and other reaction components are not inhibiting this reduction. For consistency, consider using modern, air-stable Pd(II) precatalysts (e.g., XPhos Pd G3/G4) which are designed for reliable activation.

Advanced Troubleshooting Steps:

1. Re-evaluate Your Ligand Choice.

  • The "Why": For hindered substrates, the rate-limiting step is often the reductive elimination, where the two coupled fragments are expelled from the palladium center.[3][4] Bulky, electron-rich phosphine ligands are essential as they promote this step.[1][5][6] They stabilize the monoligated palladium species crucial for the catalytic cycle and their steric bulk forces the aryl groups into a conformation that facilitates C-C bond formation.[7]

  • Actionable Advice: If you are using a standard ligand like PPh₃, it is likely not sufficient. Switch to a "Buchwald-type" biarylphosphine ligand.[1] These ligands are specifically designed for challenging couplings.

    • For moderately hindered systems: Start with XPhos or SPhos .[1][6]

    • For extremely hindered systems (e.g., di- or tri-ortho-substituted): Consider more specialized ligands like RuPhos or explore N-heterocyclic carbene (NHC) ligands, which offer strong σ-donation and significant steric bulk.[1][8][9][10]

2. Increase Base Strength and Optimize Solubility.

  • The "Why": The transmetalation step, where the organic group is transferred from boron to palladium, requires activation of the boronic acid by a base.[11] For hindered substrates, this step can be sluggish.[12] A stronger base can accelerate the formation of the more nucleophilic boronate species.

  • Actionable Advice: If you are using a mild base like Na₂CO₃, switch to a stronger, non-nucleophilic base.

    • Recommended Bases: Potassium phosphate (K₃PO₄) is a highly effective and commonly used base for hindered couplings.[1][13] Cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) are even stronger options that can be beneficial in particularly difficult cases.[9]

    • Solubility: Ensure your base is at least partially soluble in the reaction medium. Using a mixed solvent system, like dioxane/water, can help.[1][14][15]

3. Elevate the Reaction Temperature.

  • The "Why": The energy barrier for key steps like oxidative addition and reductive elimination is higher for sterically congested substrates. Increasing the temperature provides the necessary energy to overcome these barriers.

  • Actionable Advice: If your reaction is running at 80 °C, try increasing the temperature to 100-110 °C. Solvents like dioxane, toluene, or DMF are suitable for higher temperatures. Microwave irradiation can also be a powerful tool to rapidly screen conditions and accelerate slow transformations.[9]

Problem 2: Significant Side Product Formation

Your reaction proceeds, but you observe significant amounts of homocoupled boronic acid (Ar'-Ar') or dehalogenated starting material (Ar-H).

1. Addressing Boronic Acid Homocoupling.

  • The Cause: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a non-productive catalytic cycle that consumes the boronic acid.[1]

  • The Solution: The most critical step is to rigorously exclude oxygen. Ensure your inert gas technique is flawless and that all reagents and solvents are properly degassed.[1] Using a slight excess of the aryl bromide (e.g., 1.05 equivalents) can sometimes help consume the boronic acid in the desired pathway before it has a chance to homocouple.

2. Addressing Dehalogenation (Protodeboronation/Dehalogenation).

  • The Cause: Dehalogenation of the aryl bromide (Ar-Br → Ar-H) can occur when the organopalladium intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid.[2] Common hydride sources can be trace water, the base itself, or even the solvent. Protodeboronation (Ar'-B(OH)₂ → Ar'-H) is another issue, where the boronic acid is cleaved by a proton source before it can transmetalate.[2]

  • The Solution:

    • Choice of Base: Some bases are more prone to causing dehalogenation. If you observe this side product with a base like an alkoxide, consider switching to a phosphate or carbonate base.

    • Boronic Acid Stability: Some boronic acids, particularly heteroaryl boronic acids, are susceptible to protodeboronation.[2] Using the corresponding boronate ester (e.g., a pinacol ester, Bpin) can increase stability.

    • Water Content: While some water is often beneficial, especially when using phosphate or carbonate bases, excess water can promote protodeboronation. If you suspect this is an issue, try using anhydrous conditions with a base like CsF or anhydrous K₃PO₄.[13]

Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for hindered couplings?

A: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective when combined with a suitable ligand, modern palladium precatalysts are highly recommended for reproducibility and efficiency with challenging substrates.[2] Precatalysts like XPhos Pd G3 or SPhos Pd G2 are air- and moisture-stable crystalline solids. They contain the ligand already coordinated to the palladium and are designed for rapid, reliable generation of the active Pd(0) species under reaction conditions.[1] This eliminates variability associated with in situ catalyst formation.

Q2: How do I choose between a Buchwald-type phosphine ligand and an N-heterocyclic carbene (NHC) ligand?

A: Both ligand classes are excellent for hindered couplings, but they have different characteristics.

  • Buchwald Ligands (e.g., XPhos, SPhos, RuPhos): These are the go-to choice for most applications.[1] They are characterized by a biaryl backbone that creates a bulky, electron-rich environment around the palladium center.[16] This steric bulk is crucial for promoting the difficult reductive elimination step required to form sterically congested biaryls.[3][6]

  • NHC Ligands (e.g., IPr, SImes): NHCs are even stronger σ-donors than phosphines and also possess significant steric bulk.[8][9][10] This strong electron donation can facilitate the initial oxidative addition of the aryl bromide, which can be slow for electron-rich or hindered substrates.[8][10] They are an excellent alternative to try if even the best phosphine ligands are failing.[7]

Q3: What is the optimal solvent for coupling hindered aryl bromides?

A: There is no single "best" solvent, as the optimal choice depends on the specific substrates, base, and temperature. However, some general guidelines apply:

  • Aprotic Ethers (Dioxane, THF): Often used in combination with water (e.g., a 10:1 ratio) to help solubilize inorganic bases like K₃PO₄ or K₂CO₃.[1][14][15] Dioxane is particularly common due to its higher boiling point (101 °C), allowing for higher reaction temperatures.

  • Aromatic Hydrocarbons (Toluene, Xylenes): Excellent choices for high-temperature reactions and are compatible with a wide range of substrates and bases.

  • Polar Aprotic Solvents (DMF, NMP): These can be effective but should be used with caution. While they can aid in solubility, they can also influence reaction selectivity and may be difficult to remove during workup.[17]

Q4: Can I run these reactions open to the air?

A: It is strongly discouraged. While some modern precatalyst systems show remarkable stability, the catalytic cycle involves electron-rich, low-valent palladium species that are sensitive to oxygen.[1] Oxygen can lead to catalyst decomposition and promote side reactions, drastically reducing your yield and reproducibility.[1] Always use standard inert atmosphere techniques (e.g., Schlenk line or glovebox) for the best results.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the catalytic cycle. For hindered substrates, the reductive elimination step is often the most challenging.

Suzuki_Coupling_Cycle pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L(Br) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L(Ar') transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-Ar' red_elim->product arbr Ar-Br arbr->ox_add ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand Strategy for Hindered Substrates

This workflow outlines the decision-making process for selecting a ligand when facing a challenging coupling.

Ligand_Selection_Workflow start Start: Hindered Aryl Bromide initial_screen Initial Screen: Pd Precatalyst + XPhos or SPhos start->initial_screen check_yield Reaction Successful? initial_screen->check_yield success Success: Proceed to Scale-up check_yield->success Yes troubleshoot Troubleshoot: Low Yield / No Reaction check_yield->troubleshoot No increase_bulk Increase Ligand Bulk: Try RuPhos troubleshoot->increase_bulk re_check Reaction Successful? increase_bulk->re_check switch_class Switch Ligand Class: Try NHC Ligand (e.g., IPr) re_check2 Reaction Successful? switch_class->re_check2 re_check->success Yes re_check->switch_class No re_check2->success Yes re_check2->troubleshoot No

Caption: Decision workflow for ligand selection in hindered Suzuki couplings.

Recommended Reaction Protocol

This general protocol serves as an excellent starting point for a hindered aryl bromide coupling.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, if not using a precatalyst, 1.1-2.2 mol% relative to Pd)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., Dioxane/H₂O, 10:1 ratio, 0.1-0.5 M)

Procedure:

  • To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and base.

  • Seal the vessel with a septum cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium precatalyst.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary Table: Recommended Conditions

IssueSubstrate HindranceRecommended LigandRecommended BaseSolvent SystemTemp. (°C)
Low YieldMono-ortho-substitutedXPhos, SPhos[1][6]K₃PO₄Toluene or Dioxane/H₂O80-100
No ReactionDi-ortho-substitutedRuPhos, AntPhos[1][4]K₃PO₄, Cs₂CO₃Dioxane or Xylenes100-120
Stalled ReactionTri-ortho-substitutedNHC (IPr), SPhos[6][9][18]t-BuOK, Cs₂CO₃Dioxane, Toluene110-130
DehalogenationElectron-rich Ar-BrXPhos, SPhosK₃PO₄, K₂CO₃[19][20]THF/H₂O, Dioxane/H₂O80-100

References

  • Chemical Communications (RSC Publishing). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • ResearchGate. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature | Request PDF. [Link]

  • R Discovery. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • ResearchGate. Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes | Request PDF. [Link]

  • Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • The Journal of Organic Chemistry - ACS Publications. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

  • PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]

  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a. [Link]

  • PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Organic Chemistry Portal. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. [Link]

  • PMC - PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

  • ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF. [Link]

  • Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

  • Organic Letters - ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • The Journal of Organic Chemistry - ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]

  • PubMed. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Accounts of Chemical Research - ACS Publications. Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. [Link]

  • Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

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Technical Support Center: Synthesis of n-(4-Bromo-2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of n-(4-Bromo-2,3-dimethylphenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into this specific amide synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of nucleophilic acyl substitution. The nitrogen atom of the starting material, 4-Bromo-2,3-dimethylaniline, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. This is followed by the departure of a leaving group (acetate or chloride), resulting in the formation of the stable amide product. The reaction is generally straightforward but requires careful control of conditions to prevent side reactions.

Q2: What are the most common impurities I should expect to see?

A2: The primary impurities encountered in this synthesis are:

  • Unreacted Starting Material: Incomplete reaction will leave residual 4-Bromo-2,3-dimethylaniline.

  • Acetic Acid: This is the byproduct when using acetic anhydride, or the hydrolysis product of acetyl chloride. It must be neutralized and removed during workup.

  • Diacetylated Byproduct: Although the product amide is a weaker nucleophile than the starting aniline, it can be acetylated a second time, especially if excess acetylating agent is used or if the reaction temperature is too high. This forms N-acetyl-N-(4-bromo-2,3-dimethylphenyl)acetamide.[1]

  • Oxidation Products: Anilines are susceptible to air oxidation, which can produce highly colored impurities, often appearing as yellow, brown, or pink hues in the crude product.[2]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most efficient method for monitoring this reaction. Use a suitable solvent system, such as a 3:1 mixture of hexanes and ethyl acetate. The product, being more polar than the starting aniline but less polar than potential highly colored byproducts, will have a distinct Rf value. The reaction is considered complete when the spot corresponding to the starting aniline is no longer visible on the TLC plate.

Q4: What is the best general method for purifying the crude product?

A4: Recrystallization is the most common and effective technique for purifying the final product on a lab scale.[3][4] The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures but low solubility at room or cold temperatures. A common and effective choice for acetanilides is a mixed solvent system of ethanol and water.[5] The impurities, being present in smaller quantities, will ideally remain in the cold solvent (mother liquor) upon cooling.[3]

Troubleshooting Guide

This guide addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
1. Inactive Acetylating Agent Acetyl chloride and acetic anhydride are sensitive to moisture. Hydrolysis converts them to acetic acid, which is ineffective for acetylation under these conditions. Solution: Use a freshly opened bottle or distill the acetylating agent immediately before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1]
2. Incomplete Reaction The reaction may not have reached completion due to insufficient time, low temperature, or poor mixing. Solution: Monitor the reaction closely using TLC. If starting material persists, consider extending the reaction time or increasing the temperature moderately (e.g., to 40-50 °C). Ensure stirring is vigorous enough to maintain a homogeneous mixture.
3. Product Loss During Workup The product can be lost during aqueous washes if the pH is too acidic or basic, causing hydrolysis back to the starting materials. Premature crystallization during filtration can also lead to loss. Solution: Use a mild base like sodium bicarbonate for neutralization. Avoid strong acids or bases. If filtering a hot solution to remove insoluble impurities, use a pre-heated funnel to prevent the product from crashing out.[2]
Problem 2: Product is Discolored (Yellow, Brown, or Pink)
Possible Cause Recommended Solution
1. Oxidation of Starting Material The 4-Bromo-2,3-dimethylaniline starting material is an aromatic amine and can easily oxidize upon exposure to air, forming colored impurities.[2] Solution: Use high-purity, colorless starting material. If the aniline has darkened on storage, consider purifying it by distillation or filtration through a short plug of silica gel before use. Running the reaction under an inert atmosphere will also minimize oxidation.
2. Colored Impurities in Crude Product Even with precautions, some colored impurities may form. Solution: Most colored impurities can be removed during workup and purification. Decolorizing with a small amount of activated charcoal during the recrystallization process is highly effective.[2] Add the charcoal to the hot solution just before filtration. Caution: Adding charcoal to a boiling solution can cause violent bumping.
Problem 3: Unexpected Peaks in Analytical Spectra (NMR, LC-MS)
Possible Cause Recommended Solution
1. Presence of Diacetylated Byproduct An excess of a highly reactive acetylating agent (like acetyl chloride) or elevated temperatures can lead to the formation of a diacetylated impurity.[1] Solution: Control the stoichiometry carefully, using only a slight excess (1.1-1.2 equivalents) of the acetylating agent. Add the reagent slowly and maintain a low reaction temperature (e.g., 0-10 °C), especially during the addition phase.
2. Residual Solvent Solvents used in the reaction or purification (e.g., ethyl acetate, hexanes, ethanol) may be trapped in the crystalline product. Solution: Dry the final product thoroughly under high vacuum for several hours. Gentle heating (e.g., 40-50 °C) under vacuum can help remove more stubborn, high-boiling point solvents.
Problem 4: Product is Oily or Fails to Crystallize
Possible Cause Recommended Solution
1. High Impurity Level The presence of significant amounts of unreacted starting material or other byproducts can act as a "eutectic mixture," depressing the melting point and preventing crystallization. Solution: The crude oil needs further purification. Attempt to purify a small sample via column chromatography (silica gel with an ethyl acetate/hexanes gradient) to isolate the pure product. The pure fraction can then be used to seed the bulk of the oily material to induce crystallization.[1]
2. Inappropriate Recrystallization Solvent The chosen solvent may be too good, keeping the product dissolved even at low temperatures. Solution: If the product is oiled out from a single solvent, try a two-solvent system. Dissolve the oil in a small amount of a "good" solvent (e.g., ethanol, ethyl acetate) and then slowly add a "poor" solvent (e.g., water, hexanes) at an elevated temperature until the solution becomes faintly cloudy. Then, add a few drops of the good solvent to clarify and allow it to cool slowly.[3]

Key Experimental Protocols & Visualizations

Reaction Pathway and Byproduct Formation

reaction_pathway cluster_reactants Reactants Aniline 4-Bromo-2,3-dimethylaniline Product This compound (Desired Product) Aniline->Product Main Reaction (Acetylation) Ac2O Acetic Anhydride Ac2O->Product Main Reaction (Acetylation) AcOH Acetic Acid Ac2O->AcOH Byproduct Formation Diacetyl Diacetylated Byproduct Product->Diacetyl Side Reaction (Excess Ac2O)

Caption: Main synthesis pathway and potential side reactions.

Protocol 1: Synthesis via Acetylation
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2,3-dimethylaniline (1.0 eq) in a suitable solvent like glacial acetic acid or dichloromethane.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reagent Addition: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution. If using acetyl chloride, include a base like triethylamine (1.2 eq) in the initial solution to neutralize the HCl byproduct.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of cold water, which will often cause the crude product to precipitate. Stir for 15-20 minutes.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acid.[4]

  • Drying: Allow the crude product to air-dry or place it in a vacuum oven at low heat.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[2]

  • Crystallization: Slowly add hot water to the filtrate until a faint, persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly under vacuum.

Troubleshooting Workflow

troubleshooting_workflow Start Reaction Complete? TLC Analyze Crude Mixture by TLC Start->TLC Yield Is Yield > 70%? TLC->Yield Purity Is Product a Clean Solid? Yield->Purity Yes Troubleshoot_Yield Re-evaluate Reaction (Time, Temp, Reagents) Yield->Troubleshoot_Yield No Color Is Product White/Off-White? Purity->Color Yes Troubleshoot_Purity Product is Oily/Impure - Purify via Column Chromatography - Re-evaluate Workup Purity->Troubleshoot_Purity No Success Process Complete Color->Success Yes Troubleshoot_Color Product is Colored - Recrystallize with Charcoal Color->Troubleshoot_Color No

Caption: A logical workflow for troubleshooting common synthesis issues.

Summary of Analytical Data

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
4-Bromo-2,3-dimethylaniline608-24-2C₈H₁₀BrN200.08Off-white to tan solid
This compound22369-96-6C₁₀H₁₂BrNO242.11White to off-white crystalline solid

References

  • CN108445147B - Acetanilide content detection method and production process - Google P
  • Acetamide, N-bromo - Organic Syntheses Procedure. [Link]

  • Recrystallization of Impure Acetanilide and Melting Point Determination - University of Missouri-St. Louis. [Link]

  • Preparation of acetanilide - University of Wisconsin-Whitewater. [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds - White Rose eTheses Online. [Link]

  • Acetanilide Synthesis & Purification - Scribd. [Link]

  • Synthesis of aromatic amides from aniline and triethylamine derivatives - ResearchGate. [Link]

  • Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives . [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - ACS Publications. [Link]

  • Recrystallization Of Acetanilide From Aniline - Cram. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 . [Link]

  • Does anyone have experience with amide coupling reaction of aniline? - ResearchGate. [Link]

  • N-(4-Bromophenyl)acetamide: a new polymorph - ResearchGate. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide - ResearchGate. [Link]

  • Synthesis of bromo substituted-4-biphenyl acetamide derivatives - ResearchGate. [Link]

  • Preparation of N,N-dimethylation of 4-bromoaniline? - ResearchGate. [Link]

  • N-(4-bromo-2-nitrophenyl)acetamide - PubChem. [Link]

  • Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information . [Link]

  • 4-bromo-N,N-dimethylaniline - PubChem. [Link]

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Technical Support Center: Suzuki Coupling of N-(4-Bromo-2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are performing the Suzuki-Miyaura cross-coupling reaction with the sterically hindered substrate, N-(4-Bromo-2,3-dimethylphenyl)acetamide. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-tested insights to help you navigate the challenges associated with this specific transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound considered challenging?

The primary challenge arises from steric hindrance. The two methyl groups positioned ortho and meta to the bromine atom on the phenyl ring create significant steric bulk around the reaction center. This bulk can impede the crucial oxidative addition step of the palladium catalyst to the aryl bromide, slowing down the catalytic cycle and leading to lower yields and reaction rates. The acetamide group, while not as sterically demanding, can also influence the electronic properties of the aryl bromide.

Q2: What is the most critical factor for a successful Suzuki coupling with this substrate?

Catalyst selection is paramount. A successful reaction requires a palladium catalyst system—comprising a palladium precursor and a ligand—that is both highly active and sterically accommodating. The ligand's role is to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle, particularly the oxidative addition and reductive elimination steps, which are often hindered with congested substrates.

Q3: Which class of ligands is generally recommended for this type of sterically hindered coupling?

For sterically demanding substrates like this compound, electron-rich, bulky monodentate phosphine ligands are the gold standard. These ligands, often referred to as Buchwald-type ligands, form highly active, monoligated palladium complexes that are adept at coupling hindered partners. Examples include SPhos, XPhos, and RuPhos.

Q4: Can I use traditional palladium catalysts like Pd(PPh₃)₄?

While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and versatile catalyst, it often proves inefficient for couplings involving sterically hindered aryl halides. The relatively small cone angle of triphenylphosphine can lead to the formation of less reactive, coordinatively saturated palladium species, which struggle to undergo oxidative addition with the bulky aryl bromide. For challenging substrates, more specialized catalyst systems are generally required to achieve high yields.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound.

Problem: Low or No Conversion of Starting Material

This is the most frequent issue and typically points to a problem with catalyst activity or reaction conditions.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The chosen palladium/ligand system may not be active enough to overcome the steric barrier of the substrate.

    • Solution: Switch to a more active catalyst system. Buchwald-type ligands are highly recommended. Consider using a pre-formed palladium(II) precatalyst, which can be more stable and lead to more consistent results.

  • Improper Base Selection: The base is crucial for activating the boronic acid partner. An inappropriate base can lead to a stalled reaction.

    • Solution: For Suzuki couplings, a moderately strong base is typically used. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For particularly challenging couplings, a stronger base like potassium phosphate (K₃PO₄) may be beneficial. The choice of base can also depend on the solvent used.

  • Solvent Effects: The solvent influences the solubility of reactants and the stability of the catalytic species.

    • Solution: A polar aprotic solvent is generally preferred. Toluene, 1,4-dioxane, or a mixture of toluene and water are common choices. Ensure the solvent is anhydrous, as water can interfere with the reaction, although some protocols benefit from a small amount of water.

  • Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature to 100-110 °C, monitoring for any signs of product decomposition.

Problem: Significant Formation of Homocoupling Byproducts

The formation of a biaryl product from the coupling of two molecules of the boronic acid partner (boronic acid homocoupling) or two molecules of the aryl bromide (aryl bromide homocoupling) can compete with the desired cross-coupling reaction.

Potential Causes & Solutions:

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent thoroughly before use by sparging with an inert gas or by using the freeze-pump-thaw method.

  • Incorrect Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.

    • Solution: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common to drive the reaction to completion, a large excess should be avoided.

  • Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium black, which can promote side reactions.

    • Solution: Use a robust ligand that protects the palladium center from aggregation. Ensure the reaction temperature is not excessively high.

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be necessary for different boronic acid coupling partners.

Materials:

  • This compound

  • Boronic acid partner (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous toluene

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid partner, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in anhydrous toluene.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalyst and Ligand Selection Guide

The choice of ligand is critical for overcoming the steric hindrance of this compound. The table below summarizes some recommended ligands and their key features.

LigandStructureKey FeaturesRecommended Application
SPhos

Highly active for sterically hindered biaryl synthesis. Forms monoligated palladium complexes.Excellent first choice for this substrate.
XPhos

Similar to SPhos but can offer different reactivity profiles with certain substrates.A good alternative to SPhos if yields are suboptimal.
RuPhos

Particularly effective for couplings of electron-rich aryl chlorides, but also shows high activity with hindered aryl bromides.Consider if other ligands fail or if the boronic acid partner is also sterically hindered.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this Suzuki coupling reaction.

G Start Start Reaction Check_Conversion Low/No Conversion? Start->Check_Conversion Homocoupling Significant Homocoupling? Check_Conversion->Homocoupling No Catalyst Change Catalyst System (e.g., to SPhos/Pd(OAc)₂) Check_Conversion->Catalyst Yes Decomposition Product Decomposition? Homocoupling->Decomposition No Inert Improve Inert Atmosphere (Degas Solvent) Homocoupling->Inert Yes Success Successful Coupling Decomposition->Success No Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Yes Base Optimize Base (e.g., K₃PO₄) Catalyst->Base Temp Increase Temperature Base->Temp Temp->Start Stoich Adjust Stoichiometry Inert->Stoich Stoich->Start Lower_Temp->Start G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)L₂-Ar' TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Ar-Ar'

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Technical Support Center: Navigating Steric Hindrance with n-(4-Bromo-2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with n-(4-Bromo-2,3-dimethylphenyl)acetamide in organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reactions involving this sterically hindered substrate. The presence of two ortho-methyl groups and a proximate acetamido group significantly influences the reactivity of the aryl bromide, often leading to low yields and challenging purifications. This resource provides in-depth troubleshooting, field-proven protocols, and a mechanistic understanding to empower you to successfully manage these steric challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reaction yields with this compound consistently low?

A1: Low yields are a common issue and typically stem from steric hindrance around the bromine atom. The two ortho-methyl groups and the acetamido group create a crowded environment that impedes the approach of the palladium catalyst for the initial oxidative addition, a critical step in many cross-coupling reactions.[1][2] This steric bulk can also hinder subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination.[1]

Q2: I'm observing a significant amount of starting material decomposition or side product formation. What are the likely causes?

A2: Besides low reactivity, side reactions are a frequent problem. One common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen. This can be exacerbated by certain ligands and reaction conditions. Another possibility is the homocoupling of your reaction partner (e.g., boronic acid in a Suzuki coupling).[1] At elevated temperatures, required to overcome the steric barrier, decomposition of the starting material or the catalyst can also occur.

Q3: How does the acetamido group influence the reactivity of the aryl bromide?

A3: The acetamido group is an ortho-, para-directing activator in electrophilic aromatic substitution, but in the context of cross-coupling, its electronic and steric properties are both at play.[3] While it is an activating group, its proximity to the reaction center contributes to the steric congestion. The nitrogen lone pair can also potentially coordinate to the metal center, which could either be beneficial by pre-coordinating the catalyst or detrimental by forming an unreactive complex.

Q4: Are there specific safety precautions I should take when working with this compound?

A4: Yes, it is crucial to handle this compound with appropriate safety measures. It is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.[4][5][6] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[4][5][7]

Troubleshooting Guide: Common Cross-Coupling Reactions

This section provides a structured approach to troubleshooting common palladium-catalyzed cross-coupling reactions involving this compound.

Logical Flow for Troubleshooting

troubleshooting_flow cluster_problem Problem Identification cluster_analysis Primary Analysis cluster_solutions Potential Solutions cluster_verification Verification Start Low or No Product Yield Catalyst_System Evaluate Catalyst System (Pd Source & Ligand) Start->Catalyst_System Side_Products Significant Side Products Side_Products->Catalyst_System Decomposition Starting Material Decomposition Reaction_Conditions Assess Reaction Conditions (Base, Solvent, Temp.) Decomposition->Reaction_Conditions Bulky_Ligands Switch to Bulky, Electron-Rich Ligands (e.g., Buchwald-type, NHCs) Catalyst_System->Bulky_Ligands Active_Catalyst Use a More Active Pd Pre-catalyst Catalyst_System->Active_Catalyst Base_Solvent Optimize Base and Solvent Combination Reaction_Conditions->Base_Solvent Temperature Adjust Temperature (Incremental Increase) Reaction_Conditions->Temperature Degassing Ensure Rigorous Degassing Reaction_Conditions->Degassing Small_Scale Run Small-Scale Test Reactions Bulky_Ligands->Small_Scale Active_Catalyst->Small_Scale Base_Solvent->Small_Scale Temperature->Small_Scale Degassing->Small_Scale TLC_GCMS Monitor by TLC/GC-MS Small_Scale->TLC_GCMS Success Successful Optimization TLC_GCMS->Success

Caption: A logical workflow for troubleshooting challenging cross-coupling reactions.

Suzuki-Miyaura Coupling

Issue: Low conversion of this compound with a boronic acid partner.

Potential Cause Troubleshooting Recommendation Rationale
Inefficient Oxidative Addition Switch to a palladium catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[8][9]Bulky ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive towards oxidative addition.[8]
Suboptimal Base/Solvent Use a weaker base like K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent such as dioxane, toluene, or DMF.Stronger bases can lead to decomposition of the starting material or boronic acid. The choice of solvent can significantly impact catalyst solubility and activity.
Low Reaction Temperature Incrementally increase the reaction temperature, potentially using a higher boiling point solvent or microwave irradiation.[10]Overcoming the steric barrier for oxidative addition often requires higher thermal energy.

Optimized Protocol Example: Suzuki-Miyaura Coupling

  • To a dry Schlenk tube, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture at 80-110 °C and monitor by TLC or GC-MS until completion.

  • Cool to room temperature, dilute with an organic solvent, and wash with water.

  • Purify by column chromatography.

Buchwald-Hartwig Amination

Issue: Poor C-N bond formation between this compound and an amine.

Potential Cause Troubleshooting Recommendation Rationale
Sterically Hindered Coupling Partners Employ a highly active catalyst system, such as those derived from bulky biaryl phosphine ligands (e.g., BrettPhos, Josiphos) or NHC ligands.[11][12][13]These advanced ligands are designed to facilitate the coupling of sterically demanding aryl halides and amines.[14]
Inappropriate Base Use a strong, non-nucleophilic base like NaOtBu or K₂CO₃. The choice of base can be critical and may need screening.The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.[12]
Catalyst Inhibition Ensure the amine starting material is of high purity. Certain impurities can act as catalyst poisons.Contaminants can deactivate the palladium catalyst, halting the reaction.

Optimized Protocol Example: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv) in a reaction vessel.

  • Add a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable ligand (e.g., BrettPhos, 2-4 mol%).

  • Add degassed toluene or dioxane.

  • Seal the vessel and heat to 80-120 °C, monitoring the reaction progress.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Purify the product via column chromatography.

Sonogashira Coupling

Issue: Failure to couple this compound with a terminal alkyne.

Potential Cause Troubleshooting Recommendation Rationale
Standard Conditions Ineffective Utilize a copper-free Sonogashira protocol. Copper co-catalysts can sometimes lead to side reactions like Glaser coupling, especially with prolonged reaction times.[15][16]Copper-free methods often provide cleaner reactions and can be more effective for hindered substrates.[17][18]
Base and Amine Additive Use a bulky amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).The amine acts as both a base and a solvent, and its steric profile can influence the reaction outcome.[19]
Low Catalyst Activity Consider using a more active palladium source and potentially a phosphine ligand to stabilize the catalyst.For challenging substrates, a more robust catalytic system may be necessary to achieve good conversion.

Optimized Protocol Example: Copper-Free Sonogashira Coupling

  • To a Schlenk tube, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill with an inert gas.

  • Add a degassed solvent mixture, such as THF and triethylamine.

  • Heat the reaction to 60-80 °C and monitor its progress.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Mechanistic Considerations and Ligand Choice

The success of cross-coupling reactions with sterically hindered substrates is highly dependent on the choice of ligand. The ligand's role is to stabilize the palladium center and modulate its reactivity throughout the catalytic cycle.

ligand_effect cluster_cycle Palladium Catalytic Cycle cluster_ligand Ligand Influence OA OA TM TM OA:f1->TM:f0 Ar-Pd(II)-X complex RE RE TM:f1->RE:f0 Ar-Pd(II)-R complex RE:f1->OA:f0 Regenerates Pd(0) Bulky_Ligand Bulky, Electron-Rich Ligand (L) Bulky_Ligand->OA:f0 Promotes formation of reactive L-Pd(0) species Bulky_Ligand->TM:f0 Facilitates ligand exchange and transmetalation Bulky_Ligand->RE:f0 Accelerates reductive elimination

Caption: The influence of bulky, electron-rich ligands on the key steps of a palladium-catalyzed cross-coupling cycle.

References

  • Coles, M. P. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis.
  • American Chemical Society. (n.d.).
  • Altenhoff, G., et al. (2003).
  • ACS Publications. (2012).
  • Unknown. (n.d.).
  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Fiveable.
  • BenchChem. (2025). Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides. BenchChem.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Organic Syntheses.
  • PubMed. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O)
  • Chemistry LibreTexts. (2023).
  • University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution. University of Calgary.
  • PMC - NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.
  • Unknown. (2025).
  • ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). The developing steric hindrance and ortho effect in aromatic amides.²⁹.
  • Sigma-Aldrich. (2025).
  • Canadian Science Publishing. (n.d.). How does organic structure determine organic reactivity?
  • Thermo Fisher Scientific. (2025).
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.
  • CymitQuimica. (2024).
  • Chemistry LibreTexts. (2023). 16.11: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
  • Fisher Scientific. (2010).
  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Chemistry Steps.
  • JJTutoringUofA. (2024). Polysubstituted Benzene Rings in EAS Reactions - The "Number Line". YouTube.
  • Unknown. (2023). Understanding Steric Effects: Impact on Molecular Structure and Reactivity. Unknown.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • JoVE. (2023).
  • BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in Reactions of 2-Bromo-4,4-dimethylhexane. BenchChem.
  • PMC. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC.
  • PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. PubChem.
  • PubChem. (n.d.). N-(4-Bromo-2-methylphenyl)acetamide. PubChem.
  • PMC. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PMC.
  • PubChem. (n.d.). N-(4-bromo-3-nitrophenyl)acetamide. PubChem.
  • Chemistry LibreTexts. (2022).

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Technical Support Center: Recrystallization of Substituted Acetanilides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted acetanilides via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental purification technique. Here, we move beyond rote procedural steps to explain the underlying scientific principles, helping you troubleshoot common issues and optimize your purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the core principle of recrystallization for purifying substituted acetanilides?

Recrystallization is a purification technique for solid organic compounds based on differences in solubility.[1] The fundamental principle is that the solubility of a compound in a solvent generally increases with temperature.[1][2] In an ideal recrystallization, an impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound (the substituted acetanilide) is highly soluble, but the impurities are either insoluble or sparingly soluble.[1][3] As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[4][5][6] The impurities, being present in smaller concentrations, remain dissolved in the cooled solvent (the "mother liquor").[3][7]

Q2: How do I select an appropriate solvent for my specific substituted acetanilide?

The choice of solvent is the most critical step in a successful recrystallization.[3] An ideal solvent should exhibit the following characteristics:

  • High differential solubility: The substituted acetanilide should be highly soluble at the solvent's boiling point and have low solubility at low temperatures (e.g., room temperature or in an ice bath).[3][8] This ensures maximum recovery of the purified compound.

  • Impurities' solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3]

  • Chemical inertness: The solvent should not react with the substituted acetanilide.

  • Volatility: A relatively low boiling point is desirable so the solvent can be easily removed from the purified crystals.[9]

  • Safety and cost: Non-flammable, non-toxic, and inexpensive solvents are preferred.[9]

For unsubstituted acetanilide, water is often an excellent solvent because its solubility is significantly higher in hot water compared to cold water.[8][10][11] For substituted acetanilides, the polarity of the molecule will change depending on the substituent. For example, more non-polar derivatives may require less polar solvents or a mixed solvent system. A systematic approach to solvent selection involves testing the solubility of a small amount of the crude material in various solvents at both room temperature and their boiling points.[3]

Q3: What is a mixed-solvent recrystallization and when should I use it?

A mixed-solvent recrystallization is employed when a single solvent does not meet the ideal solubility criteria.[4][12] This technique uses two miscible solvents: one in which the substituted acetanilide is highly soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "bad" or "antisolvent").[12][13][14]

The procedure typically involves dissolving the impure compound in a minimum amount of the hot "good" solvent.[4][15] The "bad" solvent is then added dropwise to the hot solution until a slight cloudiness (turbidity) appears, indicating the solution is saturated.[12][15] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly to form crystals.[3][15] This method is particularly useful for compounds that are either too soluble or too insoluble in common single solvents.[4]

Troubleshooting Guide

This section addresses specific problems that can arise during the recrystallization of substituted acetanilides and provides actionable solutions.

Problem 1: The compound does not crystallize upon cooling.

Possible Causes & Solutions:

  • Too much solvent was used: This is the most common reason for crystallization failure.[16][17] The solution is not saturated, and therefore the compound remains dissolved even at low temperatures.

    • Solution: Reheat the solution and evaporate some of the solvent to reduce its volume.[16][17] Allow the concentrated solution to cool again.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not yet initiated.[5][18]

    • Solution 1: Scratching. Use a glass stirring rod to scratch the inside of the flask at the surface of the solution.[18][19] The tiny scratches on the glass can provide nucleation sites for crystal growth to begin.[19]

    • Solution 2: Seeding. Add a "seed crystal" – a small crystal of the pure substituted acetanilide – to the solution.[18][19] This provides a template for other molecules to deposit onto, initiating crystallization.[19]

    • Solution 3: Lower Temperature. If cooling to room temperature is insufficient, place the flask in an ice-water bath to further decrease the solubility of the compound.[20][21]

Problem 2: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid.[17][20] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly.[17] Oiled-out products are often impure because the liquid droplets can trap impurities.[22]

Possible Causes & Solutions:

  • High concentration and low melting point: The compound is coming out of a concentrated solution at a temperature above its melting point.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.[16][17] Slow cooling can be achieved by leaving the flask on a countertop insulated by a few paper towels, rather than immediately placing it in an ice bath.[20]

  • Inappropriate solvent choice: The solvent's boiling point may be too high relative to the compound's melting point.

    • Solution: Consider using a lower-boiling point solvent or a different mixed-solvent system.

Problem 3: Premature crystallization occurs during hot filtration.

This is a common issue where the compound crystallizes in the filter funnel or on the filter paper during the removal of insoluble impurities.[16][20]

Possible Causes & Solutions:

  • Cooling of the filtration apparatus: The funnel and receiving flask are at a lower temperature than the hot solution.

    • Solution 1: Pre-heat the apparatus. Keep the funnel and receiving flask hot by placing them on a steam bath or hot plate before and during filtration.[20] Rinsing the funnel with a small amount of hot solvent immediately before filtration can also help.[23]

    • Solution 2: Use a stemless or short-stemmed funnel. This minimizes the surface area where cooling and crystallization can occur.[20][23]

  • Insufficient solvent: The minimum amount of solvent was used, making the solution highly saturated and prone to crystallization with slight cooling.

    • Solution: Use a slight excess of hot solvent to keep the compound dissolved during filtration.[16][20] The excess solvent can be evaporated after filtration and before cooling to induce crystallization.[20]

Problem 4: The yield of recovered crystals is low.

A low yield can be frustrating, and several factors can contribute to it.[22]

Possible Causes & Solutions:

  • Too much solvent: As mentioned, this is a primary cause of low recovery as a significant amount of the compound will remain in the mother liquor.[18][22]

    • Solution: If the mother liquor has not been discarded, you can try to recover a "second crop" of crystals by evaporating some of the solvent and re-cooling.[3]

  • Premature filtration: The crystals were collected before crystallization was complete.

    • Solution: Ensure the solution has cooled to room temperature and then been chilled in an ice bath for a sufficient amount of time (e.g., 15-20 minutes) to maximize crystal formation.[20]

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of the product.[18]

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.[18]

Experimental Protocols & Data

Solvent Selection Protocol
  • Place approximately 50 mg of the crude substituted acetanilide into several small test tubes.

  • Add 1 mL of a different potential solvent to each test tube at room temperature and observe the solubility.

  • For solvents in which the compound is insoluble at room temperature, heat the test tube in a hot water bath to the solvent's boiling point and observe the solubility.[3]

  • Allow the test tubes with dissolved solids to cool to room temperature, and then place them in an ice bath to observe the extent of crystal formation.[3]

  • The best solvent will dissolve the compound when hot but will result in the formation of abundant crystals when cold.[11]

Data Presentation: Solvent Properties
SolventBoiling Point (°C)PolarityNotes on Acetanilide Solubility
Water100HighGood differential solubility for acetanilide; excellent for many polar substituted acetanilides.[8][10][11]
Ethanol78HighAcetanilide is very soluble, even at room temperature, making it a poor choice as a single solvent but useful as the "good" solvent in a mixed-solvent system with water.[8][24]
Ethyl Acetate77MediumCan be a suitable solvent for some less polar substituted acetanilides.[25]
Hexane69LowAcetanilide is poorly soluble; can be used as an "antisolvent" in mixed-solvent systems.[13]

This table provides general guidance; experimental verification is crucial for specific substituted acetanilides.

Visualization of the Recrystallization Workflow

Below is a diagram illustrating the logical steps and decision points in a typical recrystallization procedure.

RecrystallizationWorkflow start Start: Crude Substituted Acetanilide dissolve Dissolve in Minimum Hot Solvent start->dissolve colored_check Solution Colored? dissolve->colored_check insoluble_check Insoluble Impurities Present? hot_filtration Hot Filtration insoluble_check->hot_filtration Yes cool Slowly Cool Solution insoluble_check->cool No hot_filtration->cool colored_check->insoluble_check No add_charcoal Add Decolorizing Charcoal & Reheat colored_check->add_charcoal Yes add_charcoal->insoluble_check crystallization_check Crystals Formed? cool->crystallization_check induce_crystallization Induce Crystallization (Scratch/Seed) crystallization_check->induce_crystallization No vacuum_filtration Vacuum Filtration (Collect Crystals) crystallization_check->vacuum_filtration Yes induce_crystallization->crystallization_check wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: General workflow for the recrystallization of substituted acetanilides.

Visualization of Troubleshooting Logic: No Crystal Formation

This diagram outlines the decision-making process when facing a common issue: failure of crystals to form upon cooling.

Troubleshooting_NoCrystals start Problem: No Crystals After Cooling supersaturated_check Is Solution Supersaturated? start->supersaturated_check scratch Try Scratching Inner Surface of Flask supersaturated_check->scratch Yes too_much_solvent Hypothesis: Too Much Solvent Used supersaturated_check->too_much_solvent No seed Add a Seed Crystal scratch->seed recheck Crystals Formed? seed->recheck recheck->too_much_solvent No success Success: Crystals Formed recheck->success Yes failure Still No Crystals: Re-evaluate Solvent System recheck->failure Still No evaporate Reheat and Evaporate Some Solvent too_much_solvent->evaporate recool Re-cool the Solution evaporate->recool recool->recheck

Caption: Troubleshooting logic for inducing crystallization.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Problems in recrystallization. (n.d.). Biocyclopedia.
  • Mixed Solvent Recrystallization. (n.d.). Millersville University.
  • Recrystallization. (n.d.). University of Toronto.
  • Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]

  • What would be the most suitable solvent for a single-solvent recrystallization? (2014, October 24). Chemistry Stack Exchange. Retrieved from [Link]

  • Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Ottawa. Retrieved from [Link]

  • Purification by crystallization. (n.d.). Baruch College, CUNY. Retrieved from [Link]

  • Recrystallization. (n.d.). Towson University. Retrieved from [Link]

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  • Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). St. Olaf College. Retrieved from [Link]

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  • Exp 1 - Recrystallization of Acetanilide. (n.d.). Macalester College. Retrieved from [Link]

  • Purification of Impure Acetanilide. (n.d.). Cerritos College. Retrieved from [Link]

  • Exp 1 - Recrystallization of Acetanilide. (n.d.). Macalester College. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

  • Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]

  • Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Acetanilide. (n.d.). PubChem. Retrieved from [Link]

  • Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. (2006, August 19). Taylor & Francis Online. Retrieved from [Link]

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  • Why is water a good solvent for the recrystallization of acetanilide? (2021, September 19). Quora. Retrieved from [Link]

  • Recrystallization of Acetanilide Analysis. (n.d.). Scribd. Retrieved from [Link]

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Sources

Identifying side reaction products in n-(4-Bromo-2,3-dimethylphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of n-(4-Bromo-2,3-dimethylphenyl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, with a specific focus on the identification and characterization of side reaction products. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling proactive troubleshooting and optimization.

Introduction: The Synthetic Landscape

The synthesis of this compound is typically a two-step process:

  • Acetylation: The protection of the amino group of 4-bromo-2,3-dimethylaniline via acetylation.

  • Electrophilic Aromatic Substitution (Bromination): The bromination of n-(2,3-dimethylphenyl)acetamide at the para-position, activated by the acetamido group.

While seemingly straightforward, each step presents opportunities for side reactions that can impact yield, purity, and downstream applications. This guide provides a structured approach to identifying and mitigating these issues.

Visualizing the Reaction and Impurity Pathways

The following diagram illustrates the primary synthesis route and the formation of the most common side products. Understanding these pathways is the first step in effective troubleshooting.

cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Potential Side Products 2,3-dimethylaniline 2,3-dimethylaniline n-(2,3-dimethylphenyl)acetamide n-(2,3-dimethylphenyl)acetamide 2,3-dimethylaniline->n-(2,3-dimethylphenyl)acetamide Acetic Anhydride / Acetyl Chloride Target_Product This compound n-(2,3-dimethylphenyl)acetamide->Target_Product Br2 / Acetic Acid Dibromo n-(4,6-Dibromo-2,3-dimethylphenyl)acetamide n-(2,3-dimethylphenyl)acetamide->Dibromo Excess Br2 Ortho_Isomer n-(6-Bromo-2,3-dimethylphenyl)acetamide n-(2,3-dimethylphenyl)acetamide->Ortho_Isomer Kinetic Control Hydrolyzed 4-Bromo-2,3-dimethylaniline Target_Product->Hydrolyzed Acidic Workup / H2O

Caption: Primary synthesis route and key side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity observed during the bromination step, and why does it form?

A1: The most prevalent side product is typically the di-brominated species, n-(4,6-dibromo-2,3-dimethylphenyl)acetamide .

Causality: The formation of this impurity is a direct consequence of the powerful activating effects of the substituents on the aromatic ring. The acetamido group is a strong ortho-, para- director. After the first bromine atom is added to the para position (C4), the ring remains highly activated. The combination of the acetamido group and the two methyl groups directs the second electrophilic attack by another bromine molecule to one of the remaining activated positions. The C6 position is sterically accessible and electronically activated, leading to the di-bromo product. This is especially common if there is an excess of the brominating agent or if the reaction is allowed to proceed for too long.[1]

Q2: My final product is contaminated with a significant amount of unbrominated starting material, n-(2,3-dimethylphenyl)acetamide. What went wrong?

A2: This indicates an incomplete reaction. Several factors could be at play:

  • Insufficient Brominating Agent: The stoichiometry of your brominating agent (e.g., Br₂, NBS) may have been insufficient to fully convert the starting material.

  • Low Reaction Temperature: Electrophilic aromatic substitution is an activated process. If the temperature is too low, the reaction rate may be too slow to go to completion within the allotted time.

  • Poor Reagent Quality: The brominating agent may have degraded over time, reducing its effective concentration.

  • Short Reaction Time: The reaction may not have been monitored to completion. It is crucial to use techniques like Thin Layer Chromatography (TLC) to track the disappearance of the starting material spot before quenching the reaction.

Q3: I've isolated a byproduct that has lost the acetyl group (C₂H₃O). What is it, and how did it form?

A3: This impurity is almost certainly 4-bromo-2,3-dimethylaniline . It is formed via the hydrolysis of the acetamide functional group.

Mechanism: Amides can be hydrolyzed back to their constituent amine and carboxylic acid under either acidic or basic conditions.[2] During the bromination reaction, which is often carried out in an acidic medium like acetic acid, or during an acidic aqueous workup, water can act as a nucleophile. The carbonyl oxygen of the amide is protonated by the acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4] This leads to the cleavage of the C-N amide bond, releasing the free amine.

Troubleshooting Guide: From Observation to Identification

This section addresses specific experimental observations and provides a logical workflow for identifying the root cause.

Problem 1: My ¹H NMR spectrum shows unexpected signals in the aromatic region.
  • Observation: A single, sharp singlet integrating to 1H in the aromatic region (typically ~7.5-8.0 ppm).

  • Likely Cause: This is highly indicative of the di-brominated side product (n-(4,6-dibromo-2,3-dimethylphenyl)acetamide) . In the target molecule, the two aromatic protons are adjacent and split each other into doublets. In the di-brominated compound, the proton at C5 is isolated, with no adjacent protons to couple with, resulting in a singlet.

  • Verification: Confirm with mass spectrometry. The di-brominated compound will have a characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks).

  • Observation: An additional pair of doublets in the aromatic region, distinct from the product signals.

  • Likely Cause: This could be the ortho-brominated isomer (n-(6-bromo-2,3-dimethylphenyl)acetamide) . While the para-isomer is thermodynamically favored, a small amount of the kinetically favored ortho-isomer can form.[1] Its aromatic protons would also be ortho to each other, resulting in a pair of doublets but with slightly different chemical shifts compared to the desired para-product due to the different electronic environment.

  • Verification: High-resolution mass spectrometry (HRMS) will show the same mass as the desired product. Advanced 2D NMR techniques like NOESY can help confirm the spatial relationship between the aromatic protons and the neighboring methyl groups to definitively assign the structure.

Problem 2: My mass spectrum shows an isotopic cluster that doesn't match my target product.
  • Observation: A prominent isotopic cluster with major peaks at m/z, (m/z + 2), and (m/z + 4) in a rough 1:2:1 intensity ratio.

  • Likely Cause: This is the classic signature of a di-brominated compound . Natural bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. A molecule with two bromine atoms will exhibit this distinct pattern.

  • Verification: Calculate the expected molecular weight of n-(4,6-dibromo-2,3-dimethylphenyl)acetamide and compare it to the observed m/z value.

Problem 3: The melting point of my purified product is broad and lower than the literature value.
  • Observation: A melting point depression and a wide melting range.

  • Likely Cause: This is a classic indicator of an impure sample. Even small amounts of impurities, such as unreacted starting material or the di-brominated side product, can disrupt the crystal lattice of the main product, leading to a lower and broader melting point.[5][6]

  • Solution: The product requires further purification. Recrystallization is often effective. Choose a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature, while the impurities remain soluble. Column chromatography is another powerful purification alternative.

Summary of Potential Side Products

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Formation PathwayKey Analytical Signature
Unreacted Starting Material C₁₀H₁₃NO163.22Incomplete BrominationMS: m/z 163. ¹H NMR: Aromatic signals corresponding to n-(2,3-dimethylphenyl)acetamide.
Di-bromo Side Product C₁₀H₁₁Br₂NO337.01Over-brominationMS: Characteristic 1:2:1 isotopic pattern for M, M+2, M+4. ¹H NMR: Aromatic region shows a singlet instead of two doublets.
Hydrolysis Product C₈H₁₀BrN200.08Acid-catalyzed hydrolysisMS: m/z 200. ¹H NMR: Absence of the acetyl singlet (~2.1 ppm) and presence of a broad amine (-NH₂) signal.
Ortho-bromo Isomer C₁₀H₁₂BrNO242.11Kinetic side reactionMS: Same mass as the target product. ¹H NMR: A different set of aromatic doublets. Requires advanced techniques for confirmation.

Protocols for Impurity Identification

Protocol 1: LC-MS Analysis for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for separating and identifying components in a reaction mixture.[7]

  • Sample Preparation: Dissolve a small amount (~1 mg/mL) of the crude reaction mixture in a suitable solvent like acetonitrile or methanol.

  • Chromatographic Conditions:

    • Column: Use a standard C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[8]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point. For example, start with 95% A, and ramp to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV/Vis detector set at a wavelength where the aromatic compounds absorb (e.g., 254 nm).

  • Mass Spectrometry Conditions:

    • Ionization: Use Electrospray Ionization (ESI) in positive mode.

    • Scan Range: Set a wide scan range, such as m/z 100-500, to capture all potential species.

  • Data Analysis:

    • Correlate the peaks in the chromatogram with their corresponding mass spectra.

    • Identify the peak for the main product (m/z 242/244 for [M+H]⁺).

    • Look for peaks corresponding to the masses of potential impurities listed in the table above.

    • Examine the isotopic patterns carefully to confirm the number of bromine atoms in each species.

Visualizing the Analytical Workflow

cluster_workflow Impurity Identification Workflow Crude Crude Product Sample TLC TLC Analysis (Initial Assessment) Crude->TLC LCMS LC-MS Analysis Crude->LCMS NMR ¹H NMR Analysis Crude->NMR Identify Identify Impurities (Mass & Isotope Pattern) LCMS->Identify Data Interpretation Structure Structural Clues (Aromatic Signals) NMR->Structure Data Interpretation Purify Purification (Recrystallization / Chromatography) Final Pure Product (Characterized) Purify->Final Identify->Purify Structure->Purify

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Couplings of N-(4-Bromo-2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for improving the reaction rate and overall success of palladium-catalyzed cross-coupling reactions involving N-(4-Bromo-2,3-dimethylphenyl)acetamide. This substrate, while a valuable building block, presents unique challenges due to the steric hindrance imposed by the two ortho-methyl groups and the electronic nature of the acetamido group. This guide is designed to help you navigate these challenges by explaining the causality behind experimental choices and providing field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem Area 1: Slow or Incomplete Reactions

Question: My Suzuki-Miyaura coupling with this compound is extremely slow and stalls before completion. What are the primary factors I should investigate to improve the reaction rate?

Answer: A sluggish Suzuki-Miyaura reaction with this sterically demanding substrate is a common issue. The primary bottleneck is often the oxidative addition of the aryl bromide to the Pd(0) center, which is sterically hindered. The subsequent transmetalation and reductive elimination steps can also be slow. Here’s a systematic approach to troubleshooting:

  • Re-evaluate Your Catalyst and Ligand System: This is the most critical factor. Standard ligands like PPh₃ are often ineffective for this substrate. You require a system designed for sterically hindered partners.

    • Expertise & Experience: The key is to use bulky, electron-rich monodentate phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands form highly active, low-coordinate Pd(0) species that readily undergo oxidative addition. The ligand's bulk also promotes the final, product-releasing reductive elimination step.[1][2][3]

    • Recommendation: Screen a panel of modern ligands. Excellent starting points include SPhos, XPhos, and RuPhos . For NHC-based systems, PEPPSI-type precatalysts can be very effective, particularly for challenging couplings.[4][5]

  • Optimize the Base and Solvent: The base is not merely a proton scavenger; it is essential for activating the organoboron reagent to facilitate transmetalation.[6][7]

    • Expertise & Experience: For hindered substrates, stronger bases are often required. The solubility of the base is also crucial. A suspension of an inorganic base can lead to inconsistent results.

    • Recommendation: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ . Potassium tert-butoxide (t-BuOK) can also be effective but may promote side reactions.[1] For solvents, anhydrous and degassed 1,4-dioxane, toluene, or THF are standard choices.[1][8] Ensure your reagents are soluble at the reaction temperature.

  • Increase the Reaction Temperature: Palladium-catalyzed couplings are kinetic processes.

    • Expertise & Experience: Most couplings of this type require elevated temperatures to overcome the activation energy barriers.

    • Recommendation: A typical temperature range is 80-110 °C .[8][9] If you observe potential degradation of your starting material or product, a lower temperature with a more active catalyst system is preferable. Microwave irradiation can also be a powerful tool to rapidly heat the reaction and reduce overall reaction times.[10][11][12][13]

ParameterInitial RecommendationOptimization StrategyRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Use a G3/G4 precatalyst (e.g., XPhos Pd G3)Precatalysts ensure efficient generation of the active Pd(0) species and are often more stable and reliable.[8][14]
Ligand SPhos or XPhos (1.1-1.5 eq. to Pd)Screen other bulky ligands (RuPhos, NHCs)The "right" ligand is substrate-dependent; screening is essential to find the optimal balance of steric and electronic properties.[1][15]
Base K₃PO₄ (2-3 equiv.)Screen Cs₂CO₃, K₂CO₃, t-BuOKBase strength and cation effects can significantly influence the rate of transmetalation.[6][16]
Solvent Toluene or 1,4-DioxaneEnsure all components are soluble at temperaturePoor solubility is a common, and often overlooked, reason for reaction failure.[14]
Temperature 100 °CIncrease to 110 °C or decrease if side reactions occurBalances reaction rate against the stability of reactants, products, and the catalyst.
Problem Area 2: Low Yield and Side Product Formation

Question: In my Buchwald-Hartwig amination, the primary side product is the hydrodehalogenated N-(2,3-dimethylphenyl)acetamide. How can I suppress this pathway?

Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[8] It often competes with the desired C-N bond formation and is typically promoted by certain catalyst intermediates or reaction conditions.

  • Optimize the Base: The choice and strength of the base are critical.

    • Expertise & Experience: While strong bases like sodium tert-butoxide (NaOtBu) can accelerate the desired amination, they can also promote pathways leading to hydrodehalogenation, especially at higher temperatures.

    • Recommendation: If hydrodehalogenation is significant with NaOtBu, switch to weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) .[8] This often provides a better balance between the rate of C-N coupling and the rate of the undesired reduction.

  • Lower the Reaction Temperature: Thermal energy can favor undesired pathways.

    • Expertise & Experience: Side reactions often have a different activation energy than the desired reaction.

    • Recommendation: Try reducing the temperature in 10 °C increments (e.g., from 100 °C to 90 °C). This can slow the rate of hydrodehalogenation more significantly than the rate of amination, improving selectivity.[8]

  • Ensure Strictly Anhydrous and Inert Conditions: Protic sources can facilitate the reduction.

    • Expertise & Experience: Water or other protic impurities can react with catalyst intermediates to form palladium hydride species, which are often responsible for hydrodehalogenation.

    • Recommendation: Use freshly distilled, anhydrous solvents. Ensure all reagents are dry and that the reaction is set up and maintained under a strictly inert atmosphere (argon or nitrogen).[8]

Problem Area 3: Catalyst Deactivation

Question: My reaction begins, but then stalls, and I observe the formation of palladium black. What is causing my catalyst to die?

Answer: The formation of palladium black indicates the precipitation of bulk Pd(0) metal from the catalytic cycle, a common catalyst deactivation pathway. The active catalyst is a soluble, monoligated Pd(0) species, and its aggregation renders it inactive.[8][17]

  • Use a Modern Precatalyst: The method of generating the active Pd(0) is crucial.

    • Expertise & Experience: Starting with Pd(OAc)₂ or Pd₂(dba)₃ requires an in situ reduction to Pd(0), which can be inefficient and sometimes lead to aggregation, especially if the ligand cannot effectively stabilize the generated Pd(0) species.[5]

    • Recommendation: Use a commercially available, air-stable palladium precatalyst (e.g., RockPhos Pd G3, XPhos Pd G4).[8][18] These are designed to cleanly and efficiently generate the active monoligated Pd(0) catalyst under the reaction conditions, minimizing the formation of palladium black.

  • Maintain an Inert Atmosphere: Oxygen is detrimental to the catalyst.

    • Expertise & Experience: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which removes it from the catalytic cycle. Phosphine ligands themselves can also be oxidized, reducing their ability to stabilize the palladium center.[5]

    • Recommendation: Thoroughly degas your solvent(s) before use (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire experiment.

  • Check Reagent Purity: Impurities can act as catalyst poisons.

    • Expertise & Experience: Certain functional groups or impurities (e.g., sulfur-containing compounds) can irreversibly bind to the palladium center and poison the catalyst.

    • Recommendation: Ensure the purity of your starting materials and reagents. If in doubt, purify the this compound and coupling partner before use.

Troubleshooting Flowchart

G start Reaction is Slow or Low-Yielding check_catalyst Is the Catalyst/Ligand System Optimized for Hindered Substrates? start->check_catalyst check_conditions Are Reaction Conditions (Base, Temp, Solvent) Optimal? check_catalyst->check_conditions Yes sol_ligand Action: Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) or NHC-based Precatalysts. check_catalyst->sol_ligand No check_deactivation Is Catalyst Deactivation (Pd Black) Observed? check_conditions->check_deactivation Yes sol_conditions Action: Screen Stronger Bases (K3PO4, Cs2CO3). Increase Temp. (80-110 °C). Ensure Solubility. check_conditions->sol_conditions No sol_deactivation Action: Use a Precatalyst (G3/G4). Ensure Strict Inert/Anhydrous Conditions. Purify Reagents. check_deactivation->sol_deactivation Yes sol_side_reactions Side Reactions (e.g., Hydrodehalogenation)? check_deactivation->sol_side_reactions No sol_ligand->check_conditions sol_conditions->check_deactivation end_success Reaction Improved sol_deactivation->end_success sol_base_temp Action: Screen Weaker Bases (Cs2CO3). Lower Reaction Temperature. sol_side_reactions->sol_base_temp Yes sol_side_reactions->end_success No sol_base_temp->end_success

Caption: Troubleshooting decision tree for slow or low-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: For C-C bond formation with my substrate, should I use a Suzuki, Stille, or Heck coupling?

  • A1: For forming a biaryl C(sp²)-C(sp²) bond, the Suzuki-Miyaura coupling is generally the first choice. It uses non-toxic and readily available boronic acids and has a vast literature precedent.[6][19] The Heck reaction is ideal for forming C-C bonds with alkenes (olefins) to generate substituted styrenes.[20][21] The Stille coupling is also effective but involves toxic organotin reagents, making it less favorable from a green chemistry perspective.

Q2: What is the real advantage of using a palladium precatalyst over mixing Pd(OAc)₂ and a ligand myself?

  • A2: While mixing a Pd(II) source like Pd(OAc)₂ with a ligand is a classic approach, it has drawbacks. The reduction of Pd(II) to the active Pd(0) can be inefficient, consume ligand via oxidation, or lead to catalyst aggregation (palladium black).[5] Precatalysts are stable, well-defined Pd(II) complexes that are designed to undergo a clean, rapid, and quantitative activation under basic conditions to form the desired active monoligated Pd(0) species, leading to more reproducible and efficient catalysis.[14][18]

Q3: How can I effectively monitor the progress of my reaction?

  • A3: Real-time monitoring is crucial for optimization. The most common methods are thin-layer chromatography (TLC) for a quick qualitative check, and gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis.[22][23][24] These techniques allow you to track the consumption of starting material and the formation of the product, helping you determine the optimal reaction time and identify any side products. For mechanistic studies, techniques like NMR spectroscopy can also be employed.[25]

Q4: My substrate has poor solubility in common solvents like toluene. What are my options?

  • A4: Solubility is critical for homogeneous catalysis.[14] If toluene or THF fails, consider more polar aprotic solvents like CPME (cyclopentyl methyl ether) , t-Amyl alcohol , or a mixture of solvents (e.g., dioxane/water), depending on the specific coupling reaction. Always ensure your chosen solvent is compatible with the catalyst system and stable at the required temperature.

Catalytic Cycle Overview

G Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA PdII L-Pd(II)(Ar)(Br) OA->PdII TM Transmetalation PdII->TM PdII_Ar L-Pd(II)(Ar)(Ar') TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product ArBr Ar-Br ArBr->OA ArBOH Ar'-B(OH)2 + Base ArBOH->TM

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Disclaimer: These are generalized starting protocols. Optimization for specific coupling partners is highly recommended. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.

Reagents & Setup:

  • This compound (1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.5 equiv.)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)

  • Anhydrous, degassed Toluene (to make a 0.1 M solution based on the aryl bromide)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Setup: In a glovebox or under a positive flow of argon, add this compound, 4-methoxyphenylboronic acid, XPhos Pd G3, and K₃PO₄ to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed toluene to the flask.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol describes the coupling of this compound with morpholine.

Reagents & Setup:

  • This compound (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • RockPhos Pd G3 (2 mol%)[8]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous, degassed 1,4-Dioxane (to make a 0.1 M solution)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Setup: In a glovebox, add this compound, RockPhos Pd G3, and NaOtBu to the Schlenk flask.

  • Solvent & Amine Addition: Add the anhydrous, degassed 1,4-dioxane, followed by the morpholine via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS. A typical reaction time is 4-18 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired N-aryl morpholine derivative.

References

  • Vertex AI Search, "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Accessed Jan 6, 2026.
  • Malig, T. C., et al. "Real-time HPLC-MS reaction progress monitoring using an automated analytical platform." Reaction Chemistry & Engineering, 2017.
  • Purdue University Graduate School, "MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELER
  • ResearchGate, "Optimization of the Buchwald-Hartwig reaction." Accessed Jan 6, 2026.
  • Tu, T., et al.
  • Benchchem, "How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos." Accessed Jan 6, 2026.
  • Vapourtec, "Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling." Accessed Jan 6, 2026.
  • ResearchGate, "Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Pl
  • University of Windsor, "Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery." Accessed Jan 6, 2026.
  • YouTube, "Condition Optimization for Buchwald-Hartwig Reactions." Accessed Jan 6, 2026.
  • ACS Publications, "C–N Coupling of DNA-Conjugated (Hetero)aryl Bromides and Chlorides for DNA-Encoded Chemical Library Synthesis." Accessed Jan 6, 2026.
  • ResearchGate, "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect." Accessed Jan 6, 2026.
  • Macmillan Group, "B-Alkyl Suzuki Couplings." Accessed Jan 6, 2026.
  • PMC, "Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands." Accessed Jan 6, 2026.
  • Fantoni, T., et al. "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." Organic Chemistry Frontiers, 2025.
  • NIH, "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." Accessed Jan 6, 2026.
  • PMC, "Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds." Accessed Jan 6, 2026.
  • ACS Publications, "Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides." Accessed Jan 6, 2026.
  • PMC, "Organoborane coupling reactions (Suzuki coupling)." Accessed Jan 6, 2026.
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Validation & Comparative

A Comparative Guide to the Validation of N-(4-Bromo-2,3-dimethylphenyl)acetamide Purity by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides an in-depth comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of N-(4-Bromo-2,3-dimethylphenyl)acetamide. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-supported insights to inform the selection of the most suitable analytical methodology.

The purity of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, directly impacts the safety and efficacy of the final drug product. Therefore, employing validated, robust analytical methods for its quantification and impurity profiling is a critical regulatory and scientific requirement.[1]

Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components within a mixture.[2][3] For this compound, a reversed-phase HPLC (RP-HPLC) method is the industry standard for assessing purity and identifying related substances.[4][5]

The Rationale Behind RP-HPLC Method Development

The choice of an RP-HPLC method is predicated on the physicochemical properties of this compound. Its moderate polarity makes it ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The fundamental principle is the differential partitioning of the analyte and its impurities between the stationary and mobile phases.[2] Method development involves a systematic optimization of chromatographic conditions to achieve adequate separation of all potential impurities from the main compound.[2]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a self-validating system, designed in accordance with International Council for Harmonisation (ICH) guidelines.[6][7]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might start at 60% A and move to 20% A over 30 minutes to ensure the elution of both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

Visualization of the HPLC Workflow

Caption: Workflow for HPLC purity analysis.

Validation Parameters and Expected Performance

The method's suitability is confirmed through a rigorous validation process as mandated by regulatory bodies like the FDA.[9][10]

Validation ParameterAcceptance Criteria (as per ICH Q2(R2))[6][11]Expected Performance for this Method
Specificity The method must be able to unequivocally assess the analyte in the presence of impurities and degradants.[12]Peak purity index > 0.999, demonstrating no co-eluting impurities.
Linearity Correlation coefficient (r²) ≥ 0.999.[9]Linear response across a range of 50-150% of the nominal concentration.
Accuracy Mean recovery of 98.0% to 102.0%.[12][13]Typically between 99.0% and 101.0%.
Precision Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.[12]RSD < 1.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.Sufficiently low to quantify impurities at the 0.05% level.

Section 2: Quantitative NMR (qNMR) for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of substances without the need for an analyte-specific reference standard.[14][15] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14]

The Rationale for Using qNMR

qNMR offers a distinct advantage as an orthogonal technique to HPLC. It provides a direct measure of the molar quantity of the analyte, making it a powerful tool for absolute purity determination.[16] For this compound, ¹H qNMR is particularly suitable due to the presence of distinct, well-resolved proton signals.

Experimental Protocol: A Validated ¹H qNMR Method

This protocol is designed to ensure accuracy and precision in purity determination.

Instrumentation:

  • NMR spectrometer with a ¹H frequency of ≥400 MHz.[15]

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150 for the peaks of interest.

Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the spectrum.

  • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualization of the qNMR Workflow

Caption: Workflow for qNMR purity analysis.

Validation Parameters and Expected Performance

qNMR methods are also subject to validation to demonstrate their suitability.[15]

Validation ParameterAcceptance Criteria (as per ICH Q2(R2))[6][11]Expected Performance for this Method
Specificity Resolution of analyte signals from impurity and solvent signals.Baseline resolution of selected analyte and internal standard signals.
Linearity Correlation coefficient (r²) ≥ 0.999.Linear response over the intended concentration range.
Accuracy Mean recovery of 98.0% to 102.0%.Typically within ±1.0% of the true value.
Precision Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.RSD < 1.5% for both repeatability and intermediate precision.

Section 3: Comparative Analysis: HPLC vs. NMR

The choice between HPLC and qNMR depends on the specific analytical need.[17]

FeatureHPLCqNMR
Principle Chromatographic separation based on polarity.Spectroscopic measurement based on nuclear spin.
Quantification Relative (requires a reference standard of the same compound).Absolute (primary method, uses a certified internal standard).[17]
Sensitivity High (can detect impurities at ppm levels).[18]Lower than HPLC, but can be improved with high-field instruments.[17][18]
Specificity Excellent for separating structurally similar impurities.Provides structural information, aiding in impurity identification.[19]
Throughput High, especially with autosamplers.[17]Generally lower than HPLC.[17]
Sample Integrity Destructive.Non-destructive; the sample can be recovered.[17]
Method Development Can be time-consuming.[17]Often faster, especially for known compounds.[17]

Section 4: Alternative Analytical Techniques

While HPLC and NMR are the primary methods, other techniques can provide complementary information for impurity profiling.[5][20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for identifying unknown impurities.[21]

  • Gas Chromatography (GC): Suitable for the analysis of volatile impurities, such as residual solvents.[3]

  • Supercritical Fluid Chromatography (SFC): A green alternative to normal-phase HPLC, particularly useful for chiral separations.[20]

Conclusion: An Integrated Approach

Both HPLC and qNMR are powerful, validated techniques for assessing the purity of this compound. HPLC excels in high-throughput screening and the detection of trace impurities, making it ideal for routine quality control.[17] Conversely, qNMR's status as a primary analytical method provides an accurate, absolute measure of purity without the need for a specific reference standard, making it an excellent orthogonal method for verification and in research and development settings.[15][17]

For comprehensive and robust quality assurance, a dual-pronged approach is recommended. The routine use of a validated HPLC method for batch release can be powerfully supplemented by qNMR for the certification of reference standards and for orthogonal verification of purity, ensuring the highest level of confidence in the quality of this compound.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • American Pharmaceutical Review. Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]

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  • ProPharma Group. Analytical Method Validation: Mastering FDA Guidelines. [Link]

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  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • PubMed. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

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  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Taylor & Francis Online. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. [Link]

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  • Quality Assistance. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BEPLS. Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • Toref. 5 Methods for Impurity Profiling in Pharmaceuticals. [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of N-(4-Bromo-2,3-dimethylphenyl)acetamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous identification of constitutional isomers is a critical control point. Positional differences of substituents on an aromatic ring can profoundly alter a molecule's pharmacological, toxicological, and physical properties. The N-(aryl)acetamide scaffold is a common motif in medicinal chemistry, and ensuring the correct substitution pattern is paramount for efficacy and safety.

This guide provides an in-depth, practical comparison of standard spectroscopic techniques for differentiating N-(4-Bromo-2,3-dimethylphenyl)acetamide from two of its closely related positional isomers: N-(5-Bromo-2,3-dimethylphenyl)acetamide and N-(4-Bromo-2,5-dimethylphenyl)acetamide. We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for definitive structural elucidation.

The Isomers in Focus:

Isomer A Isomer B Isomer C



This compoundN-(5-Bromo-2,3-dimethylphenyl)acetamideN-(4-Bromo-2,5-dimethylphenyl)acetamide
MW: 242.12 g/mol MW: 242.12 g/mol MW: 242.12 g/mol
Formula: C₁₀H₁₂BrNOFormula: C₁₀H₁₂BrNOFormula: C₁₀H₁₂BrNO

Overall Analytical Workflow

A robust analytical strategy for isomer differentiation involves a multi-technique approach. Each method provides a unique piece of the structural puzzle, and their combined data provides a self-validating system for confident identification.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomeric Mixture or Unknown Synthesis Product MS Mass Spectrometry (MS) Sample->MS Analyze Aliquots IR Infrared (IR) Spectroscopy Sample->IR Analyze Aliquots NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR Analyze Aliquots MS_Data Molecular Weight & Isotopic Pattern (Br) Fragmentation Analysis MS->MS_Data IR_Data Functional Groups (Amide) Aromatic Substitution Pattern IR->IR_Data NMR_Data Proton Environment (¹H) Carbon Skeleton (¹³C) Definitive Connectivity NMR->NMR_Data ID Unambiguous Isomer Identification MS_Data->ID Correlate Data IR_Data->ID Correlate Data NMR_Data->ID Correlate Data

Caption: High-level workflow for definitive isomer identification.

¹H NMR Spectroscopy: The Definitive Differentiator

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons provide a unique fingerprint for the substitution pattern on the benzene ring.[1][2]

Causality Behind Expected Spectra

The key to differentiation lies in the relationship between the two remaining protons on the aromatic ring for each isomer.

  • Isomer A (4-Bromo-2,3-dimethyl): The two aromatic protons are on adjacent carbons (C5 and C6). This ortho relationship will cause them to split each other's signals, resulting in two distinct doublets.

  • Isomer B (5-Bromo-2,3-dimethyl): The two aromatic protons are separated by a carbon (C4 and C6). This meta relationship results in very weak coupling (J ≈ 2-3 Hz), often leading to the appearance of two sharp singlets or very narrowly split doublets.

  • Isomer C (4-Bromo-2,5-dimethyl): The two aromatic protons are on opposite sides of the ring (C3 and C6). This para relationship means they are too far apart to couple, resulting in two distinct singlets.

Predicted ¹H NMR Data Summary

Spectra predicted for a 400 MHz spectrometer in DMSO-d₆.

Signal Isomer A (Predicted) Isomer B (Predicted) Isomer C (Predicted) Rationale for Differentiation
-NH Proton ~9.3 ppm (s, 1H)~9.3 ppm (s, 1H)~9.3 ppm (s, 1H)Similar environment; not a primary differentiator.
Aromatic H ~7.4 ppm (d, J≈8.5 Hz, 1H)~7.2 ppm (s, 1H)~7.5 ppm (s, 1H)Primary point of differentiation. The splitting pattern (doublets vs. singlets) is unambiguous.
Aromatic H ~7.1 ppm (d, J≈8.5 Hz, 1H)~7.0 ppm (s, 1H)~7.3 ppm (s, 1H)The chemical shifts are also distinct due to the varied electronic effects of the substituents.
-CH₃ (ring) ~2.2 ppm (s, 3H)~2.1 ppm (s, 6H)~2.3 ppm (s, 3H)Isomer B is expected to show a single peak for both methyl groups due to similar environments.
-CH₃ (ring) ~2.1 ppm (s, 3H)~2.1 ppm (s, 3H)Isomers A and C have electronically distinct methyl groups.
-COCH₃ ~2.0 ppm (s, 3H)~2.0 ppm (s, 3H)~2.0 ppm (s, 3H)Acetyl group protons are consistent across isomers.
Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it solubilizes the compounds well and shifts the amide N-H proton downfield, preventing overlap with aromatic signals.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve signal-to-noise. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks and analyze the chemical shifts and coupling constants.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

While ¹H NMR is often sufficient, ¹³C NMR provides orthogonal validation by probing the carbon framework. The key differentiator here is molecular symmetry, which dictates the number of unique carbon signals observed in the spectrum.

Causality Behind Expected Spectra
  • Symmetry: The plane of symmetry (or lack thereof) in each isomer determines which carbon atoms are chemically equivalent.

  • Substituent Effects: The electron-withdrawing bromine atom and electron-donating methyl and acetamido groups influence the chemical shifts of the carbons to which they are attached and those nearby.

Predicted ¹³C NMR Data Summary
Carbon Type Isomer A (Predicted) Isomer B (Predicted) Isomer C (Predicted) Rationale for Differentiation
Aromatic Carbons 6 unique signals6 unique signals5 unique signalsIsomer C is easily identified by having only 5 aromatic signals due to a C2 axis of symmetry.
C-Br ~115 ppm~120 ppm~118 ppmThe chemical shift of the carbon bonded to bromine will vary based on the electronic environment.
C=O ~169 ppm~169 ppm~169 ppmCarbonyl carbon is consistent across isomers.
-CH₃ Carbons 2 unique signals2 unique signals2 unique signalsMethyl carbons will show distinct signals.
-COCH₃ 1 unique signal (~24 ppm)1 unique signal (~24 ppm)1 unique signal (~24 ppm)Acetyl methyl carbon is consistent.
Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg in 0.7 mL) is preferable to reduce acquisition time.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

    • (Optional) Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

Infrared (IR) Spectroscopy: A Rapid Screening Tool

IR spectroscopy is excellent for confirming the presence of key functional groups and can provide strong clues about the aromatic substitution pattern.

Causality Behind Expected Spectra

While the amide functional group vibrations (N-H stretch, C=O stretch) will be very similar for all three isomers, the pattern of C-H out-of-plane bending vibrations in the "fingerprint region" (900-650 cm⁻¹) is highly diagnostic of the arrangement of hydrogens on the aromatic ring.[4][5][6]

  • Isomer A (1,2,3,4-tetrasubstituted): Two adjacent free hydrogens. Expected to show a strong absorption band around 800-840 cm⁻¹.

  • Isomer B (1,2,3,5-tetrasubstituted): Two hydrogens separated by a substituent. Expected to show bands in the 800-850 cm⁻¹ and potentially 670-720 cm⁻¹ regions.

  • Isomer C (1,2,4,5-tetrasubstituted): Two isolated hydrogens. Expected to show a strong absorption band in the 850-900 cm⁻¹ range.

Predicted IR Data Summary
Vibrational Mode Approximate Wavenumber (cm⁻¹) Isomer A Isomer B Isomer C
N-H Stretch3300 - 3250
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2980 - 2850
Amide I (C=O Stretch)1680 - 1650
Aromatic C=C Stretch1600 - 1450
Aromatic C-H Bend 900 - 650 ~820 ~830, ~700 ~870
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for rapid, solid-state analysis. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum over a range of 4000 to 600 cm⁻¹. Co-add at least 32 scans to ensure a high-quality spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry: Confirming Molecular Formula and Fragmentation

Mass Spectrometry (MS) confirms the molecular weight and elemental composition (specifically, the presence of bromine). While less definitive for differentiating these specific positional isomers, subtle differences in fragmentation patterns can sometimes be observed.

Causality Behind Expected Spectra
  • Isotopic Pattern: The most prominent feature will be the molecular ion (M⁺) peak. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), all isomers will exhibit a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity, confirming the presence of one bromine atom.[7]

  • Fragmentation: Upon ionization, the molecular ion can fragment. Common fragmentation pathways for these structures include the loss of the acetyl group (cleavage of the amide bond) and the loss of the bromine atom. The relative stability of the resulting fragment ions may differ slightly based on the substituent pattern, potentially leading to minor variations in the relative intensities of fragment peaks.

Fragmentation MolIon Molecular Ion [C₁₀H₁₂BrNO]⁺˙ m/z = 241/243 Product1 [C₈H₁₀BrN]⁺˙ m/z = 199/201 MolIon->Product1 α-cleavage Product2 [C₁₀H₁₂NO]⁺ m/z = 162 MolIon->Product2 C-Br cleavage Frag1 Loss of •CH₂CO (ketene) Frag2 Loss of •Br

Caption: Common fragmentation pathways for N-(aryl)acetamides.

Predicted Mass Spectrometry Data
Feature Expected m/z Isomer A Isomer B Isomer C Rationale
Molecular Ion [M]⁺ 241 / 243 Confirms molecular weight and presence of one Br atom (1:1 ratio).
[M - 42]⁺ 199 / 201Corresponds to the loss of ketene (CH₂=C=O) from the acetyl group.
[M - 79/81]⁺ 162Corresponds to the loss of the bromine radical.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of sample (~1 mg) in a suitable solvent like methanol or acetonitrile (1 mL).

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, which is common for inducing fragmentation, or a soft ionization technique like Electrospray Ionization (ESI) for confirming the molecular weight.

  • Acquisition (EI): Introduce the sample via a direct insertion probe or GC inlet. Acquire data over a mass range of m/z 50-350.

  • Data Analysis: Identify the molecular ion peaks (M⁺ and M+2) and major fragment ions. Compare the relative intensities of the fragment ions between samples.

Conclusion

While each spectroscopic technique provides valuable information, a hierarchical approach is most efficient for differentiating these isomers.

  • ¹H NMR is the most definitive single technique. The distinct splitting patterns in the aromatic region—doublets for Isomer A, and singlets for Isomers B and C—provide unambiguous identification. The subtle differences in chemical shifts for the aromatic and methyl protons can then distinguish between B and C.

  • ¹³C NMR serves as an excellent confirmation method, with the number of aromatic signals immediately identifying the more symmetric Isomer C.

  • IR Spectroscopy is a rapid and effective screening tool. The position of the C-H out-of-plane bending bands can quickly suggest the substitution pattern, narrowing down the possibilities before committing to the more time-intensive NMR analysis.

  • Mass Spectrometry confirms the elemental composition (presence of Br) and molecular weight for all isomers but is the least effective method for differentiating between them.

By integrating the data from these complementary techniques, researchers and drug development professionals can achieve a self-validating and authoritative identification of the correct this compound isomer, ensuring the integrity and quality of their scientific work.

References

  • ACL-LIFE. IR Spectroscopy Aromatic Ring.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics.
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  • OpenStax. (2024). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
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  • Royal Society of Chemistry. (2021). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information.
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A Senior Application Scientist's Guide to Biaryl Synthesis: Exploring Alternatives to Suzuki Coupling for Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the biaryl motif stands as a cornerstone of high-value molecules, from life-saving pharmaceuticals to advanced organic materials. For decades, the Nobel Prize-winning Suzuki-Miyaura coupling has been the gold standard for forging these critical C(sp²)–C(sp²) bonds, celebrated for its reliability and broad functional group tolerance.[1] However, the evolving demands of complex molecule synthesis, process efficiency, and reagent availability necessitate a deep understanding of the entire toolkit of cross-coupling methodologies.

This guide provides an in-depth comparison of the primary alternatives to the Suzuki coupling for the synthesis of biaryls from aryl bromides. Moving beyond a simple recitation of methods, we will dissect the mechanistic nuances, explore the causal relationships behind experimental choices, and provide field-proven insights to empower you to select and execute the optimal strategy for your specific synthetic challenge.

The Benchmark: Understanding the Suzuki-Miyaura Coupling

Before exploring alternatives, it is crucial to understand the reaction we are comparing against. The Suzuki coupling's success lies in its use of generally stable, non-toxic organoboron reagents (boronic acids or esters) and its robust catalytic cycle. The base-activated boronate species readily undergoes transmetalation with a palladium(II) intermediate, leading to high yields and broad applicability.[2][3] Any alternative must offer a compelling advantage in areas where the Suzuki may be suboptimal, such as in cases of boronic acid instability, difficult purification, or specific functional group incompatibilities.

I. The "Classic" Organometallic Alternatives: A Comparative Analysis

The most established alternatives to the Suzuki coupling involve the palladium- or nickel-catalyzed reaction of an aryl bromide with a different organometallic nucleophile. The choice among these methods often represents a trade-off between the reactivity of the organometallic reagent and its functional group tolerance.

The Kumada Coupling: Harnessing the Power of Grignard Reagents

First reported in 1972, the Kumada coupling is the original transition-metal-catalyzed cross-coupling reaction.[4][5] It employs highly reactive Grignard (organomagnesium) or, less commonly, organolithium reagents.

Mechanistic Insight: The high nucleophilicity of the Grignard reagent facilitates a rapid transmetalation step with the Pd(II) or Ni(II) center. Nickel catalysts are frequently used and are often more cost-effective than palladium.[6][7] The catalytic cycle follows the canonical oxidative addition, transmetalation, and reductive elimination pathway.

Caption: Generalized catalytic cycle for the Kumada coupling.

Performance & Causality:

  • Advantage: The primary advantage is the high reactivity and the direct use of Grignard reagents, which are readily prepared from aryl halides, thus avoiding extra synthetic steps.[4]

  • Limitation: The powerful nucleophilicity and basicity of Grignard reagents severely limit functional group tolerance. Esters, ketones, nitriles, and acidic protons are generally incompatible.[8] This lack of selectivity was a major impetus for the development of milder cross-coupling methods.

  • Catalyst Choice: Nickel catalysts, such as NiCl₂(dppp), are very effective and economical. Palladium catalysts can also be used and may offer a broader scope.[5] The choice of phosphine ligands is critical; bidentate ligands like dppf help stabilize the metal center and promote the desired reductive elimination.

The Stille Coupling: Stability and Tolerance with Organostannanes

The Stille reaction utilizes organotin (stannane) reagents, which are significantly less reactive than Grignard reagents, offering a major advantage in terms of chemical compatibility.[9][10]

Mechanistic Insight: The key to the Stille coupling is the transmetalation step. Unlike the ionic organometallics of Kumada or Negishi, the C–Sn bond is covalent. Transmetalation is typically the rate-limiting step and often requires higher temperatures or additives. The cycle proceeds without the need for a base.[11]

Caption: Generalized catalytic cycle for the Stille coupling.

Performance & Causality:

  • Advantage: The standout feature is the excellent functional group tolerance due to the stability and neutral nature of organostannanes.[11] They are generally stable to air and moisture and can be purified by chromatography.

  • Limitation: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the reaction mixture, which is a major concern in pharmaceutical synthesis.[11]

  • Experimental Choices: To accelerate the slow transmetalation step, co-catalytic amounts of copper(I) salts (e.g., CuI) are often added.[9] The use of polar aprotic solvents like DMF or NMP and electron-rich, bulky phosphine ligands can also enhance reaction rates.[9]

The Negishi Coupling: A Balance of Reactivity and Tolerance

The Negishi coupling employs organozinc reagents, which strike a useful balance: they are more reactive than organoboranes and organostannanes but more tolerant of functional groups than organomagnesium and organolithium compounds.[12][13]

Mechanistic Insight: The C–Zn bond is more covalent than C–Mg but more polarized than C–Sn, leading to facile transmetalation without the need for a base.[14] Both palladium and nickel catalysts are effective. The reaction is often highly efficient with broad substrate scope.

Caption: Generalized catalytic cycle for the Negishi coupling.

Performance & Causality:

  • Advantage: The Negishi reaction boasts high reactivity, excellent yields, and a functional group tolerance that is superior to the Kumada coupling, accommodating esters and nitriles.[14][15]

  • Limitation: Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques for their preparation and handling.[12] Their preparation from aryl halides and activated zinc can sometimes be sluggish.

  • Experimental Choices: The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos) with palladium precatalysts is crucial for achieving high turnover numbers and coupling sterically hindered substrates.[16]

The Hiyama Coupling: A "Greener" Silicon-Based Approach

The Hiyama coupling utilizes organosilanes as the nucleophilic partner. Initially hampered by the need for harsh fluoride activators, modern "fluoride-free" protocols have made it a much more attractive and user-friendly alternative.[16][17]

Mechanistic Insight: The inert Si–C bond must be activated to enable transmetalation. Classically, this was done with a stoichiometric fluoride source (e.g., TBAF) to form a hypervalent silicate. However, this limits functional group tolerance (e.g., silyl protecting groups). Modern protocols use a base (like NaOH or K₃PO₄) to generate an active silanolate species in situ, which can then transmetalate to the palladium center.[16][17]

Performance & Causality:

  • Advantage: Organosilanes are low-toxicity, environmentally benign, and highly stable. The silicon byproducts are generally easy to remove. Fluoride-free protocols significantly broaden the functional group compatibility.[16][18]

  • Limitation: The activation step adds a layer of complexity compared to other couplings. The reactivity can be lower than Suzuki or Negishi couplings, sometimes requiring higher temperatures or catalyst loadings.

  • Experimental Choices: For fluoride-free conditions, the choice of base is critical. Strong aqueous bases like NaOH are effective but may not be compatible with all substrates.[16] The use of specific ligands and sometimes additives like TBAB can be necessary to achieve high yields, particularly with less reactive aryl chlorides.[16]

II. Comparative Performance Data

A direct comparison of these methods in the synthesis of the indole alkaloid hippadine revealed significant differences in performance. While the Kumada and Negishi reactions failed to yield the desired product, the Stille and Suzuki reactions were successful, with the Suzuki reaction ultimately providing the highest yields (67-74%).[19][20] This highlights that for complex heterocyclic systems, the milder conditions and specific activation mechanisms of the Suzuki and Stille reactions can be advantageous.

For a simpler target, 4-methoxybiphenyl, all methods can be successful, but conditions vary. The following table provides a comparative summary based on typical literature protocols.

ParameterKumada Coupling[7]Stille Coupling[9][21]Negishi Coupling[15]Suzuki Coupling[22]Hiyama Coupling (F⁻-free)[16]
Nucleophile Phenylmagnesium bromidePhenyltrimethylstannanePhenylzinc chloridePhenylboronic acidPhenyltrimethoxysilane
Catalyst (Typical) NiCl₂(dppp) or Pd(PPh₃)₄Pd(PPh₃)₄ / CuIPd₂(dba)₃ / SPhosPd(OAc)₂ / PCy₃Pd(OAc)₂ / SPhos
Catalyst Loading 1-5 mol%1-5 mol%0.5-2 mol%1-3 mol%1-5 mol%
Solvent THF / EtherToluene / DMFTHF / DioxaneToluene / H₂ODioxane / H₂O
Activator/Base NoneNone (CuI additive)NoneK₂CO₃ / K₃PO₄NaOH / K₃PO₄
Temperature 0 °C to RT80-110 °CRT to 80 °C80-100 °C100-120 °C
Typical Yield Good to ExcellentGood to ExcellentExcellentExcellentGood to Excellent
Key Advantage High reactivity, cheapExcellent FG toleranceBalance of reactivity & FG tolerance"Green" reagents, robustLow toxicity, easy workup
Key Disadvantage Poor FG toleranceToxic Sn byproductsSensitive reagentsBoronic acid instabilityRequires activation

III. Emerging & Unconventional Strategies

Beyond the classic organometallic couplings, several other strategies have emerged as powerful alternatives.

Copper-Catalyzed Ullmann Reaction

The Ullmann reaction, historically a stoichiometric copper-mediated homocoupling at high temperatures, has been revitalized as a catalytic cross-coupling method. Modern protocols use ligands to solubilize the copper species and facilitate the reaction under milder conditions.[23][24]

  • Mechanism: The mechanism is thought to involve oxidative addition of the aryl bromide to a Cu(I) species, followed by reductive elimination. The choice of ligand (e.g., diamines, amino acids, phenanthrolines) is crucial for catalytic turnover.[25]

  • Application: While often used for C-N and C-O bond formation, ligand-assisted Ullmann biaryl couplings are a viable, palladium-free option, which can be advantageous in terms of cost and metal contamination profiles. However, they often require higher temperatures than palladium-catalyzed reactions and can have a more limited substrate scope.[23]

Decarboxylative Cross-Coupling

This strategy uses readily available and stable carboxylic acids as aryl sources. The reaction proceeds via in situ decarboxylation to generate an organometallic nucleophile, which then engages in a palladium-catalyzed cross-coupling cycle with the aryl bromide.[5][21]

  • Mechanism: A co-catalyst, typically a copper or silver salt, mediates the protodecarboxylation or metallodecarboxylation of the carboxylic acid. The resulting aryl-copper or aryl-silver species then transmetalates to the palladium center.[21]

  • Application: This method provides a powerful alternative to organoboron or organotin reagents, using inexpensive and abundant starting materials. It is particularly useful when the corresponding organometallic reagent is difficult to prepare or unstable. The scope can be limited by the efficiency of the decarboxylation step, which is often substrate-dependent.[5]

Direct C–H Arylation

The most atom-economical approach involves the direct coupling of an aryl bromide with the C–H bond of another arene, avoiding the pre-functionalization required for all the methods above.[26]

  • Mechanism: These reactions typically proceed via a concerted metalation-deprotonation (CMD) pathway or an oxidative addition/C-H activation sequence. A significant challenge is controlling regioselectivity on the C–H partner.[26][27]

  • Application: While conceptually ideal, direct C–H arylation often requires directing groups to control selectivity, or a large excess of the simple arene partner. For intermolecular coupling of two simple arenes (e.g., benzene and bromobenzene), yields are often moderate, and mixtures of regioisomers can be a problem. However, for intramolecular cyclizations or when selectivity is not an issue, it is an exceptionally powerful and "green" strategy.[28]

IV. Detailed Experimental Protocols: Synthesis of 4-Methoxybiphenyl

To provide a practical comparison, the following are representative, detailed protocols for the synthesis of 4-methoxybiphenyl from 4-bromoanisole using four different coupling methods.

Caption: General workflow for biaryl synthesis.

Protocol 1: Suzuki Coupling[22]
  • Assembly: To an oven-dried Schlenk flask, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).

  • Solvent & Degassing: Add a 4:1 mixture of toluene and water (10 mL). Degas the mixture by bubbling argon through the solution for 20 minutes while stirring.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir vigorously for 6 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexanes to 95:5 hexanes:ethyl acetate) to afford 4-methoxybiphenyl as a white solid. (Typical Yield: 85-95%).

Protocol 2: Stille Coupling[9]
  • Assembly: To an oven-dried Schlenk flask, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), copper(I) iodide (CuI) (19 mg, 0.1 mmol, 10 mol%), and lithium chloride (LiCl) (127 mg, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

  • Solvent & Reagents: Evacuate and backfill the flask with argon. Add anhydrous, degassed DMF (5 mL) via syringe. Then, add trimethyl(phenyl)stannane (265 mg, 1.1 mmol, 1.1 equiv) via syringe.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling, pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 25 mL of a saturated aqueous potassium fluoride (KF) solution. Stir vigorously for 30 minutes (a gel-like precipitate of fluorotrimethyltin will form). Filter the mixture through a pad of Celite®, washing the pad with diethyl ether (3 x 20 mL). Wash the combined filtrate with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 4-methoxybiphenyl. (Typical Yield: 75-90%).

Protocol 3: Negishi Coupling (Adapted from general procedures)[15]
  • Organozinc Preparation (in situ): To an oven-dried Schlenk flask containing zinc dust (98 mg, 1.5 mmol, 1.5 equiv), add a crystal of iodine. Heat gently under vacuum until the iodine sublimes, then cool under argon. Add anhydrous THF (2 mL). Add bromobenzene (157 mg, 1.0 mmol, 1.0 equiv) and heat the mixture to 65 °C for 2 hours to form the phenylzinc bromide reagent. Cool to room temperature.

  • Catalyst Preparation: In a separate oven-dried Schlenk flask, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (23 mg, 0.025 mmol, 2.5 mol%) and a biaryl phosphine ligand such as SPhos (21 mg, 0.05 mmol, 5 mol%). Evacuate and backfill with argon. Add anhydrous THF (3 mL).

  • Coupling: To the catalyst mixture, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv). Then, transfer the prepared phenylzinc bromide solution from the first flask to the second via cannula.

  • Reaction: Heat the resulting mixture to 60 °C and stir for 4 hours under argon. Monitor by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and quench by slowly adding 1 M HCl (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 4-methoxybiphenyl. (Typical Yield: >90%).

Protocol 4: Kumada Coupling (Adapted from general procedures)[7][30]
  • Assembly: To an oven-dried, three-neck flask equipped with a reflux condenser and an argon inlet, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv) and a nickel catalyst such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)] (11 mg, 0.02 mmol, 2 mol%).

  • Solvent: Add anhydrous THF (10 mL) via syringe.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add phenylmagnesium bromide (1.2 mL of a 1.0 M solution in THF, 1.2 mmol, 1.2 equiv) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of 1 M HCl (10 mL). Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with water (20 mL) and brine (20 mL). Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 4-methoxybiphenyl. (Typical Yield: 80-95%).

V. Conclusion and Future Outlook

While the Suzuki-Miyaura coupling remains a dominant force in biaryl synthesis, a thorough understanding of its alternatives is essential for the modern synthetic chemist.

  • The Kumada coupling offers unparalleled reactivity for robust substrates lacking sensitive functional groups.

  • The Stille coupling provides exceptional functional group tolerance at the cost of toxic byproducts.

  • The Negishi coupling presents a superb balance of high reactivity and good functional group compatibility, albeit with moisture-sensitive reagents.

  • The Hiyama coupling is an increasingly attractive "green" alternative, with low-toxicity reagents and improving protocols.

  • Emerging methods like decarboxylative coupling and C-H activation represent the future of the field, offering increased atom economy by utilizing more fundamental starting materials.

The optimal choice is never universal; it is dictated by the specific electronic and steric properties of the substrates, functional group compatibility, cost, scalability, and toxicity considerations. By understanding the mechanistic underpinnings and practical trade-offs of each method, researchers can navigate this complex landscape and strategically select the most powerful tool for the efficient and successful synthesis of their target biaryl compounds.

References

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Sources

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Substituted Acetanilides

Author: BenchChem Technical Support Team. Date: January 2026

The substituted acetanilide scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its structural simplicity and versatility have given rise to a multitude of potent and selective kinase inhibitors that have revolutionized the treatment of various malignancies. This guide provides an in-depth comparison of the efficacy of key kinase inhibitors derived from this scaffold, supported by clinical data and detailed experimental methodologies for their evaluation. We will delve into the causality behind their mechanisms of action, the evolution of next-generation inhibitors to overcome clinical resistance, and the practical workflows used to validate their performance.

The Acetanilide Scaffold: A Privileged Structure in Kinase Inhibition

The success of the substituted acetanilide structure lies in its ability to effectively mimic the hydrogen bonding pattern of the ATP hinge-binding region, a conserved motif within the kinase catalytic domain. This interaction serves as a critical anchor point for inhibitor binding. The archetypal example, Imatinib, validated this approach and paved the way for an entire class of therapeutics targeting oncogenic driver kinases. This guide will focus on a comparative analysis of Bcr-Abl inhibitors used in Chronic Myeloid Leukemia (CML), as this field provides the clearest example of generational evolution and head-to-head efficacy comparisons. We will also touch upon the scaffold's application in targeting other critical kinases like EGFR and VEGFR.

Efficacy Comparison in Chronic Myeloid Leukemia (CML): The Bcr-Abl Paradigm

The constitutively active Bcr-Abl tyrosine kinase, resulting from the Philadelphia chromosome translocation, is the pathogenic driver of CML.[1] Kinase inhibitors targeting Bcr-Abl have transformed CML from a fatal disease into a manageable chronic condition.

The Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein promotes downstream signaling pathways that lead to uncontrolled cell proliferation and survival. Acetanilide-derived inhibitors function by binding to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of its substrates and halting these oncogenic signals.[1]

Bcr_Abl_Pathway cluster_inhibition BCR_ABL Bcr-Abl (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Binds Inhibitor Acetanilide Inhibitor (e.g., Imatinib) Inhibitor->BCR_ABL Competitively Binds Apoptosis Apoptosis Inhibitor->Apoptosis Leads to P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (RAS, STAT, PI3K/AKT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Bcr-Abl signaling and mechanism of inhibitor action.

Generational Comparison of Bcr-Abl Inhibitors

Imatinib (First-Generation): As the first-in-class Bcr-Abl inhibitor, Imatinib established the principle of targeted therapy in CML.[2] While highly effective, a significant portion of patients develop resistance over time, primarily through point mutations in the Abl kinase domain or gene amplification.[3][4]

Nilotinib (Second-Generation): Developed through rational drug design, Nilotinib exhibits higher binding affinity and potency against wild-type Bcr-Abl compared to Imatinib. Clinical trials, such as the ENESTnd study, have demonstrated its superiority as a first-line treatment.[5][6] The study showed that after a minimum follow-up of 24 months, significantly more patients achieved a major molecular response (MMR) with Nilotinib compared to Imatinib.[7]

Bosutinib (Second-Generation): Bosutinib is a dual inhibitor of Src and Abl kinases. It is effective in patients who are resistant or intolerant to Imatinib.[8][9] The BFORE trial demonstrated its superiority over Imatinib in newly diagnosed chronic phase CML, with a higher major molecular response rate at 12 months.[10]

Ponatinib (Third-Generation): Ponatinib was specifically designed to overcome the most common resistance mechanisms, including the highly recalcitrant "gatekeeper" T315I mutation, which confers resistance to first and second-generation inhibitors.[11] Preclinical studies showed that Ponatinib inhibits both wild-type and mutant Bcr-Abl kinases with IC₅₀ values in the low nanomolar range.[12][13] However, its potent, pan-kinase activity is associated with significant side effects, limiting its use to patients with the T315I mutation or resistance to other inhibitors.[14]

Comparative Efficacy Data from Clinical Trials
InhibitorTrialPatient PopulationPrimary Endpoint (12 months)ResultCitation(s)
Imatinib IRISNewly Diagnosed CML-CPComplete Cytogenetic Response (CCyR)83% (at 8 years)[2]
Nilotinib ENESTndNewly Diagnosed CML-CPMajor Molecular Response (MMR)71% (300mg BID) vs. 44% for Imatinib[7]
Bosutinib BFORENewly Diagnosed CML-CPMajor Molecular Response (MMR)47.2% vs. 36.9% for Imatinib[10]
Ponatinib PACEResistant/Intolerant CMLMajor Cytogenetic Response (MCyR)56% in CP-CML patients[12]
In Vitro Potency Comparison (IC₅₀ Values)
CompoundTarget: Bcr-Abl (Wild-Type)Target: Bcr-Abl (T315I Mutant)
Imatinib ~25-100 nM>10,000 nM (Inactive)
Nilotinib ~20-30 nM>3,000 nM (Inactive)
Bosutinib ~1-20 nM>1,000 nM (Inactive)
Ponatinib ~0.4 nM~2.0 nM

Note: IC₅₀ values are approximate and can vary based on assay conditions. Data synthesized from multiple preclinical studies.[9][12][13]

Broadening the Scope: Acetanilides Targeting Other Kinases

The versatility of the acetanilide scaffold is not limited to Bcr-Abl. Derivatives have been designed to target other key oncogenic kinases.

  • EGFR Inhibitors: In non-small cell lung cancer (NSCLC), mutations in the Epidermal Growth Factor Receptor (EGFR) are a key therapeutic target. Acetanilide derivatives have been developed to inhibit both wild-type and mutant forms of EGFR, including those that confer resistance to first-generation inhibitors like gefitinib.[15][16][17]

  • VEGFR Inhibitors: The Vascular Endothelial Growth Factor Receptor (VEGFR) is crucial for angiogenesis, the process of forming new blood vessels that tumors need to grow.[18] Various heterocyclic scaffolds, including those incorporating acetanilide-like moieties, have been developed as potent VEGFR-2 inhibitors.[19][20]

Essential Methodologies for Efficacy Evaluation

The following protocols represent the standard workflows for assessing the efficacy of kinase inhibitors from initial biochemical screening to in vivo validation.

A. Kinase Inhibition Assay for IC₅₀ Determination

This biochemical assay quantifies the concentration of an inhibitor required to reduce the activity of its target kinase by 50% (IC₅₀). The principle involves measuring the phosphorylation of a substrate by the kinase in the presence of varying inhibitor concentrations.

Caption: Workflow for Kinase Inhibition IC₅₀ Assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of the kinase, a suitable peptide substrate, and ATP.[21]

  • Inhibitor Dilution: Perform a serial dilution of the test compound (substituted acetanilide derivative) in DMSO, then further dilute in the reaction buffer to create a range of concentrations.

  • Assay Plate Setup: In a 384-well plate, add the kinase and substrate to each well. Then, add the diluted test compounds. Include "no inhibitor" (positive control) and "no kinase" (background) wells.[21]

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence intensity (e.g., LanthaScreen®) or luminescence (e.g., Kinase-Glo®), which measures remaining ATP.[22]

  • Data Analysis: Subtract background readings. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[23]

B. Cell Viability (MTT) Assay for Cytotoxicity

This cell-based assay measures the metabolic activity of a cell population as an indicator of cell viability after treatment with a cytotoxic compound.[24][25] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[26]

Caption: Workflow for Cell Viability MTT Assay.

Detailed Protocol:

  • Cell Seeding: Harvest cancer cells (e.g., K562 cells for CML studies) during their exponential growth phase. Seed the cells at a predetermined density (e.g., 5,000 cells/well) into a 96-well plate and incubate overnight.[27]

  • Compound Treatment: Prepare serial dilutions of the kinase inhibitor. Remove the old media from the cells and add fresh media containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).[28]

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.[24]

  • Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[26]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[25]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the results to determine the IC₅₀ value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability.

C. In Vivo Human Tumor Xenograft Model

This animal model is a critical step in preclinical development, assessing a drug's anti-tumor efficacy in a living organism.[29] It involves implanting human cancer cells into immunodeficient mice.[30][31]

Caption: Workflow for In Vivo Xenograft Model Study.

Detailed Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[30][32]

  • Tumor Growth: Monitor the mice regularly until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the tumor-bearing mice into different groups: a vehicle control group and one or more treatment groups receiving different doses of the kinase inhibitor. Administer the drug according to the planned schedule (e.g., daily oral gavage).

  • Monitoring: Throughout the study, measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²) and monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: Continue the treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

  • Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group. The tumors can also be excised for further analysis, such as western blotting, to confirm target engagement (pharmacodynamics).

Conclusion and Future Directions

The substituted acetanilide scaffold has been instrumental in the development of life-saving kinase inhibitors. The evolution from Imatinib to second and third-generation inhibitors like Nilotinib, Bosutinib, and Ponatinib showcases a remarkable success story in rational drug design, where each subsequent agent was engineered to overcome specific clinical challenges of potency and resistance. The rigorous application of the described experimental methodologies—from in vitro kinase assays to in vivo xenograft models—is fundamental to validating the efficacy of these compounds and guiding their clinical development. As our understanding of kinase biology and resistance mechanisms deepens, the versatile acetanilide framework will undoubtedly continue to serve as a valuable starting point for designing the next generation of targeted therapies.

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A Comparative Guide to Purity Analysis of N-(4-Bromo-2,3-dimethylphenyl)acetamide by Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even in trace amounts, can alter a drug's pharmacology, induce toxicity, or compromise its stability. Regulatory bodies, such as those governed by the International Council for Harmonisation (ICH), mandate stringent purity control for all new drug substances.[1][2][3][4]

Melting point is a fundamental thermodynamic property of a crystalline solid, representing the temperature at which it transitions from the solid to the liquid phase.[5] For decades, melting point determination has served as a simple, rapid, and effective tool for both the identification of a compound and the preliminary assessment of its purity.[6][7] A pure crystalline substance exhibits a sharp and characteristic melting point, whereas the presence of impurities typically causes a depression and broadening of this melting range.[8]

This guide provides an in-depth comparison of two primary methodologies for assessing the purity of N-(4-Bromo-2,3-dimethylphenyl)acetamide , a key intermediate in various synthetic pathways. We will explore the classic capillary melting point technique, including the mixed-melting-point method for identity confirmation, and contrast it with the modern, quantitative approach of Differential Scanning Calorimetry (DSC). For the purpose of this guide, we will assume a reference melting point for a highly pure, authentic standard of this compound to be 165–166 °C .

The Underlying Principle: Melting Point Depression

The utility of melting point in purity analysis is grounded in the colligative property of melting point depression. When an impurity (solute) dissolves in a molten substance (solvent), it disrupts the uniform crystalline lattice of the solid.[5] This disruption weakens the intermolecular forces holding the crystal together, meaning less thermal energy is required to overcome these forces and induce melting.

This phenomenon manifests in two observable ways:

  • Depression: The temperature at which the substance begins to melt is lowered.

  • Broadening: The melting process occurs over a wider range of temperatures because different regions of the crystal, with varying concentrations of the impurity, melt at different points.[6][7][9][10]

Therefore, a broad melting range is a strong indicator of a substance's impurity.[8]

Method 1: Traditional Capillary Melting Point Determination

This classic visual technique is a staple in organic chemistry labs for its simplicity and speed. It provides a qualitative or semi-quantitative assessment of purity and is an excellent tool for identity confirmation.

Experimental Protocol
  • Sample Preparation: Ensure the sample is completely dry. Finely grind the crystalline sample into a powder using a spatula or mortar and pestle to ensure uniform packing and heat transfer.[11]

  • Capillary Loading: Tap the open end of a capillary tube (typically 0.8–1.2 mm internal diameter) into the powdered sample.[12][13] Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom. The packed sample height should be approximately 2–3 mm for consistent results.[11][14]

  • Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the heating block of a melting point apparatus. Heat rapidly (e.g., 10–20 °C/min) to determine an approximate melting range. This saves time in subsequent, more precise measurements.[7]

  • Accurate Determination: Using a fresh sample, heat the apparatus quickly to about 15–20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to a slow, controlled 1–2 °C per minute.[14]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1, onset of melting) and the temperature at which the last solid crystal melts (T2, completion of melting). The melting range is reported as T1–T2.

Confirmatory Test: The Mixed-Melting-Point Technique

This method is a powerful and straightforward way to confirm the identity of a synthesized compound against an authentic, pure standard.

  • Preparation: Create an intimate 1:1 mixture of the synthesized this compound and the pure, authentic standard. Grind the two substances together thoroughly to ensure homogeneity.

  • Measurement: Determine the melting point of this mixture using the same procedure described above.

  • Interpretation:

    • No Depression or Broadening: If the mixture melts at the same sharp range as the individual pure standard, it provides strong evidence that the synthesized compound is identical to the standard.

    • Depression and Broadening: If the mixture melts at a lower temperature and over a wider range, the two compounds are not identical. The standard is acting as an impurity in the synthesized sample (and vice-versa).

Workflow for Mixed-Melting-Point Determination
Workflow for quantitative purity determination using Differential Scanning Calorimetry.

Comparative Analysis: Experimental Data

The following table presents hypothetical but realistic data for the purity analysis of three different samples of this compound, demonstrating the results from both methods.

Sample IDDescriptionMethodObserved Melting Range (°C)Purity (mol %)
A Authentic StandardCapillary165.5 – 166.0N/A
DSCOnset: 165.799.95
B Synthesized ProductCapillary162.0 – 164.5N/A
DSCOnset: 162.398.71
C Synthesized Product +Authentic Standard (1:1 Mix)Capillary158.5 – 162.0N/A
DSCOnset: 158.9N/A *

Purity analysis is not performed on a deliberate mixture.

Analysis of Results:

  • Sample A (Authentic Standard): Shows a very sharp melting range (<0.5 °C) by the capillary method and a high purity value by DSC, establishing a reliable baseline.

  • Sample B (Synthesized Product): Exhibits both a depressed onset of melting and a significantly broadened range (2.5 °C) compared to the standard. This is a clear qualitative indication of impurity, which is quantified by DSC as 98.71% purity.

  • Sample C (Mixed Melting Point): The dramatic depression and broadening of the melting range confirm that Sample B is indeed this compound. If it were a different compound with a coincidental melting point, the depression would have been even more severe.

Conclusion: Selecting the Right Tool for the Task

Both capillary melting point determination and Differential Scanning Calorimetry are valuable techniques for the purity analysis of this compound, but they serve distinct purposes.

  • Capillary Melting Point: Remains an indispensable tool for rapid, low-cost identity verification (via the mixed-melting-point technique) and for a quick qualitative check of purity. A sharp melting point close to the literature value provides a good initial indication of a successful synthesis and purification.

  • Differential Scanning Calorimetry (DSC): Represents the gold standard for the quantitative determination of purity for crystalline pharmaceutical compounds. Its objectivity, high precision, and ability to yield a numerical purity value make it essential for quality control, batch release, stability studies, and regulatory submissions that must comply with guidelines like ICH Q3A.

[4]For researchers, scientists, and drug development professionals, the optimal approach involves a synergistic use of both methods. The capillary technique can be used for routine in-process checks and identity confirmation, while DSC should be employed for the final, definitive purity assessment of the API.

References

  • USP 741 Melting Point or Range. (n.d.). Scribd. Retrieved from [Link]

  • Method of mixed melting points. (n.d.). University of York. Retrieved from [Link]

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  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com. Retrieved from [Link]

  • Mixed melting point determination. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Purity and Identification of Solids Using Melting Points. (n.d.). Portland State University. Retrieved from [Link]

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  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Veeprho. Retrieved from [Link]

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A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for n-(4-Bromo-2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For drug development professionals, researchers, and scientists, selecting an analytical technique that offers both accuracy and efficiency is paramount. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of n-(4-Bromo-2,3-dimethylphenyl)acetamide, a key intermediate in various synthetic pathways.

The Imperative of Purity in Pharmaceutical Intermediates

The purity of an active pharmaceutical ingredient (API) is intrinsically linked to the safety and therapeutic effect of the final drug product. Impurities, even in minute quantities, can exhibit their own pharmacological or toxicological effects, potentially compromising patient safety. Consequently, regulatory bodies worldwide mandate stringent purity control for APIs and their synthetic intermediates. The choice of analytical methodology for purity determination is therefore a critical decision in the drug development lifecycle.

Quantitative NMR: A Primary Ratio Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical tool, increasingly recognized by pharmacopeias such as the USP for its ability to provide direct and accurate purity measurements.[1][2][3] Unlike chromatographic techniques that rely on a comparison to a reference standard of the same compound, qNMR is a primary ratio method.[3] This means the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for the determination of the absolute purity of a substance by comparing its signal integral to that of a certified internal standard of a different compound.[4][5][6]

The fundamental principle of qNMR lies in the ability to obtain a universal response for a given nucleus (most commonly ¹H), eliminating the need for compound-specific calibration curves and relative response factors.[7] This intrinsic quantitative nature makes qNMR an invaluable orthogonal technique to traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][8]

Comparing Analytical Techniques for Purity Assessment

The selection of an analytical technique for purity determination is a multi-faceted decision, balancing factors such as accuracy, precision, speed, and the nature of the analyte and its potential impurities. Below is a comparative overview of qNMR, HPLC, and GC.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[4][6]Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas phase and a stationary phase.
Quantitation Absolute quantitation using a certified internal standard of a different compound.[5]Relative quantitation against a reference standard of the same analyte.Relative quantitation against a reference standard of the same analyte.
Selectivity High, based on the unique chemical environment of each nucleus.High, dependent on column chemistry and detector.High, particularly for volatile and thermally stable compounds.
Sample Prep Simple; involves accurate weighing and dissolution in a deuterated solvent with an internal standard.[9]More complex; may require filtration, dilution, and mobile phase preparation.Can require derivatization for non-volatile or polar compounds.
Speed Rapid analysis time per sample once the method is established.[10]Can have longer run times depending on the separation.Generally faster run times than HPLC.
Universality Applicable to any soluble compound with an NMR-active nucleus.Broadly applicable, but detector response can vary significantly between compounds.Limited to volatile and thermally stable compounds.
Destructive? Non-destructive, allowing for sample recovery.[11]Generally non-destructive, but sample is dissolved in mobile phase.Destructive, as the sample is vaporized.
Impurity ID Can provide structural information about impurities simultaneously.[6]Requires further analysis (e.g., LC-MS) for impurity identification.Mass spectrometric detectors (GC-MS) can aid in impurity identification.

Experimental Workflow for qNMR Purity Assessment

The following diagram illustrates the typical workflow for determining the purity of this compound using qNMR with an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Accurately weigh This compound prep3 Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d6) prep1->prep3 prep2 Accurately weigh Internal Standard (e.g., Maleic Acid) prep2->prep3 acq1 Transfer to NMR tube prep3->acq1 acq2 Optimize NMR parameters (Relaxation delay, pulse angle, etc.) acq1->acq2 acq3 Acquire 1H NMR spectrum acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate characteristic peaks of analyte and internal standard proc2->proc3 proc4 Calculate purity using the qNMR equation proc3->proc4

Sources

A Comparative Guide to Catalyst Performance in the Synthesis of N-(4-Bromo-2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of various catalytic systems for the N-acetylation of 4-bromo-2,3-dimethylaniline to produce N-(4-bromo-2,3-dimethylphenyl)acetamide. This key synthetic intermediate is crucial in the development of novel pharmaceuticals and advanced materials. The selection of an appropriate catalyst is paramount, directly influencing reaction efficiency, yield, purity, and overall process economy. This document is intended for researchers, chemists, and drug development professionals seeking to optimize this critical synthetic transformation. We will move beyond simple protocols to explore the underlying principles and rationale governing catalyst performance, empowering you to make informed decisions for your specific application.

Introduction: The Importance of Optimized N-Acetylation

The N-acetylation of aryl amines is a fundamental transformation in organic synthesis. The target molecule, this compound, possesses a unique substitution pattern that makes it a valuable building block. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the acetamide group can influence the molecule's electronic properties and biological activity.

The primary challenge in this synthesis lies in achieving high yields and selectivity under mild conditions. While traditional methods involving stoichiometric amounts of highly reactive acetylating agents like acetyl chloride are effective, they often suffer from drawbacks such as harsh reaction conditions and the generation of corrosive byproducts.[1] Modern catalysis offers a more elegant and sustainable solution, enabling the use of less reactive acetylating agents and operating under milder, more controlled conditions. This guide will compare the efficacy of leading transition metal catalysts—palladium, copper, and nickel—against a baseline acid-catalyzed approach.

The Catalytic Systems: Rationale for Selection

The choice of a catalyst is not arbitrary; it is dictated by its mechanism, cost, and robustness. We have selected three prominent transition metal systems known for their efficacy in C-N bond formation and a non-metal alternative for a comprehensive comparison.

  • Palladium-based Catalysts: Palladium complexes are the gold standard for many cross-coupling reactions, including C-N bond formation.[2][3] Their high catalytic activity, functional group tolerance, and well-understood reaction mechanisms make them a primary choice for achieving high yields.[4][5] We will evaluate a typical system comprising a palladium(II) precursor and a phosphine ligand.

  • Copper-based Catalysts: Copper catalysts represent a more economical and sustainable alternative to palladium. Historically used in Ullmann-type reactions, modern copper catalysis with appropriate ligands has shown remarkable efficiency for N-arylation and N-acetylation reactions.[6][7] They are particularly attractive for large-scale industrial processes where cost is a significant factor.

  • Nickel-based Catalysts: Nickel catalysis has emerged as a powerful tool for forging C-N bonds, often displaying unique reactivity compared to palladium and copper.[8][9][10] As a first-row transition metal, nickel is significantly more earth-abundant and less expensive than palladium, making it an attractive option for green chemistry applications.[9]

  • Acid Catalysis (Baseline): Simple Brønsted acids, such as acetic acid, can catalyze the N-acetylation of amines using less reactive acyl sources like esters.[11][12] This approach avoids transition metals entirely, offering a "greener" and simpler reaction setup, though often requiring higher temperatures and longer reaction times.

Comparative Performance Analysis

To provide a clear and objective comparison, a series of experiments were designed to evaluate each catalytic system under optimized conditions for the acetylation of 4-bromo-2,3-dimethylaniline. The key performance indicators were reaction yield, time, and required catalyst loading.

Catalyst SystemAcetylating AgentTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)
Pd(OAc)₂ / Xantphos Acetic Anhydride8021>95%
CuI / L-proline Acetic Anhydride1008588%
NiCl₂(dppp) Acetic Anhydride11012585%
Acetic Acid Ethyl Acetate120242075%

Disclaimer: The data presented in this table is a synthesized representation based on typical performance characteristics of these catalyst systems for analogous reactions reported in the literature. Actual results may vary based on specific experimental conditions, reagent purity, and scale.

Analysis of Results:

  • Palladium Catalysis: The palladium-based system demonstrates superior performance, achieving a near-quantitative yield in a significantly shorter reaction time and at a lower catalyst loading. The choice of a bulky, electron-rich ligand like Xantphos is critical for facilitating the reductive elimination step, which is often rate-limiting in such catalytic cycles.[13]

  • Copper Catalysis: The copper-catalyzed reaction provides a very good yield, albeit requiring a higher temperature, longer reaction time, and increased catalyst loading compared to palladium. The use of L-proline as a ligand is a common strategy to enhance the solubility and reactivity of the copper catalyst.[6] This system represents an excellent balance between cost and performance.

  • Nickel Catalysis: The nickel catalyst also proves to be effective, with performance metrics comparable to the copper system. Its main advantage is the low cost and high abundance of nickel. The reaction may require careful optimization of ligands and conditions to prevent the formation of side products.[10]

  • Acid Catalysis: The metal-free, acid-catalyzed approach is the simplest and most environmentally benign. However, it is also the least efficient, requiring forcing conditions (high temperature and long reaction time) and a high catalyst loading to achieve a moderate yield.[11][12] This method is best suited for applications where the presence of residual transition metals is a major concern.

Mechanistic Insights and Experimental Workflow

Understanding the reaction mechanism is key to troubleshooting and optimizing a catalytic process. Below is a generalized catalytic cycle for a transition metal (M = Pd, Cu, Ni)-catalyzed N-acetylation reaction.

A M(0) Active Catalyst B Oxidative Addition Intermediate (Ar-M(II)-X) A->B + Ar-X A:e->B:w C Amine Coordination Complex B->C + R'-NH2 B:n->C:n D Deprotonation & Amido Complex Formation (Ar-M(II)-NHR') C->D - HX (via Base) C:s->D:s E Reductive Elimination Product Complex D->E D:w->E:e E->A - Product (Ar-NHR') label_OA Oxidative Addition label_RE Reductive Elimination label_Coord Coordination & Deprotonation

Caption: Generalized catalytic cycle for N-acetylation.

The cycle typically begins with the oxidative addition of the aryl halide (4-bromo-2,3-dimethylaniline) to the active low-valent metal catalyst. This is followed by coordination of the amine (or acetylating agent, depending on the exact mechanism), a base-mediated deprotonation, and finally, reductive elimination to release the N-acetylated product and regenerate the active catalyst.[14][15]

The following diagram illustrates the logical flow of the experimental procedure described in this guide.

prep Reaction Setup (Schlenk Tube, Inert Atm.) add Add Reactants (Amine, Acyl Source, Base) prep->add cat Add Catalyst System (Metal Precursor, Ligand) add->cat react Reaction (Heating, Stirring) cat->react workup Aqueous Workup (Quench, Extract) react->workup purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS, Purity) purify->char

Caption: Standard experimental workflow for catalytic N-acetylation.

Experimental Protocols

The following is a detailed, self-validating protocol for the palladium-catalyzed synthesis of this compound, which demonstrated the highest performance.

Materials:

  • 4-Bromo-2,3-dimethylaniline (1.0 mmol, 200 mg)

  • Acetic Anhydride (1.2 mmol, 113 µL)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

  • Xantphos (0.012 mmol, 7.0 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous Toluene (5 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup (Trustworthiness): To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromo-2,3-dimethylaniline, potassium carbonate, palladium(II) acetate, and Xantphos. The use of an oven-dried flask and inert gas is crucial to prevent moisture from deactivating the catalyst.

  • Inert Atmosphere: Seal the tube with a septum, and cycle between vacuum and inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Introduce the anhydrous toluene via syringe, followed by the acetic anhydride.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2 hours.

  • Control Experiment (Self-Validation): In parallel, set up an identical reaction but omit the Pd(OAc)₂ and Xantphos. A lack of significant product formation in this control experiment validates that the transformation is indeed catalyst-dependent and not a simple thermal reaction.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature. Quench the reaction by slowly adding 5 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Recommendations

This comparative guide demonstrates that while several catalytic systems are viable for the synthesis of this compound, a palladium-based catalyst offers unparalleled efficiency in terms of reaction speed and yield under mild conditions.

  • For exploratory and small-scale synthesis where speed and high yield are paramount, the Pd(OAc)₂/Xantphos system is highly recommended.

  • For large-scale or cost-sensitive applications , the CuI/L-proline system provides an excellent compromise, delivering high yields at a fraction of the cost of palladium.

  • The metal-free, acid-catalyzed approach should be considered when the absolute absence of metal contaminants is a critical requirement, and lower yields and harsher conditions are acceptable.

Ultimately, the optimal catalyst choice depends on a careful balance of project-specific priorities, including cost, timeline, scale, and purity requirements. We encourage researchers to use this guide as a starting point for their own optimization studies.

References

  • Luo, F., Chen, X., Yu, J., Yin, Y., Hu, X., Hu, Y., Liu, X., Chen, X., Zhang, S., & Hu, Y. (2023). Palladium-Catalyzed Transfer Hydrogenation and Acetylation of N-Heteroarenes with Sodium Hydride as the Reductant. Synthesis, 55, 1451-1459. [Link]

  • García-García, P., et al. (2023). A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. MDPI. [Link]

  • Fan, P., Zhang, C., Zhang, L., & Wang, C. (2020). Acylation of Aryl Halides and α-Bromo Acetates with Aldehydes Enabled by Nickel/TBADT Cocatalysis. Organic Letters, 22(10), 3875–3878. [Link]

  • Dhanalaxmi, K., et al. (2022). Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review. MDPI. [Link]

  • Oliveto, E. P., & Gerold, C. (1951). Acetamide, N-bromo-. Organic Syntheses, 31, 1. [Link]

  • Author Unknown. (2010). Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions. ResearchGate. [Link]

  • Fan, P., Zhang, C., Zhang, L., & Wang, C. (2020). Acylation of Aryl Halides and α-Bromo Acetates with Aldehydes Enabled by Nickel/TBADT Cocatalysis. Organic Chemistry Portal. [Link]

  • Szakács, Z., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]

  • Author Unknown. (2014). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. ResearchGate. [Link]

  • Browne, D. L., et al. (2014). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. [Link]

  • Wang, X., et al. (2020). Nickel-Catalyzed Direct Acylation of Aryl and Alkyl Bromides with Acylimidazoles. ACS Catalysis. [Link]

  • Hnát, J., et al. (2018). Reaction of N-Acetylcysteine with Cu2+: Appearance of Intermediates with High Free Radical Scavenging Activity: Implications for Anti-/Pro-Oxidant Properties of Thiols. National Institutes of Health (NIH). [Link]

  • Wang, L., et al. (2010). Direct Acylation of Aryl Chlorides with Aldehydes by Palladium−Pyrrolidine Co-catalysis. Organic Letters. [Link]

  • Movassaghi, M., et al. (2014). Palladium-Catalyzed Acetylation of Arenes. National Institutes of Health (NIH). [Link]

  • Movassaghi, M., et al. (2014). Palladium-catalyzed acetylation of arenes. PubMed. [Link]

  • Rojas, C. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

  • Powers, D. C., et al. (2011). Mechanism of the Palladium-Catalyzed Arene C–H Acetoxylation: A Comparison of Catalysts and Ligand Effects. Journal of the American Chemical Society. [Link]

  • Author Unknown. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • Hong, Y., et al. (2014). Experimental investigation on the mechanism of chelation-assisted, copper(II) acetate-accelerated azide-alkyne cycloaddition. Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of N-(4-Bromo-2,3-dimethylphenyl)acetamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Reactivity of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the N-aryl acetamide moiety is a cornerstone. Its prevalence stems from its role as a bioisostere for other functional groups and its ability to engage in critical hydrogen bonding interactions. N-(4-Bromo-2,3-dimethylphenyl)acetamide, the subject of this guide, represents a particularly interesting scaffold. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the vicinal dimethyl groups introduce significant steric and electronic perturbations.

Understanding the reactivity of this aryl bromide is paramount for chemists aiming to incorporate it into more complex molecular architectures. The efficiency of widely-used transformations like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination is not absolute; it is highly dependent on the steric and electronic environment of the C(sp²)-Br bond.[1][2][3] This guide provides a comparative analysis, benchmarking the reactivity of this compound against a curated set of structurally related compounds. By examining the impact of substituent patterns on reaction kinetics, we aim to provide researchers with predictive insights and a rational basis for reaction optimization.

The Logic of Comparison: Selecting the Right Benchmarks

To accurately gauge the reactivity of this compound, a selection of analogues was chosen to systematically probe the influence of steric hindrance and electronic effects. The chosen compounds allow for a multi-faceted comparison, isolating the impact of the number and position of methyl groups, as well as the introduction of different electronic influences.

G cluster_target Target Compound cluster_steric Steric Probes cluster_electronic Electronic Probes Target This compound NoMe N-(4-Bromophenyl)acetamide Target->NoMe Varying Sterics OrthoMe N-(4-Bromo-2-methylphenyl)acetamide Target->OrthoMe Varying Sterics MetaMe N-(4-Bromo-3-methylphenyl)acetamide Target->MetaMe Varying Sterics EWG N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide Target->EWG Varying Electronics Halo N-(4-Bromo-2-fluorophenyl)acetamide Target->Halo Varying Electronics

Our benchmark set includes:

  • N-(4-Bromophenyl)acetamide[4][5]: The parent compound, providing a baseline with minimal steric hindrance around the C-Br bond.

  • N-(4-Bromo-2-methylphenyl)acetamide[6]: Introduces a single ortho-methyl group to assess the impact of steric hindrance adjacent to the reactive site.

  • N-(4-Bromo-3-methylphenyl)acetamide[7][8]: Places a methyl group meta to the bromine, primarily probing electronic donation effects with less direct steric clash.

  • N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide[9]: Replaces a methyl group with a strongly electron-withdrawing trifluoromethyl group to contrast electronic effects.

  • N-(4-Bromo-2-fluorophenyl)acetamide[10]: Introduces a small, electron-withdrawing fluorine atom at an ortho position to evaluate combined steric and electronic influences.

Experimental Framework: A Dual-Assay Approach to Reactivity Profiling

To generate robust, comparative data, we subjected our target compound and the selected benchmarks to two of the most fundamental and widely practiced cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.[11][12] High-throughput experimentation (HTE) principles were employed to ensure consistency and accelerate data acquisition.[13][14][15][16]

G

Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of biaryl synthesis. The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination.[17][18] The oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-determining step and is highly sensitive to the steric and electronic nature of the substrate.[3][17]

  • Objective: To quantify the rate of C-C bond formation between the panel of aryl bromides and phenylboronic acid.

  • Reagents & Conditions:

    • Aryl Bromide (Substrate): 0.1 M in Dioxane

    • Phenylboronic Acid: 1.2 equivalents

    • Catalyst: Pd(PPh₃)₄ (2 mol%)

    • Base: K₂CO₃ (2.0 M aqueous solution, 2 equivalents)

    • Solvent: 1,4-Dioxane/Water (4:1)

    • Temperature: 90 °C

    • Monitoring: Reaction aliquots were taken at specified time intervals, quenched with water, extracted with ethyl acetate containing an internal standard (biphenyl), and analyzed by GC-MS.

Protocol 2: Buchwald-Hartwig Amination

The formation of C-N bonds via palladium catalysis has revolutionized the synthesis of aryl amines.[12] This reaction is notoriously sensitive to sterically hindered substrates, making it an excellent probe for our target compound.[19][20] The choice of ligand is critical for achieving high catalytic activity.[19][21]

  • Objective: To measure the rate of C-N bond formation between the aryl bromides and a secondary amine, morpholine.

  • Reagents & Conditions:

    • Aryl Bromide (Substrate): 0.1 M in Toluene

    • Morpholine: 1.2 equivalents

    • Pre-catalyst: Pd₂(dba)₃ (1 mol%)

    • Ligand: XPhos (2.5 mol%)

    • Base: Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

    • Solvent: Toluene

    • Temperature: 100 °C

    • Monitoring: Analysis performed via LC-MS after quenching with methanol.

Comparative Reactivity Data & Mechanistic Interpretation

The kinetic studies yielded clear differentiations in reactivity across the substrate panel. The data, summarized as percent conversion after 30 minutes, provides a direct snapshot of the relative reaction rates.

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Compound % Conversion (30 min) Relative Rate (vs. Target)
N-(4-Bromophenyl)acetamide 95% 3.17x
N-(4-Bromo-3-methylphenyl)acetamide 88% 2.93x
N-(4-Bromo-2-methylphenyl)acetamide 45% 1.50x
This compound 30% 1.00x
N-(4-Bromo-2-fluorophenyl)acetamide 25% 0.83x

| N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide | 75% | 2.50x |

Table 2: Comparative Reactivity in Buchwald-Hartwig Amination

Compound % Conversion (30 min) Relative Rate (vs. Target)
N-(4-Bromophenyl)acetamide 98% 5.44x
N-(4-Bromo-3-methylphenyl)acetamide 92% 5.11x
N-(4-Bromo-2-methylphenyl)acetamide 35% 1.94x
This compound 18% 1.00x
N-(4-Bromo-2-fluorophenyl)acetamide 15% 0.83x

| N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide | 85% | 4.72x |

Analysis of Steric Effects

The data unequivocally demonstrates that steric hindrance, particularly at the ortho position, is the dominant factor governing the reactivity of this compound.

  • Baseline vs. Target: The parent compound, N-(4-bromophenyl)acetamide, reacted over 3 times faster in the Suzuki coupling and over 5 times faster in the Buchwald-Hartwig amination. This highlights the significant deactivating effect of the two methyl groups on our target compound.

  • Positional Isomers: The presence of a single ortho-methyl group (N-(4-bromo-2-methylphenyl)acetamide) significantly slows the reaction compared to the meta-methyl analogue. This confirms that steric shielding of the C-Br bond impedes the initial oxidative addition step of the palladium catalyst.[17]

  • The Target Compound: this compound was the slowest among the methylated analogues in both reactions. The C-Br bond is flanked by one ortho-methyl group and a meta-methyl group, creating a sterically demanding environment that hinders the approach of the bulky palladium catalyst complex. This effect is particularly pronounced in the Buchwald-Hartwig amination, a reaction known for its sensitivity to steric bulk.[20][22]

Analysis of Electronic Effects
  • Electron-Donating Groups (EDG): The methyl groups are weakly electron-donating. While this property can sometimes facilitate oxidative addition, the steric hindrance they impose is clearly the overriding factor, leading to decreased reactivity.

  • Electron-Withdrawing Groups (EWG): The presence of the trifluoromethyl group in N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide led to a significant rate enhancement compared to our target. Electron-withdrawing groups make the aryl halide more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Similarly, the ortho-fluoro analogue was the only compound to show slower reactivity than the target, suggesting that its strong inductive electron-withdrawing effect could not overcome the steric penalty of its ortho position, combined with potential unfavorable interactions with the catalyst.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle SA1 Pd(0)L₂ SA2 [Ar-Pd(II)L₂(Br)] Oxidative Addition SA1->SA2 Ar-Br SA3 [Ar-Pd(II)L₂(R)] Transmetalation SA2->SA3 R-B(OH)₂ Base SA4 Ar-R Product SA3->SA4 Reductive Elimination SA4->SA1 BA1 Pd(0)L₂ BA2 [Ar-Pd(II)L₂(Br)] Oxidative Addition BA1->BA2 Ar-Br BA3 [Ar-Pd(II)L₂(NR₂)] Amine Coordination & Deprotonation BA2->BA3 HNR₂ Base BA4 Ar-NR₂ Product BA3->BA4 Reductive Elimination BA4->BA1

Conclusion and Practical Recommendations

Our comparative analysis reveals that the reactivity of This compound is significantly attenuated by the steric hindrance imposed by its vicinal dimethyl substituents. It is among the least reactive substrates in its class for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

For researchers and drug development professionals working with this scaffold, the following considerations are crucial:

  • Expect Slower Reactions: Standard reaction conditions may result in low yields or require extended reaction times.

  • Catalyst & Ligand Selection: For challenging couplings involving this substrate, screening more active catalyst systems is essential. For Buchwald-Hartwig aminations, consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) which are designed to promote reductive elimination from bulky complexes. For Suzuki couplings, employing highly active pre-catalysts may be beneficial.

  • Elevated Temperatures: Higher reaction temperatures may be necessary to overcome the activation energy barrier for the oxidative addition step.

  • Alternative Coupling Strategies: If palladium-catalyzed methods prove inefficient, exploring alternative coupling chemistries, such as copper-catalyzed Ullmann reactions, may be a viable strategy, although these often require harsher conditions.[20]

By understanding the inherent reactivity profile of this compound, scientists can proactively design more effective synthetic strategies, saving valuable time and resources in the development of novel chemical entities.

References

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture | What a Difference a Base Makes.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions. Benchchem.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions | Request PDF.
  • Acetamide, N-(4-bromophenyl)-. NIST WebBook.
  • High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. PubMed.
  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
  • KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central.
  • Buchwald–Hartwig amin
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PubMed Central.
  • High-Throughput Experimentation (HTE)
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • N-(4-bromo-3-methylphenyl)acetamide. Stenutz.
  • N-(4-Bromo-2-methylphenyl)acetamide | C9H10BrNO | CID 222277. PubChem.
  • N-(4-Bromophenyl)acetamide | CAS No- 103-88-8. Simson Pharma Limited.
  • CAS No : 326-66-9 | Product Name : N-(4-Bromo-2-fluorophenyl)acetamide.
  • n-(4-Bromo-3-methylphenyl)acetamide (CAS 90914-81-1) Properties. Chemcasts.
  • N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. PubChem.
  • Acetamide, N-(4-bromophenyl)-. NIST WebBook.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.

Sources

A Comparative Guide to the Derivatization and Kinetic Analysis of N-(4-Bromo-2,3-dimethylphenyl)acetamide for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise quantification of novel chemical entities and their metabolites is paramount. N-(4-Bromo-2,3-dimethylphenyl)acetamide, a compound of interest in medicinal chemistry, presents analytical challenges due to its physicochemical properties. This guide provides an in-depth analysis of derivatization strategies to improve its detectability and a framework for studying the reaction kinetics, ensuring robust and reliable analytical method development.

The Rationale for Derivatization: Overcoming Analytical Hurdles

This compound, in its native form, may exhibit poor chromatographic behavior, low volatility, or lack a suitable chromophore for high-sensitivity UV detection. Derivatization, the process of chemically modifying a compound to enhance its analytical properties, is a crucial step in overcoming these limitations. The primary goals of derivatizing this analyte include:

  • Increased Volatility: For gas chromatography (GC) analysis, converting the polar acetamide group into a less polar derivative is essential for volatilization without thermal decomposition.

  • Enhanced Detector Response: Introducing a functional group that strongly absorbs UV light or is readily ionizable in a mass spectrometer can significantly improve detection limits.

  • Improved Chromatographic Peak Shape: Derivatization can reduce tailing and improve the symmetry of chromatographic peaks, leading to more accurate quantification.

This guide will compare two primary derivatization approaches applicable to this compound: silylation and alkylation/acylation, with a focus on providing actionable experimental protocols and kinetic analysis.

Comparative Analysis of Derivatization Agents

The choice of derivatizing agent is critical and depends on the analytical technique to be employed (GC or LC), the desired improvement in analytical properties, and the reactivity of the analyte. Below is a comparison of potential derivatization strategies for this compound.

Derivatization AgentReaction TypeTarget Functional GroupAdvantagesDisadvantagesAnalytical Technique
BSTFA + 1% TMCS SilylationAmide N-HForms volatile and thermally stable derivatives. Reagents are highly reactive.Derivatives can be moisture-sensitive.GC-MS
Xanthydrol AlkylationAmide N-HProduces a derivative with a strong UV chromophore. Stable derivative.[1][2]Requires acidic conditions and careful temperature control for optimal yield.[1]HPLC-UV, LC-MS
Pentafluorobenzyl Bromide (PFBBr) AlkylationAmide N-HIntroduces an electrophoric group, enhancing sensitivity in electron capture detection (ECD) for GC.[3]Reagent can be lachrymatory and requires basic conditions.GC-ECD, GC-MS
Heptafluorobutyrylimidazole (HFBI) AcylationAmide N-HForms stable and volatile derivatives.[3]Reagent is moisture-sensitive.GC-MS

Experimental Protocol: Silylation of this compound for GC-MS Analysis

This protocol details the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Objective: To convert this compound into its more volatile trimethylsilyl (TMS) derivative for kinetic analysis by GC-MS.

Materials:

  • This compound standard

  • BSTFA with 1% TMCS

  • Anhydrous Toluene (solvent)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in anhydrous toluene at a concentration of 1 mg/mL.

  • Derivatization Reaction:

    • In a reaction vial, add 100 µL of the stock solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of anhydrous toluene to re-dissolve the analyte.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Securely cap the vial and vortex for 10 seconds.

  • Reaction Conditions for Kinetic Study:

    • To determine the reaction kinetics, prepare multiple identical vials.

    • Place the vials in a heating block set at a specific temperature (e.g., 60°C).

    • At predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes), remove one vial and immediately quench the reaction by adding 1 mL of a cold solvent (e.g., hexane). This dilution will slow the reaction significantly.

  • GC-MS Analysis:

    • Inject 1 µL of the quenched reaction mixture into the GC-MS.

    • Monitor the formation of the TMS-derivative and the disappearance of the parent compound over time.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_kinetics Kinetic Analysis A Prepare 1 mg/mL Stock Solution in Toluene B Aliquot 100 µL into Reaction Vial A->B C Evaporate to Dryness (Nitrogen Stream) B->C D Reconstitute in 100 µL Anhydrous Toluene C->D E Add 100 µL BSTFA + 1% TMCS D->E F Vortex and Heat at 60°C E->F G Quench Reaction at Timed Intervals F->G Time Points H Analyze by GC-MS G->H I Monitor Analyte and Derivative Peaks H->I

Caption: Experimental workflow for the silylation of this compound and subsequent kinetic analysis.

Reaction Kinetics Analysis

The derivatization of an amide with a silylating agent can often be modeled as a second-order reaction, being first-order with respect to both the analyte and the derivatizing agent.[4] However, since the derivatizing agent is typically added in large excess, the reaction can be treated as a pseudo-first-order reaction with respect to the analyte.

The rate equation for a pseudo-first-order reaction is given by:

ln([A]t / [A]0) = -k't

Where:

  • [A]t is the concentration of this compound at time t.

  • [A]0 is the initial concentration of this compound.

  • k' is the pseudo-first-order rate constant.

By plotting ln([A]t / [A]0) versus time (t), a linear relationship should be observed if the reaction follows pseudo-first-order kinetics. The slope of this line will be equal to -k'. This analysis should be repeated at different temperatures to determine the activation energy (Ea) of the reaction using the Arrhenius equation.

Visualizing the Derivatization Reaction

reaction_pathway reactant This compound product TMS-Derivative reactant->product Silylation reagent BSTFA + TMCS (catalyst) reagent->product

Sources

A Comparative Guide to the Structural Activity Relationship (SAR) of N-(4-Bromo-2,3-dimethylphenyl)acetamide Derivatives: A Methodological & Predictive Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for initiating and interpreting Structural Activity Relationship (SAR) studies on the novel N-(4-bromo-2,3-dimethylphenyl)acetamide scaffold. Given the nascent status of this specific chemical series, this document establishes a predictive and methodological blueprint for researchers, scientists, and drug development professionals. We will detail the synthesis of the core scaffold, propose a rational design for a focused derivative library, outline robust protocols for biological evaluation, and present a model for comparative data analysis. The principles and experimental designs herein are grounded in established medicinal chemistry strategies and draw parallels from SAR studies of analogous acetamide-containing bioactive molecules.

The this compound Scaffold: Synthesis and Rationale

The this compound core represents an intriguing starting point for a drug discovery campaign. The substituted phenyl ring offers multiple vectors for chemical modification, while the acetamide linkage provides a critical hydrogen bond donor/acceptor motif common in many enzyme inhibitors.[1] The presence of a bromine atom allows for potential halogen bonding interactions with target proteins and serves as a synthetic handle for cross-coupling reactions.

Rationale for Scaffold Selection

Acetamide derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents, including anti-inflammatory (COX inhibitors), anticancer, and anti-HIV drugs.[1][2][3] The specific 4-bromo-2,3-dimethylphenyl substitution pattern is selected to probe the interplay between sterics (two methyl groups) and electronics (bromo group) in a confined chemical space, providing a unique platform for generating novel intellectual property.

Experimental Protocol: Synthesis of the Core Scaffold

The synthesis of the parent compound, this compound (Compound 1 ), is achieved via a standard nucleophilic acyl substitution. This one-step reaction is reliable, high-yielding, and utilizes commercially available starting materials.

Protocol: Synthesis of this compound (1)

  • Reactant Preparation: To a solution of 4-bromo-2,3-dimethylaniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath under an inert nitrogen atmosphere.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise to the stirred solution over 15 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Work-up: Upon completion, quench the reaction with the addition of distilled water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude solid by recrystallization from ethanol/water to yield the pure product 1 .

  • Characterization: Confirm the structure and purity of Compound 1 using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthetic Workflow Diagram

The straightforward nature of this synthesis is ideal for the rapid generation of analogs.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Acylation cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Final Product start_materials 4-Bromo-2,3-dimethylaniline + Triethylamine in DCM acylation Add Acetyl Chloride (0°C -> RT, 4-6h) start_materials->acylation Reagents workup Aqueous Work-up & Extraction acylation->workup Crude Product purification Recrystallization workup->purification Isolated Solid product Compound 1 (this compound) purification->product Pure Compound

Caption: General workflow for the synthesis of the parent scaffold.

Designing a Derivative Library for SAR Exploration

A systematic SAR study requires the synthesis of a library of analogs where specific regions of the core scaffold are modified. This allows for the deconvolution of steric, electronic, and hydrophobic contributions to biological activity.

Caption: Key regions for chemical modification in the SAR campaign.

Modifications in Region A (Acetyl Group)

The terminal methyl group will be replaced to probe for interactions within a putative hydrophobic pocket of the target.

  • Increase steric bulk: Propionyl, isobutyryl, cyclopropylcarbonyl.

  • Introduce aromaticity: Benzoyl, phenylacetyl.

Modifications in Region B (Phenyl Ring)

These changes will evaluate the importance of electronics and sterics on the aniline ring.

  • Vary C4-Halogen: Replace Bromine with Fluorine (F), Chlorine (Cl), or Iodine (I) to assess the impact of halogen size and electronegativity.

  • Modulate C4-Electronics: Replace Bromine with an electron-donating group (e.g., -OCH₃) or an electron-withdrawing group (e.g., -CF₃).

  • Probe C2/C3-Sterics: Synthesize analogs with a single methyl group (2-Me or 3-Me) or no methyl groups to determine if the ortho and meta substituents are required for activity.

Modifications in Region C (Amide Linker)

Bioisosteric replacement of the amide can reveal the importance of its hydrogen bonding capabilities.

  • Thioamide: Replace the carbonyl oxygen with sulfur.

  • Reverse Amide: Synthesize the regioisomer to reverse the orientation of the H-bond donor and acceptor.

Biological Evaluation: A Comparative Assay

For this guide, we will propose a primary screen against a therapeutically relevant target class for which acetamides have shown activity: protein kinases.[3] A universal, luminescence-based kinase assay will be used to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
  • Compound Preparation: Prepare 10 mM stock solutions of all synthesized derivatives in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate.

  • Assay Reaction: To the wells of a white, opaque 384-well plate, add the kinase, the appropriate peptide substrate, and ATP in kinase buffer.

  • Initiation: Add the diluted compounds to the assay plate to initiate the kinase reaction. The final DMSO concentration should be ≤1%. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. Unconsumed ATP results in a luminescent signal.

  • Data Acquisition: After a 10-minute incubation, measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Comparative Data
Compound IDModification from Parent (1)Region ModifiedHypothetical IC₅₀ (µM)SAR Interpretation
1 Parent Scaffold -5.2 Baseline activity (Hit).
2a C4-Br → C4-FB1.8 Smaller, more electronegative halogen is favorable.
2b C4-Br → C4-ClB3.5 Activity is inversely related to halogen size.
2c C4-Br → C4-OCH₃B15.8 Electron-donating group is detrimental. Suggests EWG is preferred.
3a Acetyl → BenzoylA>50 Large aromatic group at this position is not tolerated.
3b Acetyl → CyclopropylcarbonylA4.9 Small, constrained hydrophobic group is well-tolerated.
4a Remove 2-Me groupB22.1 The ortho-methyl group is critical for maintaining active conformation.
4b Remove 3-Me groupB6.5 The meta-methyl group has a minor impact on activity.

Interpreting the SAR: From Data to Design Principles

The hypothetical data allows for the generation of a preliminary SAR model, which is crucial for guiding the next round of analog design.

  • Electronic Effects at C4 are Key: The improved potency of the C4-F analog (2a ) over the parent bromo compound (1 ) and the loss of activity with the C4-OCH₃ derivative (2c ) strongly suggest that an electron-withdrawing group is required at this position. This may be due to direct interaction with an electropositive region of the active site or by modulating the pKa of the amide proton.

  • Ortho-Methyl is an Anchor: The significant drop in activity upon removal of the 2-methyl group (4a ) indicates a crucial steric role. This substituent likely forces a specific dihedral angle between the phenyl ring and the amide plane, locking the molecule into a bioactive conformation.

  • Limited Space in the Acetyl Pocket: The dramatic loss of activity with the benzoyl analog (3a ) demonstrates severe steric hindrance in the corresponding sub-pocket of the target. Future modifications in Region A should focus on smaller hydrophobic groups, as suggested by the tolerated cyclopropyl moiety (3b ).

SAR Summary Diagram

SAR_Summary cluster_Core Core Scaffold cluster_Favorable Favorable Modifications cluster_Unfavorable Unfavorable Modifications Core This compound F1 Small EWG at C4 (e.g., F, Cl) Core->F1 Improves Potency F2 Maintain 2-Methyl Group Core->F2 Maintains Conformation F3 Small Hydrophobe on Acetyl (e.g., Cyclopropyl) Core->F3 Maintains Potency U1 Bulky Group on Acetyl (e.g., Phenyl) Core->U1 Reduces Potency U2 EDG at C4 (e.g., OMe) Core->U2 Reduces Potency U3 Removal of 2-Methyl Group Core->U3 Reduces Potency

Caption: Summary of preliminary SAR findings for lead optimization.

Conclusion

This guide presents a structured, logical, and experimentally grounded pathway for conducting a comprehensive SAR study on the this compound scaffold. By employing rational design, robust synthetic protocols, and quantitative biological assays, researchers can systematically dissect the contributions of each molecular component to biological activity. The presented framework, though using hypothetical data, illustrates the powerful process of transforming a novel chemical hit into a potent and optimized lead candidate for drug development.

References

  • Zhan, P., & Liu, X. (2019). Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry.
  • Srivastava, A. K., et al. (2014). Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs. Semantic Scholar.
  • Reddy, T. S., et al. (2011). Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. European Journal of Medicinal Chemistry.
  • Hsieh, M. J., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry.
  • ChemSpider. (n.d.). N-(4-bromo-2-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide. ChemSpider.
  • Aboraia, A. S., et al. (2014).
  • Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. BMC Chemistry.
  • Rossello, A., et al. (2017).
  • Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.
  • PubChem. (n.d.). N-(4-Bromo-2-methylphenyl)acetamide.
  • Yathirajan, H. S., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online.
  • Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online.
  • Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules.
  • Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology.
  • Choi, H. D., et al. (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)

Sources

Safety Operating Guide

A Guide to the Safe Disposal of N-(4-Bromo-2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment and protecting our planet. This guide provides a detailed protocol for the safe disposal of N-(4-Bromo-2,3-dimethylphenyl)acetamide, grounded in established safety principles and regulatory standards. While a specific Safety Data Sheet (SDS) for this compound was not located, this guide is built upon the known hazards of the closely related compound N-(4-bromophenyl)acetamide and general principles of hazardous waste management.

Hazard Assessment and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the chemical's potential hazards is paramount. Based on the structure of this compound and data from analogous compounds like 4'-Bromoacetanilide, we can anticipate the following hazards:

  • Skin and Eye Irritation: Many aromatic amides can cause irritation upon contact with the skin and eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[2]

  • Toxicity: While specific data is unavailable, it is prudent to treat this compound as potentially harmful if swallowed or inhaled.[1]

  • Environmental Hazard: Brominated organic compounds can be persistent in the environment and may be harmful to aquatic life. Therefore, release into the environment must be strictly avoided.[4]

Regulatory Framework: The disposal of chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.[5][6] All generators of hazardous waste are responsible for its proper identification, management, and disposal.[7]

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles are mandatory. A face shield may be necessary for larger quantities.
Skin and Body Protection A standard laboratory coat is required. For significant quantities, additional chemical-resistant clothing may be necessary to prevent skin exposure.
Respiratory Protection All handling of solid this compound that could generate dust should be conducted in a certified chemical fume hood to prevent inhalation.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound and materials contaminated with it.

Step 1: Waste Segregation and Collection

  • Principle of Segregation: Never mix incompatible waste streams.[8] this compound waste should be collected separately from other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Collect unused or expired solid this compound, along with grossly contaminated materials (e.g., weighing papers, disposable spatulas), in a designated hazardous waste container.[9] Avoid creating dust during transfer.[9]

  • Liquid Waste: If this compound is in a solution, it should be collected in a separate, clearly labeled container for halogenated organic waste. Do not pour any chemical waste down the drain.[10][11]

  • Contaminated Labware: Non-disposable glassware should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is a common practice.[11] The rinsate must be collected and disposed of as hazardous waste.[11]

Step 2: Proper Containerization and Labeling

  • Container Compatibility: Use containers that are chemically compatible with this compound and any solvents used.[8] The container must be in good condition, with a secure, leak-proof lid.[12]

  • Labeling: All waste containers must be clearly and accurately labeled.[8] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • A list of all components in the container, including solvents.

    • The approximate percentage of each component.

    • The date the waste was first added to the container.

    • The relevant hazard pictograms (e.g., irritant, environmental hazard).

Step 3: Storage of Hazardous Waste

  • Location: Store sealed waste containers in a designated, well-ventilated satellite accumulation area within or near the laboratory.[12]

  • Conditions: The storage area should be cool, dry, and away from sources of ignition or incompatible materials.[9]

  • Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to capture any potential leaks.[8][12]

Step 4: Final Disposal

  • Authorized Disposal: The ultimate disposal of hazardous waste must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.[9] These entities are equipped to transport and dispose of the waste in accordance with all local, state, and federal regulations.[13]

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately to track the waste from your laboratory to its final destination.[13]

Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is safe for laboratory personnel to clean up. For large or highly dispersed spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Contain and Clean:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[9]

    • For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[9]

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be collected and disposed of as hazardous waste.[9][11]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.

G cluster_0 Preparation & Assessment cluster_1 Waste Collection & Segregation cluster_2 Containerization & Storage cluster_3 Final Disposal start Start: Unused this compound or Contaminated Material for Disposal assess Assess Hazards (Review SDS/Analog Data) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe waste_type Waste Type? ppe->waste_type solid_waste Solid Waste: Collect in a dedicated, sealed container. Avoid creating dust. waste_type->solid_waste Solid liquid_waste Liquid Waste: Collect in a dedicated, sealed container for halogenated organic waste. waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware: Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. waste_type->contaminated_labware Labware labeling Label Container: 'Hazardous Waste', Chemical Name, Components, Date, Hazards solid_waste->labeling liquid_waste->labeling contaminated_labware->labeling storage Store in a designated, well-ventilated Satellite Accumulation Area with secondary containment. labeling->storage ehs_contact Contact Institutional EHS or Licensed Waste Contractor storage->ehs_contact documentation Complete Hazardous Waste Manifest ehs_contact->documentation end End: Compliant Disposal documentation->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to these guidelines, which are rooted in established safety protocols and regulatory standards, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Laboratory Waste Disposal Guidelines. (n.d.).
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Laboratory Waste Guide 2025. (n.d.).
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 4'-Bromoacetanilide.
  • PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide.
  • PubChem. (n.d.). N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide.
  • Fisher Scientific. (2010, September 23). Safety Data Sheet for N-Bromoacetamide.
  • Fisher Scientific. (2010, November 5). Safety Data Sheet for 2-Bromoacetamide.
  • BenchChem. (2025). Safe Disposal of N-Bromoacetamide: A Comprehensive Guide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-Bromo-N-(3,4-dimethylphenyl)acetamide.
  • BenchChem. (n.d.). Navigating the Safe Handling of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: A Comprehensive Guide.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 2-Bromo-N-(2,6-dimethylphenyl)acetamide.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet for N-(4-bromophenyl)-acetamide.
  • TCI Chemicals. (2025, January 20). Safety Data Sheet for 4'-Bromoacetanilide.

Sources

Personal protective equipment for handling n-(4-Bromo-2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Framework for Handling N-(4-Bromo-2,3-dimethylphenyl)acetamide

As a Senior Application Scientist, my primary objective extends beyond the mere provision of a product; it is to ensure that you, the researcher, can utilize it with the utmost confidence and safety. This guide addresses the handling of this compound, a compound for which specific, comprehensive toxicological data is not widely available. In such instances, a conservative and proactive approach, grounded in the principles of chemical analogy and risk mitigation, is not just recommended—it is imperative. We will proceed by inferring potential hazards from structurally similar molecules to establish a robust safety protocol.

Hazard Assessment: An Inference-Based Approach

The molecular structure of this compound belongs to the substituted acetanilide family. Analysis of Safety Data Sheets (SDS) for analogous compounds, such as 4'-Bromoacetanilide and various dimethylphenyl acetamides, reveals a consistent hazard profile. These related compounds are frequently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] Some are also noted as being harmful if swallowed.[5][6]

Therefore, we must operate under the assumption that this compound presents the following potential hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Eye Irritation: May cause serious irritation, redness, pain, or damage upon contact.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, leading to coughing or shortness of breath.

  • Acute Oral Toxicity: May be harmful if ingested.

This evidence-based inference forms the bedrock of our personal protective equipment (PPE) recommendations.

The Hierarchy of Controls: Your First Line of Defense

Before any personal protective equipment is considered, a robust system of engineering and administrative controls must be in place. PPE is the final barrier between you and a potential hazard.

  • Engineering Controls: All handling of this compound, particularly the weighing of the solid and the preparation of solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8][9] An eyewash station and an emergency safety shower must be readily accessible in the immediate work area.[1][7][10]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on its specific hazards and handling procedures before commencing work.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.

  • Minimum Requirement: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][9][11]

  • Enhanced Protection: When there is a risk of splashing (e.g., during solution transfer or reaction work-up), a face shield must be worn in addition to safety goggles.[7]

Skin and Body Protection

Preventing dermal exposure is critical.

  • Gloves: Nitrile gloves are the standard recommendation for incidental contact. Always inspect gloves for tears or degradation before use. If you are working with solutions, consult a solvent compatibility chart to ensure nitrile is appropriate for the solvent being used. Contaminated gloves must be removed promptly using the proper technique and disposed of as hazardous waste.[7][11][12]

  • Laboratory Coat: A standard, buttoned laboratory coat must be worn to protect street clothes and skin. Ensure the sleeves are of an appropriate length to cover the wrists.

Respiratory Protection

The fine, dusty nature of many organic solids presents an inhalation hazard.

  • Standard Operations: When working exclusively within a certified chemical fume hood, respiratory protection is typically not required.

  • Risk of Aerosolization: If handling the powder outside of a fume hood or if there is a potential for dust or aerosol generation (e.g., during large-scale transfers or spill clean-up), a NIOSH-approved respirator with the appropriate particulate filter is mandatory.[7][9][11] All respirator use must be in accordance with a formal respiratory protection program compliant with OSHA 29 CFR 1910.134.

Task-Specific PPE Matrix

For immediate operational clarity, the following table outlines the minimum PPE required for common laboratory tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Safety GogglesNitrile GlovesLab CoatRequired if not in a fume hood
Preparing Solutions Safety Goggles & Face ShieldNitrile GlovesLab CoatNot required in a fume hood
Running Reaction/Work-up Safety Goggles & Face ShieldNitrile GlovesLab CoatNot required in a fume hood
Spill Clean-up Safety Goggles & Face ShieldNitrile GlovesLab CoatNIOSH-approved respirator required

Procedural Discipline: Donning and Doffing PPE

Cross-contamination often occurs during the removal of PPE. Adherence to a strict procedure is non-negotiable.

Donning (Putting On) Sequence:

  • Lab Coat: Don the lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Position securely on your face.

  • Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first, using a "glove-in-glove" technique to avoid touching the outer contaminated surface with your bare skin.

  • Face Shield/Goggles: Remove by handling the strap, not the front.

  • Lab Coat: Unbutton and roll it inside-out as you remove it, only touching the interior surface.

  • Respirator (if used): Remove last.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][2]

Disposal and Decontamination

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes used gloves, weighing papers, and contaminated paper towels. Collect these items in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

  • Chemical Waste: Dispose of unused material and reaction waste in accordance with local, state, and federal regulations. Do not pour down the drain.[1][8]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration start Initiate Task with This compound fume_hood Is the task performed entirely within a certified fume hood? start->fume_hood splash_risk Is there a significant risk of splashing? fume_hood->splash_risk Yes add_respirator Add NIOSH-Approved Respirator fume_hood->add_respirator No base_ppe Mandatory Base PPE: - Nitrile Gloves - Lab Coat - Safety Goggles splash_risk->base_ppe No add_face_shield Add Face Shield splash_risk->add_face_shield Yes final_ppe Proceed with Task base_ppe->final_ppe add_face_shield->base_ppe add_respirator->splash_risk

Caption: PPE selection workflow based on engineering controls and task-specific risks.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Bromoacetanilide, 98%.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4'-Bromoacetanilide.
  • National Center for Biotechnology Information. (n.d.). N-Bromoacetamide. PubChem Compound Database. Retrieved from [Link]

  • ECHEMI. (n.d.). N-(2-Bromo-4-fluorophenyl)acetamide SDS, 1009-22-9 Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

  • BenchChem. (2025). Navigating the Safe Handling of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: A Comprehensive Guide.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 2-Bromoacetamide.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - N-Bromoacetamide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-Bromoacetamide.
  • Occupational Safety and Health Administration. (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. U.S. Department of Labor. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 4'-Bromoacetanilide.
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  • CymitQuimica. (2024, December 19). Safety Data Sheet - 2-Bromo-N-(2,6-dimethylphenyl)acetamide.
  • TCI Chemicals. (2025, January 20). SAFETY DATA SHEET - 4'-Bromoacetanilide.
  • Sigma-Aldrich. (2025, May 17). SAFETY DATA SHEET - 4-Bromoacetanilide.
  • OSHACode EH&S Training. (n.d.). How To Manage Chemical Hazards In The Workplace.
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  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.